molecular formula C51H79NO13 B549165 Sirolimus CAS No. 53123-88-9

Sirolimus

Número de catálogo: B549165
Número CAS: 53123-88-9
Peso molecular: 914.2 g/mol
Clave InChI: QFJCIRLUMZQUOT-HPLJOQBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Rapamycin (also known as Sirolimus) is a macrolide antibiotic originally discovered from Streptomyces hygroscopicus on Easter Island . It is a well-characterized, potent and specific mechanistic Target of Rapamycin (mTOR) inhibitor, making it an essential tool compound in biomedical research . The mTOR pathway is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy status . By forming a complex with FKBP12 and binding to the FRB domain of mTOR, Rapamycin acts as an allosteric inhibitor, primarily suppressing the activity of mTOR Complex 1 (mTORC1) . This inhibition leads to a downstream cascade of effects, including the suppression of protein synthesis and a well-documented induction of autophagy . Key Research Applications: • Longevity & Geroscience: Rapamycin is a leading candidate for healthspan research. It was the first pharmacological agent shown to extend lifespan in mice . Its geroprotective effects are largely attributed to mTORC1 inhibition, which mimics aspects of caloric restriction, promotes autophagy, and may reduce cellular senescence—a key driver of aging and age-related inflammation . Clinical trials in healthy older adults, such as the recent PEARL trial, have investigated its potential to improve metrics like lean body mass and overall well-being . • Cancer Research: Given that hyperactive mTOR signaling is a hallmark of many cancers, Rapamycin and its analogs (rapalogs) are valuable for studying tumor cell proliferation, angiogenesis, and metabolism . The compound's ability to induce autophagy can have dual roles in oncology, potentially suppressing tumor initiation yet supporting the survival of established tumors, making it a critical tool for investigating context-dependent cancer biology . • Neurology & Epilepsy: Rapamycin has demonstrated significant promise in preclinical models of neurological disorders. It is FDA-approved for seizures associated with Tuberous Sclerosis Complex (TSC), a condition characterized by mTOR pathway overactivation . Studies in mouse models of TSC and focal cortical dysplasia have shown that Rapamycin can prevent seizures, reduce mortality, and rescue associated neuropathology . • Immunology: While a high dose is used as an immunosuppressant in transplant patients, recent studies suggest that lower, intermittent dosing may enhance immune function in older adults, improving response to vaccination and reducing infections . This dual nature makes it a compound of interest for studying immunosenescence. Important Considerations for Researchers: While preclinical data is compelling, evidence for Rapamycin's longevity benefits in healthy humans remains limited and inconclusive . Reported side effects in clinical settings can include hyperlipidemia, glucose intolerance, and impaired wound healing . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
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InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
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InChI Key

QFJCIRLUMZQUOT-HPLJOQBZSA-N
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Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
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Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC
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Molecular Formula

C51H79NO13
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DSSTOX Substance ID

DTXSID5023582
Record name Sirolimus
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Molecular Weight

914.2 g/mol
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Physical Description

Colorless solid; [Merck Index], Solid
Record name Sirolimus
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Boiling Point

183-185
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Solubility

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether., In water = 9.9X10-5 mg/L at 25 °C /Estimated/, 1.73e-03 g/L
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Color/Form

Colorless crystalline solid from ether

CAS No.

53123-88-9
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Record name (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
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Melting Point

183-185 °C
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Foundational & Exploratory

Sirolimus and T Cell Modulation: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirolimus, also known as rapamycin, is a potent macrolide immunosuppressant that exerts its effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1][2][3] In T lymphocytes, this inhibition leads to a cascade of events that ultimately suppress proliferation, modulate differentiation, and can induce a state of anergy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound on T cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: The this compound-FKBP12-mTORC1 Axis

The primary mechanism of this compound's immunosuppressive activity involves its interaction with the immunophilin FK506-binding protein 12 (FKBP12).[2][4] This binding event forms a high-affinity this compound-FKBP12 complex. This complex then allosterically binds to and inhibits the mTOR Complex 1 (mTORC1), a multiprotein complex that serves as a central regulator of cell growth, proliferation, and metabolism.

The this compound-FKBP12 complex specifically targets the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of key components of the mTORC1 complex and thereby inhibiting its kinase activity. This targeted inhibition of mTORC1 is the cornerstone of this compound's effects on T cells.

Sirolimus_Mechanism cluster_cell T Cell Cytoplasm cluster_downstream Downstream Effects This compound This compound sirolimus_fkbp12 This compound-FKBP12 Complex This compound->sirolimus_fkbp12 fkbp12 FKBP12 fkbp12->sirolimus_fkbp12 mTORC1 mTORC1 sirolimus_fkbp12->mTORC1 Binds to FRB domain inhibited_mTORC1 Inhibited mTORC1 mTORC1->inhibited_mTORC1 Inhibition proliferation T Cell Proliferation (Blocked) inhibited_mTORC1->proliferation differentiation T Cell Differentiation (Altered) inhibited_mTORC1->differentiation anergy T Cell Anergy (Promoted) inhibited_mTORC1->anergy

Figure 1: Core mechanism of this compound action in T cells.

The mTOR Signaling Pathway in T Cells and its Inhibition by this compound

mTOR is a central node in T cell signaling, integrating signals from the T cell receptor (TCR), co-stimulatory molecules (like CD28), and cytokine receptors (such as the IL-2 receptor). Activation of these upstream pathways typically leads to the activation of the PI3K-Akt signaling cascade, which in turn activates mTORC1.

Once active, mTORC1 phosphorylates several downstream targets, most notably p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these substrates is critical for the initiation of protein synthesis and cell cycle progression from the G1 to the S phase.

This compound, by inhibiting mTORC1, prevents the phosphorylation of p70S6K and 4E-BP1. This blockade of downstream signaling halts the cell cycle in the late G1 phase, thereby inhibiting T cell proliferation in response to antigenic and cytokine stimulation.

mTOR_Signaling_Pathway cluster_upstream Upstream Activation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response TCR_CD28 TCR/CD28 Signaling PI3K_Akt PI3K-Akt Pathway TCR_CD28->PI3K_Akt IL2R IL-2 Receptor Signaling IL2R->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 sirolimus_fkbp12 This compound-FKBP12 sirolimus_fkbp12->mTORC1 Inhibition Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Cycle_Progression G1 to S Phase Progression Protein_Synthesis->Cell_Cycle_Progression

Figure 2: Simplified mTOR signaling pathway and this compound inhibition.

Quantitative Effects of this compound on T Cell Function

The inhibitory effects of this compound on T cell proliferation and function have been quantified in numerous studies. These data provide valuable insights for researchers designing experiments and for clinicians optimizing therapeutic regimens.

ParameterCell TypeThis compound ConcentrationObserved EffectReference
Proliferation (IC50) CMV-specific CD8+ T cells10 ng/mL50% inhibition of expansion
Proliferation Allogeneic stimulated T cells1-10 nMDose-dependent inhibition of proliferation
Activation Marker Expression (CD25, CD69, CD137, CD154) Naïve CD8+ T cells10 ng/mLNo significant effect
Activation Marker Expression (CD25, CD69, CD137, CD154) Memory CD8+ T cells10 ng/mLDecrease in activation (counteracted by IL-2)
Cytokine mRNA Expression (IFN-γ) CMV-specific CD8+ T cells10 ng/mL (IC50)~4.3-fold increase in relative quantity
Cytokine mRNA Expression (Granzyme B) CMV-specific CD8+ T cells10 ng/mL (IC50)~2.2-fold increase in relative quantity
Regulatory T cell (Treg) Expansion CD4+CD25+ T cells100 nM (pulse)Enhanced suppressive capacity
Treg Proportion in vivo CD4+ T cells in hepatic lymph nodes100 nMSignificant increase in Treg proportion (1.95% vs 0.61%)

Impact of this compound on T Cell Differentiation and Anergy

This compound not only inhibits T cell proliferation but also profoundly influences their differentiation and functional state.

T Helper Cell Differentiation

The mTOR pathway is a critical regulator of T helper (Th) cell differentiation. By inhibiting mTORC1, this compound can alter the balance of Th subsets:

  • Th1 and Th17 Differentiation: this compound generally suppresses the differentiation of pro-inflammatory Th1 and Th17 cells. This is, in part, due to the inhibition of STAT3 phosphorylation, a key transcription factor for Th17 development.

  • Th2 Differentiation: The effect on Th2 differentiation is more complex and can be context-dependent.

  • Regulatory T cell (Treg) Generation and Function: this compound has been shown to favor the generation and expansion of immunosuppressive Foxp3+ Tregs. This is a key aspect of its immunomodulatory action, as Tregs play a crucial role in maintaining immune tolerance.

Induction of T Cell Anergy

Anergy is a state of T cell unresponsiveness characterized by the inability to proliferate or produce IL-2 upon restimulation. This compound can promote the induction of anergy in T cells, even in the presence of co-stimulatory signals. This anergic state is associated with reduced phosphorylation of downstream mTORC1 targets and decreased expression of the transferrin receptor (CD71).

T_Cell_Differentiation_Anergy cluster_input T Cell Activation Signal cluster_this compound Modulation by this compound cluster_outcomes Differentiation & Functional Outcomes T_cell Naive T Cell Th1_Th17 Th1 / Th17 (Pro-inflammatory) T_cell->Th1_Th17 Differentiation Treg Treg (Immunosuppressive) T_cell->Treg Differentiation Anergy Anergic T Cell T_cell->Anergy Induction This compound This compound This compound->Th1_Th17 Inhibits This compound->Treg Promotes This compound->Anergy Promotes

Figure 3: Influence of this compound on T cell differentiation and anergy.

Experimental Protocols for Studying this compound Effects on T Cells

T Cell Proliferation Assay using CFSE

This protocol allows for the quantitative analysis of T cell proliferation by measuring the dilution of the fluorescent dye CFSE.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads, allogeneic stimulator cells)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Resuspend 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% BSA.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells 2-3 times with complete medium.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.

    • Add T cell activation stimuli.

    • Add this compound at various concentrations or a vehicle control.

    • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies for T cell surface markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the data to identify distinct peaks of fluorescence, each representing a cell division.

Western Blotting for mTOR Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Treated and untreated T cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse T cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Flow Cytometry for T Cell Phenotyping

This protocol enables the characterization of different T cell subsets based on the expression of surface and intracellular markers.

Materials:

  • Treated and untreated T cells

  • Fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8, CD25, CD45RA, CCR7, Foxp3)

  • Fixation/Permeabilization buffer (for intracellular staining)

  • Flow cytometer

Procedure:

  • Surface Staining:

    • Incubate 1 x 10^6 cells with a cocktail of surface antibodies for 20-30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer (PBS with 1-2% FBS).

  • Intracellular Staining (for Foxp3):

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Incubate the cells with the anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to identify and quantify different T cell populations.

RT-qPCR for Cytokine Gene Expression

This protocol is used to measure the mRNA levels of various cytokines produced by T cells.

Materials:

  • Treated and untreated T cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., IFN-γ, IL-2, IL-10, TGF-β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from T cells.

    • Synthesize cDNA from the extracted RNA.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound exerts a profound and multifaceted influence on T cell biology. Its core mechanism of action, the inhibition of mTORC1 via the formation of a complex with FKBP12, leads to the suppression of T cell proliferation, a shift in T helper cell differentiation towards a more regulatory phenotype, and the induction of T cell anergy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the immunomodulatory properties of this compound. A thorough understanding of these mechanisms is essential for the continued development of this compound and its analogs in a variety of clinical applications, from transplantation to autoimmune diseases and oncology.

References

The Discovery and History of Rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, also known as sirolimus, is a macrolide compound with a rich and fascinating history, evolving from a soil-dwelling bacterium on a remote island to a cornerstone of immunosuppressive therapy and a key research tool in cell biology. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of rapamycin, with a particular focus on the seminal experiments that elucidated its mechanism of action. The narrative delves into the pivotal roles of key scientists and institutions, presenting a timeline of crucial events. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for foundational assays, quantitative data from early studies, and visualizations of key pathways and processes to facilitate a deeper understanding of this remarkable molecule.

Discovery and Isolation

The story of rapamycin begins on the isolated Easter Island, known as Rapa Nui by its inhabitants. In 1964, a Canadian medical expedition traveled to the island to study its unique ecology and the health of its population.[1][2] A microbiologist on this expedition, Georges Nógrády, collected soil samples from various locations with the initial hypothesis that antibacterial compounds in the soil might explain the low incidence of tetanus among the locals who often walked barefoot.[1][2]

These soil samples were brought back to Canada and eventually made their way to Ayerst Pharmaceuticals (now part of Pfizer) in Montreal.[2] There, a team of scientists, including Dr. Suren N. Sehgal, began to screen them for novel antimicrobial agents. In 1972, their efforts led to the isolation of a new antifungal compound from a strain of the bacterium Streptomyces hygroscopicus. In homage to its place of origin, the compound was named rapamycin.

Initial studies focused on its potent antifungal properties, particularly against Candida albicans. However, further investigations by Sehgal and his team revealed that rapamycin also possessed significant immunosuppressive and anti-proliferative activities. This discovery marked a pivotal shift in the direction of rapamycin research, away from its potential as an antifungal and towards its use in preventing organ transplant rejection and as a potential anti-cancer agent.

The journey of rapamycin from discovery to clinical application was not without its challenges. In 1982, Ayerst consolidated its research facilities, and the rapamycin program was temporarily halted. Dr. Sehgal, a firm believer in the potential of rapamycin, famously stored vials of the S. hygroscopicus strain in his home freezer to preserve them. His persistence paid off when research was resurrected in 1987 after the merger of Ayerst with Wyeth. This eventually led to the FDA approval of rapamycin (as this compound, brand name Rapamune) in 1999 for use in preventing kidney transplant rejection.

Timeline of Discovery

Discovery_Timeline cluster_0 Early Discovery and Characterization cluster_1 Mechanism of Action and Clinical Development 1964 1964: Canadian Medical Expedition to Easter Island. Soil samples collected by Georges Nógrády. 1972 1972: Rapamycin isolated from Streptomyces hygroscopicus at Ayerst Pharmaceuticals by Suren Sehgal's team. 1964->1972 Sample Analysis 1975 1975: First publications on rapamycin's discovery, isolation, and antifungal properties. 1972->1975 Characterization Late_1970s Late 1970s: Discovery of immunosuppressive and anti-proliferative properties. 1975->Late_1970s Further Studies 1991 1991: Identification of FKBP12 as the intracellular receptor for rapamycin. Late_1970s->1991 Mechanistic Investigation 1994 1994: Discovery of mTOR (mammalian Target of Rapamycin) as the protein that binds the FKBP12-rapamycin complex. 1991->1994 Target Identification 1999 1999: FDA approval of rapamycin (this compound) for use in kidney transplant patients. 1994->1999 Clinical Translation mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Pathway cluster_rapamycin Rapamycin Inhibition Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) TSC_Complex TSC1/TSC2 Nutrients->TSC_Complex Inhibits Akt Akt PI3K->Akt Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibits mTOR_Kinase_Assay_Workflow Start Start Cell_Culture 1. Culture and lyse cells (e.g., HEK293T) Start->Cell_Culture IP 2. Immunoprecipitate mTORC1 (e.g., using anti-Raptor antibody) Cell_Culture->IP Kinase_Reaction 4. In vitro kinase reaction: - Immunoprecipitated mTORC1 - Rapamycin-FKBP12 or vehicle - Recombinant substrate (e.g., GST-4E-BP1) - ATP and kinase buffer IP->Kinase_Reaction Prepare_Inhibitor 3. Prepare Rapamycin-FKBP12 complex Prepare_Inhibitor->Kinase_Reaction SDS_PAGE 5. Stop reaction and separate proteins by SDS-PAGE Kinase_Reaction->SDS_PAGE Western_Blot 6. Transfer proteins to membrane and perform Western blot SDS_PAGE->Western_Blot Detection 7. Detect substrate phosphorylation using a phospho-specific antibody Western_Blot->Detection End End Detection->End

References

An In-depth Technical Guide to the Sirolimus-mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to orchestrate cellular responses.[4][5] mTOR operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and downstream functions.

Sirolimus, also known as rapamycin, is a macrolide compound originally discovered as an antifungal agent. It is a potent and specific inhibitor of mTOR, primarily targeting mTORC1. This inhibitory action forms the basis of its clinical use as an immunosuppressant to prevent organ transplant rejection and as an antiproliferative agent in certain cancers and lymphangioleiomyomatosis (LAM). This guide provides a detailed examination of the mTOR signaling pathway and the precise mechanism by which this compound exerts its effects.

The mTOR Signaling Network

The mTOR kinase is the catalytic core of two complexes, mTORC1 and mTORC2, which differ in their protein components, upstream regulation, and downstream targets.

  • mTOR Complex 1 (mTORC1): Composed of mTOR, Regulatory-associated protein of mTOR (Raptor), mammalian LST8 (mLST8), PRAS40, and Deptor. mTORC1 is a master regulator of cell growth and metabolism. Its activity is sensitive to nutrients, growth factors, and energy status and is acutely inhibited by this compound.

  • mTOR Complex 2 (mTORC2): Composed of mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mLST8, Sin1, PRR5/Protor-1, and Deptor. mTORC2 is primarily activated by growth factors and is involved in cell survival and cytoskeleton organization. It is considered relatively insensitive to acute treatment with this compound, although chronic exposure can inhibit its function.

mTORC1 integrates signals from multiple pathways to control cellular anabolism.

  • Growth Factors (PI3K/Akt Pathway): Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K and subsequently Akt. Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC) protein TSC2. The TSC1-TSC2 complex is a GTPase-activating protein (GAP) for the small GTPase Rheb. Inhibition of TSC1/2 allows Rheb to accumulate in its GTP-bound, active state, which directly stimulates mTORC1 kinase activity.

  • Amino Acids: The presence of amino acids, particularly leucine, signals mTORC1 to translocate to the lysosomal surface. This process is mediated by the Rag GTPases, which are anchored to the lysosome by the Ragulator complex. At the lysosome, mTORC1 can be activated by Rheb.

  • Energy Status (AMPK): Low cellular energy, indicated by a high AMP:ATP ratio, activates AMP-activated protein kinase (AMPK). AMPK can inhibit mTORC1 both by directly phosphorylating and activating TSC2 and by phosphorylating Raptor.

Activated mTORC1 promotes cell growth and proliferation primarily through the phosphorylation of two key substrates:

  • Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. S6K1 then phosphorylates several targets, including the ribosomal protein S6 (a commonly used marker for mTORC1 activity), which enhances the translation of specific mRNAs required for cell growth and proliferation.

  • Eukaryotic Initiation Factor 4E-Binding Proteins (4E-BPs): In their hypophosphorylated state, 4E-BPs bind to the translation initiation factor eIF4E, preventing the assembly of the translation initiation complex. mTORC1 phosphorylates 4E-BP1, causing it to dissociate from eIF4E, thereby permitting cap-dependent mRNA translation and protein synthesis to proceed.

By stimulating protein synthesis and other anabolic processes like lipid and nucleotide synthesis, while simultaneously inhibiting catabolic processes like autophagy, mTORC1 acts as a central coordinator of cell growth.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors & Cellular Functions GF Growth Factors (Insulin, IGF-1) PI3K PI3K GF->PI3K mTORC2 mTORC2 (Rictor, mLST8) GF->mTORC2 AA Amino Acids Rag Rag GTPases AA->Rag Energy High Energy (Low AMP:ATP) AMPK AMPK Energy->AMPK TSC TSC1/TSC2 AMPK->TSC Activates Akt Akt PI3K->Akt Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 (Raptor, mLST8) Rheb->mTORC1 Activates Rag->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Akt_S473 Akt (pS473) mTORC2->Akt_S473 Activates ProteinSynth Protein Synthesis Cell Growth S6K1->ProteinSynth EIF4EBP1->ProteinSynth Cytoskeleton Cytoskeleton Survival Akt_S473->Cytoskeleton Sirolimus_Mechanism cluster_cell Inside the Cell This compound This compound (Rapamycin) Complex This compound-FKBP12 Complex This compound->Complex Binds to FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 (mTOR, Raptor, mLST8) Complex->mTORC1 Binds to FRB domain & inhibits Downstream S6K1 & 4E-BP1 Phosphorylation mTORC1->Downstream Activates Growth Cell Growth & Proliferation Downstream->Growth Promotes WB_Workflow A Cell Culture & This compound Treatment B Cell Lysis (with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Separation) C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Immunoblotting (Antibody Incubation) E->F G Detection (ECL & Imaging) F->G H Data Analysis (Densitometry) G->H

References

A Technical Guide to the Function of Sirolimus in Inducing Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sirolimus, also known as rapamycin, is a macrolide compound initially developed as an antifungal agent but now widely utilized for its potent immunosuppressive and anti-proliferative properties.[1] Its primary mechanism of action involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] A crucial consequence of mTOR inhibition by this compound is the induction of autophagy, a catabolic "self-eating" process essential for cellular homeostasis, where damaged organelles and misfolded proteins are degraded and recycled.[4][5] This guide provides an in-depth technical overview of the molecular pathways through which this compound induces autophagy, presents quantitative data from relevant studies, and details key experimental protocols for its assessment.

Core Mechanism: The this compound-mTOR-Autophagy Signaling Axis

This compound exerts its effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds directly to the mTOR kinase, specifically targeting the mTOR Complex 1 (mTORC1).

Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes like protein and lipid synthesis while actively suppressing catabolic processes, most notably autophagy. It achieves this suppression primarily by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of the autophagosome. The ULK1 complex consists of ULK1, Atg13, and FIP200.

When this compound inhibits mTORC1, this phosphorylation-mediated suppression is lifted. The de-repressed ULK1 complex becomes active, initiating the downstream autophagy cascade. This includes the activation of the Class III PI3K complex (containing hVps34 and Beclin-1) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which serves as a docking site for other autophagy-related (Atg) proteins. This leads to the elongation and closure of the autophagosome, which then fuses with a lysosome to degrade its contents.

Sirolimus_mTOR_Autophagy_Pathway cluster_mTORC1 mTORC1 Complex cluster_autophagy Autophagy Initiation Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 (Active) Amino Acids->mTORC1 Activates ULK1_complex ULK1 Complex (ULK1, Atg13, FIP200) mTORC1->ULK1_complex Inhibits (Phosphorylation) Rheb Rheb-GTP Rheb->mTORC1 Activates Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiates This compound This compound (Rapamycin) FKBP12 FKBP12 This compound->FKBP12 Sirolimus_FKBP12 This compound-FKBP12 Complex FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 Inhibits TSC TSC1/2 TSC->Rheb Inhibits (GAP activity) PI3K_AKT PI3K/AKT Pathway PI3K_AKT->TSC Inhibits

Caption: this compound inhibits mTORC1, relieving its suppression of the ULK1 complex to induce autophagy.

Quantitative Data on this compound-Induced Autophagy

The induction of autophagy by this compound and its analogs (e.g., everolimus) has been quantified in numerous studies. The primary markers used are the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane, and the degradation of p62/SQSTM1, an autophagy receptor that is itself cleared by the process. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

Cell Type / ModelCompound & ConcentrationKey Quantitative FindingReference
Vascular Smooth Muscle CellsEverolimus (10 nM)~7-fold increase in GFP-LC3 puncta (autophagosomes).
Vascular Smooth Muscle CellsEverolimus (1,000 nM)~14-fold increase in GFP-LC3 puncta.
A549 Lung Cancer CellsRapamycin (100 nM)Significant increase in LC3-II/LC3-I ratio and decrease in p62 expression.
Children with SLE (Clinical)This compound Treatment (6 months)Increased LC3 expression ([0.6485 ± 0.1314] vs. [0.5097 ± 0.0911] in control).
Children with SLE (Clinical)This compound Treatment (6 months)Decreased p62 expression ([0.4028 ± 0.0765] vs. [0.4942 ± 0.0688] in control).
Kidney Transplants (Clinical)This compound Treatment>50% increase in podocytic autophagosomal volume fraction vs. cyclosporine.

Experimental Protocols for Measuring Autophagy

Accurate measurement of autophagy is critical. The following protocols outline the standard Western blot-based methods to assess the effect of this compound on autophagic flux.

Experimental_Workflow start Start treatment 1. Cell Culture & Treatment - Plate cells - Treat with this compound +/- Lysosomal Inhibitor (e.g., Bafilomycin A1) start->treatment lysis 2. Cell Lysis - Wash with ice-cold PBS - Lyse cells in RIPA buffer with protease inhibitors treatment->lysis quantification 3. Protein Quantification - e.g., BCA Assay lysis->quantification sds_page 4. SDS-PAGE - Load equal protein amounts - Run on polyacrylamide gel quantification->sds_page transfer 5. Western Blot Transfer - Transfer proteins to PVDF membrane sds_page->transfer blocking 6. Blocking & Antibody Incubation - Block with 5% milk or BSA - Incubate with primary Ab (anti-LC3, anti-p62) - Incubate with HRP-conjugated secondary Ab transfer->blocking detection 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Densitometry analysis (LC3-II/I ratio, p62 levels) blocking->detection end End detection->end

Caption: Standard workflow for Western blot analysis of autophagy markers LC3 and p62.
Protocol 1: LC3-I to LC3-II Conversion by Western Blot

This method quantifies the accumulation of LC3-II, a reliable indicator of autophagosome formation. To measure autophagic flux (the entire process, including degradation), a parallel sample is treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II in the autolysosome. An accumulation of LC3-II in the presence of the inhibitor confirms an active flux.

Materials:

  • Cell culture reagents

  • This compound (Rapamycin)

  • Bafilomycin A1 (Baf-A1) or Chloroquine (CQ)

  • Ice-cold 1X Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient or 15% for better resolution of LC3 bands)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3 (recognizes both forms)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Plate cells to reach 70-80% confluency. Treat cells with the desired concentration of this compound for a specified time course (e.g., 6, 12, 24 hours). For flux measurement, treat a parallel set of wells with this compound in combination with a lysosomal inhibitor (e.g., 100 nM Baf-A1 or 50 µM CQ) for the last 2-4 hours of the this compound incubation. Include untreated and inhibitor-only controls.

  • Lysis: Aspirate media, wash cells twice with ice-cold PBS, and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.

  • Centrifugation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a high-percentage or gradient polyacrylamide gel. LC3-I typically runs at ~18 kDa, while the lipidated, faster-migrating LC3-II runs at ~16 kDa.

  • Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Protocol 2: p62/SQSTM1 Degradation Assay

This assay measures the degradation of the autophagy substrate p62. A decrease in p62 levels indicates successful autophagic flux. This assay is often performed concurrently with the LC3 blot from the same lysates.

Materials:

  • Same as for Protocol 1, except for the primary antibody.

  • Primary antibody: Rabbit or Mouse anti-p62/SQSTM1.

Procedure:

  • Steps 1-7: Follow the same procedure as for the LC3 Western Blot (cell treatment, lysis, quantification, SDS-PAGE, and transfer). Often, the same membrane can be stripped and re-probed for p62 after imaging for LC3, or a parallel gel can be run.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary anti-p62 antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and image the bands. Quantify the p62 band intensity relative to a loading control (e.g., β-actin or GAPDH). A decrease in the p62/loading control ratio in this compound-treated cells indicates autophagy induction. Conversely, treatment with a lysosomal inhibitor should cause p62 to accumulate.

Conclusion

This compound is a powerful and specific inducer of autophagy through its targeted inhibition of the mTORC1 signaling complex. This function is central to its therapeutic effects and makes it an invaluable tool for autophagy research. By relieving the inhibitory phosphorylation of the ULK1 complex, this compound triggers the full cascade of autophagosome formation and degradation. The quantitative assessment of this process, primarily through Western blot analysis of LC3 conversion and p62 degradation, provides a robust framework for researchers and drug developers to study cellular homeostasis, investigate disease mechanisms, and explore novel therapeutic strategies targeting the autophagic pathway.

References

Sirolimus and Its Effect on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus, also known as rapamycin, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1][2] Initially identified for its antifungal properties, it was later discovered to possess potent immunosuppressive and antiproliferative activities.[1][2] These characteristics have established this compound as a critical therapeutic agent in preventing organ transplant rejection and as a treatment for certain cancers.[3] The cornerstone of its therapeutic effect lies in its ability to intervene in fundamental cellular processes, most notably the regulation of cell cycle progression.

This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its control over the cell cycle. It details the core signaling pathways, presents quantitative data on its cellular effects, outlines key experimental protocols for investigation, and visualizes the complex biological interactions involved.

Core Mechanism of Action: The this compound-FKBP12-mTOR Axis

The biological activity of this compound is initiated by its entry into the cell, where it binds to a specific intracellular receptor, the FK506-binding protein 12 (FKBP12). This binding event is not the terminal step; rather, it induces a conformational change in FKBP12, enabling the newly formed this compound-FKBP12 complex to interact with a master regulator of cell growth and metabolism: the mechanistic Target of Rapamycin (mTOR).

Specifically, the this compound-FKBP12 complex targets and inhibits mTOR Complex 1 (mTORC1), a crucial serine/threonine kinase that serves as a central hub for integrating signals from growth factors, nutrients, and cellular energy status. By inhibiting mTORC1, this compound effectively disrupts a cascade of downstream signaling events that are essential for cell growth, protein synthesis, and proliferation, ultimately leading to a halt in the cell cycle.

Sirolimus_Initial_Binding This compound This compound FKBP12 FKBP12 (Cytoplasmic Receptor) This compound->FKBP12 Binds to Complex This compound-FKBP12 Complex FKBP12->Complex mTORC1 mTORC1 (Active) Complex->mTORC1 Targets and Inhibits mTORC1_Inhibited mTORC1 (Inhibited) mTORC1->mTORC1_Inhibited

Figure 1: Initial binding of this compound to FKBP12 and subsequent inhibition of mTORC1.

The mTORC1 Signaling Pathway and Cell Cycle Control

mTORC1 is a master regulator that promotes cell growth and proliferation by phosphorylating a suite of downstream targets. Two of the most critical effectors in the context of cell cycle control are Ribosomal Protein S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).

  • S6K1 Activation: When active, mTORC1 phosphorylates and activates S6K1. S6K1, in turn, phosphorylates several targets, including the ribosomal protein S6, enhancing the translation of a specific subset of mRNAs that encode components of the translational machinery. This action boosts the cell's overall capacity for protein synthesis, a prerequisite for increasing cell mass before division.

  • 4E-BP1 Inactivation: In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), sequestering it and preventing the initiation of cap-dependent translation. Active mTORC1 phosphorylates 4E-BP1, causing it to dissociate from eIF4E. The liberated eIF4E can then participate in the formation of the eIF4F complex, which is crucial for the translation of mRNAs encoding key cell cycle regulators, such as cyclins and Myc.

By inhibiting mTORC1, this compound prevents the phosphorylation of both S6K1 and 4E-BP1. This leads to a global reduction in protein synthesis and, more specifically, suppresses the translation of critical proteins required for cell cycle progression.

mTOR_Signaling_Pathway cluster_0 This compound Action This compound This compound-FKBP12 Complex mTORC1 mTORC1 This compound->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Protein_Synth Protein Synthesis (Ribosomes, etc.) S6K1->Protein_Synth Cell_Growth Cell Growth Protein_Synth->Cell_Growth eIF4E eIF4E Cyclin_Synth Translation of Cyclins & Myc eIF4E->Cyclin_Synth FourEBP1->eIF4E Sequesters Cell_Cycle_Prog Cell Cycle Progression Cyclin_Synth->Cell_Cycle_Prog

Figure 2: this compound inhibits mTORC1, blocking downstream S6K1 and 4E-BP1/eIF4E pathways.

This compound-Induced G1 Phase Arrest: Molecular Details

The primary consequence of mTORC1 inhibition by this compound is a robust arrest of the cell cycle in the G1 phase. This prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This G1 block is achieved through a multi-pronged mechanism targeting key regulators of the G1/S transition.

  • Downregulation of G1 Cyclins and CDKs: The progression through the G1 phase is driven by the activity of cyclin-dependent kinases (CDKs), primarily CDK4, CDK6, and CDK2. Their activity is dependent on their association with regulatory cyclin proteins, particularly cyclin D and cyclin E. This compound treatment leads to reduced translation of Cyclin D1. This diminishes the formation of active Cyclin D-CDK4/6 complexes, which are responsible for the initial phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.

  • Inhibition of Rb Phosphorylation: The hypophosphorylated Rb protein acts as a crucial gatekeeper of the G1/S transition. It binds to the E2F family of transcription factors, preventing them from activating the genes necessary for S phase entry. The inhibition of Cyclin D-CDK4/6 and Cyclin E-CDK2 activity by this compound ensures that Rb remains in its active, hypophosphorylated state, thus maintaining the G1 arrest.

  • Upregulation of the CDK Inhibitor p27Kip1: this compound has been shown to increase the protein levels of the CDK inhibitor p27Kip1. This is achieved not by increasing its transcription, but by inhibiting its degradation. The elevated levels of p27Kip1 allow it to bind to and potently inhibit the activity of Cyclin E-CDK2 complexes, which are essential for the final commitment to S phase. The formation of this inhibitory complex is a critical step in the this compound-induced G1 arrest.

  • Inhibition of PCNA Expression: Further reinforcing the G1 block, this compound can decrease the expression of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for the initiation of DNA replication.

G1_Arrest_Mechanism cluster_cyclin Cyclin/CDK Regulation cluster_cdk_activity CDK Activity cluster_rb Rb/E2F Pathway mTORC1_Inh Inhibited mTORC1 CyclinD_Synth Reduced Cyclin D Translation mTORC1_Inh->CyclinD_Synth p27 Increased p27Kip1 Protein Levels mTORC1_Inh->p27 CDK46 Cyclin D-CDK4/6 Activity ↓ CyclinD_Synth->CDK46 CDK2 Cyclin E-CDK2 Activity ↓ p27->CDK2 Inhibits Rb Rb remains Hypophosphorylated CDK46->Rb Fails to Phosphorylate CDK2->Rb Fails to Phosphorylate E2F E2F Transcription Factors Inhibited Rb->E2F Sequesters S_Phase S Phase Entry (Blocked) E2F->S_Phase No transcription of S-phase genes

Figure 3: Logical flow from mTORC1 inhibition to G1 phase cell cycle arrest.

Data Presentation: Quantitative Effects of this compound

The antiproliferative effects of this compound have been quantified in various studies. The data below summarizes findings from clinical and preclinical models, illustrating the impact on cell populations and proliferation markers.

Parameter MeasuredModel / PopulationThis compound Treatment DetailsResultReference
CD4+ T Cell Count People with HIV (PWH) on ART (n=16)Oral this compound for 20 weeks (trough level 5-10 ng/mL)Significant decline (mean: -118 cells/μL; p=0.041) from baseline
CD8+ T Cell Count PWH on ART (n=16)Oral this compound for 20 weeks (trough level 5-10 ng/mL)Significant decline (mean: -160 cells/μL; p=0.021) from baseline
HIV-1 DNA Levels CD4+ T cells from PWH on ART (n=16)Oral this compound for 20 weeks (trough level 5-10 ng/mL)Significant decline (31% reduction; p=0.008) at 20 weeks
Cell Proliferation Cystic epithelium in Pkd1RC/RC mouse kidneysTorin2 (a TORKi) vs. This compoundTorin2 showed a significant decrease in PCNA-positive nuclei compared to this compound, suggesting this compound is a partial mTORC1 inhibitor in some contexts.
Cyclin & CDK Levels Kidneys of Vil-Cre;Pkd2f3/f3 miceRapamycin treatmentSignificantly down-regulated cyclins A, B, D1, E, and CDK1 compared to placebo.

Experimental Protocols

Investigating the effects of this compound on the cell cycle requires robust and standardized methodologies. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Cell culture medium, PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).

  • Cell Harvest:

    • For suspension cells, collect by centrifugation (300 x g for 5 minutes).

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with serum-containing medium. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.

  • Storage: Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE-Texas Red). Collect data for at least 10,000 single-cell events. Use forward scatter (FSC) and side scatter (SSC) width parameters to exclude doublets and aggregates.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect changes in the expression levels and phosphorylation status of key proteins in the mTOR and cell cycle pathways.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-Rb, anti-Rb, anti-Cyclin D1, anti-p27Kip1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_flow Cell Cycle Analysis cluster_wb Protein Analysis start Cell Culture (e.g., T-cells, Fibroblasts) treatment Treat with this compound (Dose & Time Course) start->treatment harvest Harvest Cells treatment->harvest fix Fix in 70% Ethanol harvest->fix lyse Lyse & Quantify Protein harvest->lyse stain Stain with PI/RNase A fix->stain flow Flow Cytometry Acquisition stain->flow analyze_flow Quantify G1/S/G2M Phases flow->analyze_flow sds SDS-PAGE & Transfer lyse->sds blot Western Blot (p-S6K, p27, etc.) sds->blot analyze_wb Densitometry Analysis blot->analyze_wb

Figure 4: A typical experimental workflow for analyzing the effects of this compound.

Conclusion

This compound imposes a potent block on cell cycle progression primarily by arresting cells in the G1 phase. This effect is a direct consequence of its ability to form a complex with FKBP12 and inhibit the master regulatory kinase mTORC1. The subsequent disruption of downstream signaling pathways—namely the S6K1 and 4E-BP1/eIF4E axes—leads to a multifaceted assault on the cell cycle machinery. Key mechanisms include the suppression of G1 cyclin translation, the failure to inactivate the Rb tumor suppressor, and the stabilization of the CDK inhibitor p27Kip1. This comprehensive inhibition of the G1/S transition underscores the efficacy of this compound as an antiproliferative agent and provides a clear molecular basis for its clinical applications in immunosuppression and oncology. A thorough understanding of these pathways is essential for the continued development and optimization of mTOR inhibitors in various therapeutic contexts.

References

Unveiling the Enigmatic Reach of Sirolimus Beyond mTOR: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – Long recognized for its potent immunosuppressive and anti-proliferative effects mediated through the inhibition of the mechanistic target of rapamycin (mTOR), a growing body of evidence reveals that the molecular repertoire of sirolimus extends far beyond this central pathway. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, illuminating the off-target interactions and mTOR-independent signaling cascades influenced by this multifaceted macrolide. Through a comprehensive review of the literature, this document details the alternative molecular targets of this compound, providing quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks involved.

FKBP12-Independent mTOR Inhibition: A High-Dose Phenomenon

While the canonical mechanism of this compound action involves the formation of a tripartite complex with FKBP12 and the FRB domain of mTORC1, emerging research demonstrates that at higher, clinically relevant micromolar concentrations, this compound can directly inhibit mTOR kinase activity in an FKBP12-independent manner. This distinct pharmacological action contributes to a more profound suppression of global protein synthesis than observed at nanomolar concentrations.

Quantitative Data: FKBP12-Independent mTOR Inhibition
CompoundTargetAssay TypeIC50Reference
This compound (Rapamycin)mTOR KinaseIn vitro kinase assay1.74 ± 0.34 µM[1][2]
Temthis compound (CCI-779)mTOR KinaseIn vitro kinase assay1.76 ± 0.15 µM[1]
Experimental Protocol: In Vitro mTOR Kinase Assay for FKBP12-Independent Inhibition

This protocol outlines a method to assess the direct inhibitory effect of this compound on mTOR kinase activity in the absence of FKBP12.

1. Reagents and Materials:

  • Recombinant active human mTOR (truncated, containing FRB, kinase, and FATC domains)

  • GFP-tagged 4E-BP1 (substrate)

  • Terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM EGTA, 0.01% Tween-20)

  • ATP

  • This compound

  • DMSO (vehicle control)

  • 384-well assay plates

  • TR-FRET plate reader

2. Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the recombinant mTOR enzyme to the kinase assay buffer.

  • Add the serially diluted this compound or DMSO vehicle to the wells containing the mTOR enzyme.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of GFP-4E-BP1 and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the terbium-labeled anti-phospho-4E-BP1 antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

3. Data Analysis:

  • Calculate the ratio of the acceptor (GFP) emission to the donor (Terbium) emission.

  • Plot the emission ratio against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

cluster_FKBP12_dependent Canonical FKBP12-Dependent Pathway (nM) cluster_FKBP12_independent FKBP12-Independent Pathway (µM) Sirolimus_nM This compound (nM) Sirolimus_FKBP12 This compound-FKBP12 Complex Sirolimus_nM->Sirolimus_FKBP12 Binds FKBP12 FKBP12 FKBP12->Sirolimus_FKBP12 Binds mTORC1 mTORC1 Sirolimus_FKBP12->mTORC1 Binds to FRB domain Inhibition_mTORC1 Allosteric Inhibition mTORC1->Inhibition_mTORC1 Sirolimus_uM This compound (µM) mTOR_kinase mTOR Kinase Domain Sirolimus_uM->mTOR_kinase Binds to FRB domain Inhibition_kinase Direct Inhibition mTOR_kinase->Inhibition_kinase

FKBP12-dependent vs. -independent mTOR inhibition by this compound.

Crosstalk with Calcineurin Signaling: An Indirect Interaction

This compound does not directly inhibit the phosphatase activity of calcineurin. However, its high-affinity binding to FKBP12 can indirectly impact the calcineurin pathway, particularly in the context of co-administration with calcineurin inhibitors (CNIs) like tacrolimus, which also require FKBP12 for their activity. This competition for a common binding partner can lead to complex pharmacological interactions. Furthermore, some studies suggest that this compound may have a paradoxical stimulatory effect on innate immunity, a phenomenon that is not fully understood at the molecular level.

Experimental Protocol: NFAT Reporter Assay to Assess Calcineurin Pathway Activation

This protocol describes a cell-based reporter assay to measure the activity of the calcineurin-NFAT signaling pathway in the presence of this compound and/or a calcineurin inhibitor.

1. Reagents and Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation.

  • This compound and/or Tacrolimus.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

2. Procedure:

  • Seed the NFAT-luciferase Jurkat T cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound, tacrolimus, or a combination of both for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with PMA and Ionomycin to activate the T-cell receptor signaling cascade and subsequently the calcineurin-NFAT pathway.

  • Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for luciferase reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Normalize the luciferase activity to a control (e.g., unstimulated cells or vehicle-treated stimulated cells).

  • Plot the normalized luciferase activity against the drug concentrations to assess the inhibitory or modulatory effects.

cluster_calcineurin Calcineurin-NFAT Pathway cluster_inhibition cluster_sirolimus_effect TCR_CD3 TCR/CD3 Activation Ca_increase ↑ [Ca2+]i TCR_CD3->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin Activates NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P Dephosphorylates Inhibition_CN Inhibition NFAT NFAT (nucleus) NFAT_P->NFAT Translocation Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Promotes Tacrolimus Tacrolimus Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 FKBP12 FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits This compound This compound This compound->FKBP12 Competes for binding cluster_liver Liver cluster_circulation Circulation This compound This compound ApoB100 ↑ ApoB100 Expression This compound->ApoB100 PCSK9 ↑ PCSK9 Expression This compound->PCSK9 ApoCIII ↑ ApoCIII Expression This compound->ApoCIII VLDL_secretion ↑ VLDL Secretion ApoB100->VLDL_secretion Hyperlipidemia Hyperlipidemia VLDL_secretion->Hyperlipidemia LDL_receptor ↓ LDL Receptor PCSK9->LDL_receptor Promotes degradation LDL_receptor->Hyperlipidemia Reduced LDL clearance LPL Lipoprotein Lipase (LPL) ApoCIII->LPL Inhibits Inhibition_LPL Inhibition Inhibition_LPL->Hyperlipidemia This compound This compound Kv_channel Voltage-Gated Potassium Channel (e.g., Kv1.3, Kv1.5) This compound->Kv_channel Directly inhibits Inhibition_Kv Inhibition Membrane_depolarization Membrane Depolarization Inhibition_Kv->Membrane_depolarization Immunomodulation Immunomodulatory Effects Membrane_depolarization->Immunomodulation

References

The Molecular Embrace: A Technical Guide to the Sirolimus-FKBP12 Binding Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide dissects the core mechanism of sirolimus (rapamycin) binding to the FK506-binding protein 12 (FKBP12). Understanding this interaction is fundamental to appreciating its profound immunosuppressive and antineoplastic effects, which are mediated through the inhibition of the mammalian target of rapamycin (mTOR). This document provides a comprehensive overview of the binding kinetics, thermodynamics, experimental methodologies, and the subsequent impact on cellular signaling pathways.

The this compound-FKBP12 Interaction: A High-Affinity Partnership

This compound, a macrolide lactone, exerts its biological effects by first forming a high-affinity complex with the ubiquitously expressed 12 kDa immunophilin, FKBP12.[1] This initial binding event is a prerequisite for the subsequent inhibition of mTOR. The affinity of this compound for FKBP12 is in the subnanomolar range, indicating a very tight and specific interaction.

Quantitative Binding Data

The binding affinity of this compound to FKBP12 has been characterized by various biophysical techniques, yielding key quantitative parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

ParameterValue (nM)MethodReference
Kd 0.2Isothermal Titration Calorimetry (ITC)[2]
0.24Isothermal Titration Calorimetry (ITC)[2]
~4Not Specified[3]
Ki ~1.7Peptidyl-prolyl cis-trans isomerization assay[4]
IC50 SubnanomolarNot Specified

Table 1: Quantitative Binding Affinity of this compound for FKBP12. This table summarizes the experimentally determined binding parameters for the this compound-FKBP12 interaction.

The Ternary Complex: Bridging FKBP12 to mTOR

The this compound-FKBP12 complex acts as a molecular adapter, presenting a composite surface that is recognized by the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This interaction leads to the formation of a stable ternary complex: FKBP12-sirolimus-mTOR. It is this ternary complex, and not this compound or the this compound-FKBP12 binary complex alone, that is responsible for the allosteric inhibition of mTORC1 kinase activity.

The formation of this ternary complex is a critical step in the mechanism of action of this compound. The affinity of the this compound-FKBP12 complex for the FRB domain is significantly higher than that of this compound for the FRB domain alone, highlighting the cooperative nature of this interaction.

Interacting MoleculesKd (µM)MethodReference
This compound - FRB domain26Fluorescence Polarization
This compound-FKBP12 - FRB domain0.012Fluorescence Polarization

Table 2: Binding Affinities in the Formation of the Ternary Complex. This table illustrates the dramatic increase in binding affinity for the FRB domain upon the formation of the this compound-FKBP12 complex.

Experimental Protocols for Characterizing the Interaction

The study of the this compound-FKBP12 binding mechanism relies on sophisticated biophysical techniques. The following sections detail the generalized protocols for two of the most powerful methods used in this context: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Recombinantly express and purify human FKBP12 protein.

    • Prepare a concentrated solution of this compound in a buffer identical to that of the protein solution to minimize heats of dilution. A small percentage of DMSO may be used to solubilize this compound, in which case the same percentage of DMSO must be present in the protein solution.

    • Thoroughly degas both the protein and this compound solutions to prevent bubble formation during the experiment.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the FKBP12 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the FKBP12 solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to FKBP12.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (in this case, this compound) to a ligand (FKBP12) immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified FKBP12 protein onto the activated sensor surface via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions at different concentrations over the immobilized FKBP12 surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association and dissociation phases.

    • Regenerate the sensor surface between different analyte injections using a mild regeneration solution (e.g., a low pH buffer) to remove the bound this compound.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

    • Calculate the dissociation constant (Kd) from the ratio of the rate constants.

Downstream Signaling: Inhibition of the mTOR Pathway

The formation of the FKBP12-sirolimus-mTOR ternary complex allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1). This inhibition blocks the phosphorylation of key downstream effectors of mTORC1, primarily p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates leads to the inhibition of protein synthesis and cell cycle arrest at the G1 phase, which are the cellular bases for the immunosuppressive and antiproliferative effects of this compound.

Visualizing the Mechanism and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and signaling pathways described in this guide.

Sirolimus_FKBP12_Binding cluster_binding This compound-FKBP12 Binding This compound This compound Sirolimus_FKBP12 This compound-FKBP12 Complex This compound->Sirolimus_FKBP12 FKBP12 FKBP12 FKBP12->Sirolimus_FKBP12

Caption: Formation of the high-affinity this compound-FKBP12 complex.

Ternary_Complex_Formation cluster_ternary Ternary Complex Formation Sirolimus_FKBP12 This compound-FKBP12 Complex Ternary_Complex FKBP12-Sirolimus-mTOR Complex Sirolimus_FKBP12->Ternary_Complex mTOR mTOR (FRB domain) mTOR->Ternary_Complex

Caption: The this compound-FKBP12 complex binds to mTOR.

mTOR_Signaling_Pathway cluster_pathway mTORC1 Signaling Pathway Inhibition Ternary_Complex FKBP12-Sirolimus-mTOR Complex mTORC1 mTORC1 (Active) Ternary_Complex->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation mTORC1_inactive mTORC1 (Inactive) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Inhibition when unphosphorylated Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Protein_Synthesis->Cell_Cycle_Progression

Caption: Inhibition of the mTORC1 signaling pathway by the ternary complex.

Experimental_Workflow cluster_workflow Experimental Workflow for Binding Analysis start Start prep Protein (FKBP12) & Ligand (this compound) Preparation & Purification start->prep immobilize Immobilize FKBP12 on Sensor Chip (SPR) prep->immobilize titrate Titrate this compound into FKBP12 (ITC) prep->titrate data_acq Data Acquisition (Sensorgram / Thermogram) immobilize->data_acq titrate->data_acq data_analysis Data Analysis (Kinetic / Thermodynamic Fitting) data_acq->data_analysis results Determine Kd, Ki, kon, koff, ΔH, ΔS data_analysis->results

Caption: A generalized experimental workflow for studying the binding interaction.

References

Chronic Sirolimus Exposure and mTORC2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirolimus (rapamycin) is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While this compound acutely and allosterically inhibits mTORC1, its effects on mTORC2 are more complex and time-dependent. Chronic exposure to this compound has been demonstrated to disrupt the assembly and activity of mTORC2 in a cell-type-specific manner. This inhibition of mTORC2 has significant downstream consequences, including impaired insulin signaling and alterations in cell survival and cytoskeletal organization. Understanding the nuances of this compound-induced mTORC2 inhibition is critical for the development of targeted therapies that modulate the mTOR pathway and for managing the long-term side effects of this compound-based immunosuppressive and anti-cancer regimens. This technical guide provides an in-depth overview of the mechanisms underlying chronic this compound-induced mTORC2 inhibition, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows.

The Dichotomy of this compound Action: Acute mTORC1 vs. Chronic mTORC2 Inhibition

This compound, in complex with the immunophilin FK506-binding protein 12 (FKBP12), directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to its allosteric inhibition. In contrast, the FRB domain in a pre-assembled mTORC2 is largely inaccessible due to steric hindrance by the mTORC2-specific component, Rictor.[1]

However, prolonged treatment with this compound can indeed lead to the inhibition of mTORC2.[1] The prevailing model suggests that the FKBP12-sirolimus complex binds to newly synthesized, "naked" mTOR molecules before their incorporation into either mTORC1 or mTORC2.[1] This sequestration of mTOR prevents the proper assembly of new mTORC2 complexes, leading to a gradual depletion of functional mTORC2 over time.[1] This mechanism explains the delayed onset of mTORC2 inhibition observed with chronic this compound exposure. The sensitivity of different cell types to this chronic mTORC2 inhibition is influenced by the relative expression levels of FKBP12 and other FKBP family members.[2]

Quantitative Effects of Chronic this compound Exposure on mTORC2 Signaling

The chronic inhibition of mTORC2 by this compound is a dose- and time-dependent process that varies across different cell lines and tissues. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Dose-Dependent Effects of this compound on mTORC1 and mTORC2 Activity in Mouse Models of Polycystic Kidney Disease (PKD)

Treatment GroupThis compound Blood Level (ng/mL)mTORC1 Activity (p-S6RpSer240/244 levels)mTORC2 Activity (p-AktSer473 levels)Reference
Untreated Control0BaselineBaseline
Low-Dose this compound~3Moderately ReducedSimilar to Control
High-Dose this compound~30-60Strongly ReducedLevels increased over time in all groups

Note: In this specific in vivo model, while high-dose this compound effectively inhibited mTORC1, p-AktSer473 levels increased over time in all groups, suggesting complex feedback mechanisms in the context of this disease model.

Table 2: Differential Inhibition of mTORC2 by Chronic Rapamycin Treatment (100 nM for 24h) in Various Cell Lines

Cell LineFold Inhibition of mTORC2 (p-Akt S473)Reference
PC3~10
C2C12~10
HEK 293T~4
H460~4
HeLa~4 (increase)

Note: The negative value for HeLa cells indicates an increase in p-Akt S473, likely due to the relief of S6K-mediated negative feedback on the insulin/IGF pathway when mTORC1 is inhibited.

Experimental Protocols for Studying mTORC2 Inhibition

Co-Immunoprecipitation (Co-IP) of mTORC2 Complex

This protocol is designed to assess the integrity of the mTORC2 complex and the association of its components following chronic this compound treatment.

Materials:

  • CHAPS Lysis Buffer: 40 mM HEPES (pH 7.5), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% (w/v) CHAPS, and protease inhibitor cocktail.

  • Anti-Rictor antibody (for immunoprecipitation)

  • Anti-mTOR antibody (for immunoblotting)

  • Anti-mLST8 antibody (for immunoblotting)

  • Protein A/G agarose beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies for Western blotting

  • ECL detection reagents

Procedure:

  • Culture and treat cells with this compound for the desired duration.

  • Lyse cells in ice-cold CHAPS lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Pre-clear lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with anti-Rictor antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

  • Wash the beads three times with CHAPS lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against mTOR and mLST8.

Western Blotting for Phospho-Akt (Ser473)

This protocol measures the phosphorylation of Akt at Serine 473, a direct downstream target of mTORC2, as a surrogate for mTORC2 kinase activity.

Materials:

  • RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay reagents.

  • SDS-PAGE gels and buffers.

  • PVDF membrane.

  • Blocking buffer (5% BSA in TBST is often recommended for phospho-antibodies).

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473).

  • Primary antibody: Mouse anti-total Akt.

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

  • ECL detection reagents.

Procedure:

  • Treat cells with this compound as required.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using ECL reagents.

  • Strip the membrane and re-probe with anti-total Akt antibody to normalize for protein loading.

In Vitro mTORC2 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC2.

Materials:

  • CHAPS Lysis Buffer.

  • Anti-Rictor antibody.

  • Protein A/G agarose beads.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).

  • Recombinant inactive Akt1 as a substrate.

  • ATP.

  • Anti-phospho-Akt (Ser473) antibody for detection.

Procedure:

  • Immunoprecipitate mTORC2 from cell lysates using an anti-Rictor antibody as described in the Co-IP protocol.

  • Wash the immunoprecipitated mTORC2 complex twice with CHAPS lysis buffer and once with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing recombinant inactive Akt1 and ATP.

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the reaction mixture by Western blotting using an anti-phospho-Akt (Ser473) antibody.

Visualizing the mTOR Signaling Network and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of chronic this compound exposure on mTORC2.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 (Rictor, mTOR, mLST8, mSIN1) PIP3->mTORC2 p_Akt_T308 p-Akt (T308) PDK1->p_Akt_T308 Akt Akt p_Akt_S473 p-Akt (S473) (Fully Active) mTORC1 mTORC1 (Raptor, mTOR, mLST8) p_Akt_T308->mTORC1 Cytoskeleton Cytoskeletal Organization p_Akt_S473->Cytoskeleton S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2->p_Akt_S473 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound (Chronic) FKBP12 FKBP12 This compound->FKBP12 mTOR_new Newly Synthesized mTOR FKBP12->mTOR_new binds mTOR_new->mTORC2 prevents assembly

Caption: mTOR signaling pathway and the mechanism of chronic this compound-induced mTORC2 inhibition.

Experimental_Workflow Start Start: Cell Culture Treatment Chronic this compound Treatment (Time-course & Dose-response) Start->Treatment Harvest Cell Lysis Treatment->Harvest CoIP Co-Immunoprecipitation (Anti-Rictor) Harvest->CoIP Direct_Lysis Direct Cell Lysate Harvest->Direct_Lysis WB_CoIP Western Blot: mTOR, mLST8 CoIP->WB_CoIP Kinase_Assay In Vitro Kinase Assay (Substrate: inactive Akt) CoIP->Kinase_Assay Analysis Data Analysis & Interpretation WB_CoIP->Analysis WB_Kinase Western Blot: p-Akt (S473) Kinase_Assay->WB_Kinase WB_Kinase->Analysis WB_Direct Western Blot: p-Akt (S473), Total Akt, p-S6K, Total S6K Direct_Lysis->WB_Direct WB_Direct->Analysis

Caption: Experimental workflow for investigating chronic this compound effects on mTORC2.

Conclusion and Future Directions

Chronic exposure to this compound leads to the inhibition of mTORC2 through a mechanism involving the sequestration of newly synthesized mTOR, thereby preventing the assembly of new mTORC2 complexes. This effect is distinct from the acute inhibition of mTORC1 and has significant implications for cellular processes regulated by mTORC2, such as insulin signaling and cell survival. The cell-type-specific nature of this inhibition highlights the complexity of the mTOR signaling network and underscores the need for careful consideration of dosing and treatment duration in clinical applications of this compound and its analogs.

Future research should focus on further elucidating the factors that determine cellular sensitivity to chronic this compound-induced mTORC2 inhibition. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that can selectively target mTORC1 or mTORC2, allowing for more precise modulation of the mTOR pathway with improved therapeutic indices and reduced long-term side effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the intricate relationship between chronic this compound exposure and mTORC2 signaling.

References

The Sirolimus Effect: A Technical Guide to its Impact on Protein Synthesis via S6K Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirolimus, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism. A key downstream effector of mTOR Complex 1 (mTORC1) is the p70 S6 Kinase (S6K), which plays a pivotal role in the regulation of protein synthesis. This technical guide provides an in-depth examination of the molecular mechanism by which this compound impacts protein synthesis through its effects on S6K. It includes a summary of quantitative data, detailed experimental protocols for assessing this pathway, and visualizations of the core signaling and experimental workflows.

Introduction

The mTOR signaling pathway is a central regulator of cellular processes that couple nutrient availability with cell growth and proliferation.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. This compound (also known as rapamycin) exerts its therapeutic effects by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTORC1.[1] This inhibition disrupts the phosphorylation and activation of key downstream targets, most notably S6K1, leading to a reduction in protein synthesis.[2][3] Understanding the precise molecular interactions and the quantitative effects of this compound on the mTORC1-S6K1 axis is paramount for the development of targeted therapies.

The mTORC1-S6K1 Signaling Pathway and this compound Intervention

The mTORC1 signaling cascade is activated by various upstream signals, including growth factors and amino acids.[4] Activated mTORC1 phosphorylates S6K1 at multiple sites, with the phosphorylation of Threonine 389 (Thr389) being a critical step for its activation. Once activated, S6K1 phosphorylates several substrates involved in translation, including the 40S ribosomal protein S6 (rpS6) and eukaryotic initiation factor 4B (eIF4B), thereby promoting the translation of specific mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, which often encode ribosomal proteins and other components of the translational machinery.

This compound, by inhibiting mTORC1, prevents the phosphorylation of S6K1 at Thr389, thereby blocking its activation and downstream signaling, which ultimately leads to a decrease in protein synthesis.

Sirolimus_mTOR_S6K_Pathway cluster_S6K1 Activation GrowthFactors Growth Factors Amino Acids mTORC1 mTORC1 GrowthFactors->mTORC1 S6K1_inactive S6K1 (inactive) mTORC1->S6K1_inactive Phosphorylates This compound This compound-FKBP12 Complex This compound->mTORC1 Inhibits S6K1_active p-S6K1 (active) (Thr389) S6K1_inactive->S6K1_active rpS6_eIF4B rpS6, eIF4B, etc. S6K1_active->rpS6_eIF4B Phosphorylates ProteinSynthesis Protein Synthesis rpS6_eIF4B->ProteinSynthesis

Caption: this compound's mechanism of action on the mTORC1/S6K1 pathway.

Quantitative Impact of this compound on S6K1 Activity and Protein Synthesis

The inhibitory effect of this compound on S6K1 phosphorylation and subsequent protein synthesis is dose-dependent. The IC50 values for this compound-mediated inhibition of S6K1 can vary significantly across different cell types and experimental conditions.

ParameterCell Line/SystemThis compound (Rapamycin) ConcentrationEffectReference
S6K1 Activity (p-S6K1 Thr389) Cancer Cell Lines<1 nM - 100 nM (IC50)Varies by cell line
S6K Activity Angiotensin II-stimulated Cardiac Myocytes0.15 nmol/L (IC50)Inhibition of p70S6K activation
Protein Synthesis L6 Myotubes20 nM (PP242 - mTOR inhibitor)~30% reduction
Protein Synthesis Male RatsN/A (Puromycin treatment)67.8% average reduction
p-S6Rp Ser240/244 Levels iKsp-Pkd1del miceHigh-dose (76.01±29.67 ng/ml blood level)Strongly reduced
p-S6Rp Ser240/244 Levels iKsp-Pkd1del miceLow-dose (3.02±0.86 ng/ml blood level)Moderately reduced

Experimental Protocols

Western Blot Analysis of S6K1 Phosphorylation

This protocol details the detection of phosphorylated S6K1 (p-S6K1) at Threonine 389, a key indicator of mTORC1 activity.

Materials:

  • Cell Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, TEMED, APS.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-S6K1 (Thr389) antibody (e.g., from Cell Signaling Technology, #9234), Rabbit anti-total S6K1 antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent Substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 20-30 minutes.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and visualize bands using a digital imager.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity, normalizing p-S6K1 to total S6K1.

In Vitro S6K1 Kinase Assay

This assay directly measures the enzymatic activity of S6K1.

Materials:

  • Recombinant active S6K1.

  • S6K1 substrate (e.g., a peptide with the S6K1 recognition sequence).

  • Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT.

  • [γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit (Promega).

  • This compound at various concentrations.

Procedure (using ADP-Glo™ Assay):

  • Reaction Setup: In a 96-well plate, add kinase assay buffer, S6K1 substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO).

  • Enzyme Addition: Add recombinant S6K1 to initiate the reaction.

  • Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Measurement of Global Protein Synthesis

This non-radioactive method uses puromycin incorporation into nascent polypeptide chains to measure global protein synthesis.

Materials:

  • Puromycin dihydrochloride.

  • Cell lysis buffer (as in Western blot protocol).

  • Anti-puromycin antibody.

  • Western blot reagents (as described above).

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as desired.

  • Puromycin Labeling: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Western Blotting: Immediately wash cells with ice-cold PBS and proceed with cell lysis, protein quantification, and Western blotting as described in section 4.1.

  • Detection: Use an anti-puromycin antibody to detect puromycylated peptides. The intensity of the signal in the lane corresponds to the rate of global protein synthesis.

This method offers a more versatile approach for detecting protein synthesis, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.

Materials:

  • O-propargyl-puromycin (OPP).

  • Click-iT® Plus OPP Protein Synthesis Assay Kit (Thermo Fisher Scientific) or similar, containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and reaction buffer components.

  • Fixation and permeabilization buffers.

Procedure (for fluorescence microscopy):

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • OPP Labeling: Add OPP to the culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton® X-100 in PBS for 15 minutes.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and incubate with the cells for 30 minutes at room temperature, protected from light.

  • Washing: Wash cells with PBS.

  • Imaging: Mount the coverslips and visualize the fluorescent signal using a fluorescence microscope. The fluorescence intensity is proportional to the rate of protein synthesis.

Experimental_Workflow cluster_assays Assays cluster_detection Detection start Cell Culture treatment This compound Treatment (Dose-response) start->treatment lysis_wb Cell Lysis (RIPA Buffer) treatment->lysis_wb puromycin Puromycin/ OPP Labeling treatment->puromycin sds_page SDS-PAGE & Transfer lysis_wb->sds_page immunoblot Immunoblotting (Anti-p-S6K1) sds_page->immunoblot quant_wb Quantification of p-S6K1 immunoblot->quant_wb lysis_sunset Lysis & Western Blot (Anti-Puromycin) puromycin->lysis_sunset click_chem Fix/Perm & Click Chemistry puromycin->click_chem quant_ps Quantification of Protein Synthesis lysis_sunset->quant_ps click_chem->quant_ps

Caption: Experimental workflow for assessing this compound's impact.

Conclusion

This compound effectively inhibits protein synthesis by targeting the mTORC1 signaling pathway and preventing the activation of S6K1. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the intricate molecular mechanisms of this compound and to evaluate its therapeutic potential in various disease models. The provided methodologies for Western blotting, kinase assays, and global protein synthesis measurement are essential tools for elucidating the dose-dependent effects of this compound and for the development of novel mTOR-targeting therapies.

References

An In-depth Technical Guide to the Immunosuppressive Properties of Sirolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirolimus, also known as rapamycin, is a macrolide lactone with potent immunosuppressive, anti-proliferative, and anti-cancer properties.[1] Initially developed as an antifungal agent, its profound effects on the immune system have established it as a cornerstone in transplant medicine to prevent organ rejection.[1] This technical guide provides a comprehensive overview of the core immunosuppressive mechanisms of this compound, its effects on various immune cell populations, and detailed protocols for key experimental assays used to evaluate its activity. The document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's immunomodulatory functions.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The primary mechanism of this compound's immunosuppressive action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2] this compound exerts its effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[3][4] This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

mTORC1 is a key regulator of protein synthesis and cell cycle progression. Its inhibition by the this compound-FKBP12 complex disrupts downstream signaling, primarily through the dephosphorylation of two key substrates:

  • Ribosomal protein S6 kinase (p70S6K): Dephosphorylation of p70S6K leads to a reduction in the translation of mRNAs that encode for ribosomal proteins and elongation factors, thereby halting protein synthesis required for cell growth and proliferation.

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex necessary for the initiation of cap-dependent translation of key proteins involved in cell cycle progression.

By inhibiting these downstream effectors, this compound effectively blocks the progression of activated T lymphocytes from the G1 to the S phase of the cell cycle, thus preventing their clonal expansion in response to antigenic and cytokine stimulation.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor mTORC1 mTORC1 Growth_Factor_Receptor->mTORC1 Activates IL-2_Receptor IL-2 Receptor IL-2_Receptor->mTORC1 Activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Sirolimus_FKBP12 This compound-FKBP12 Complex FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when active) Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Protein_Synthesis->Cell_Cycle_Progression

Caption: this compound Mechanism of Action

Effects on Immune Cell Populations

This compound exerts differential effects on various immune cells, contributing to its overall immunosuppressive profile.

T Lymphocytes

T cells are the primary target of this compound. It potently inhibits the proliferation of both CD4+ and CD8+ T cells in response to alloantigen and mitogen stimulation. This anti-proliferative effect is dose-dependent. This compound also modulates T cell differentiation and function.

B Lymphocytes

This compound has significant inhibitory effects on B cell activation, proliferation, and differentiation into antibody-producing plasma cells. This leads to a reduction in the production of IgM, IgG, and IgA antibodies. Studies have shown that this compound at clinically relevant concentrations profoundly inhibits CD19+ B cell proliferation. Memory B cells (CD27+) appear to be more susceptible to the effects of this compound than naive B cells.

Dendritic Cells (DCs)

Dendritic cells, as potent antigen-presenting cells (APCs), are also affected by this compound. This compound can suppress DC maturation and differentiation, and interfere with antigen uptake. This impairment of DC function contributes to the overall reduction in T cell activation.

Regulatory T Cells (Tregs)

Interestingly, this compound has a unique effect on regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance. While inhibiting the proliferation of conventional T cells, this compound can promote the expansion and enhance the suppressive function of Tregs. Studies have shown that this compound administration can lead to an increase in circulating Treg cell numbers. A short pulse of this compound has been demonstrated to more than double the inhibitory capacity of expanded Tregs.

Quantitative Data on Immunosuppressive Effects

The following tables summarize key quantitative data on the immunosuppressive effects of this compound on various immune cell populations and their functions.

Table 1: Effect of this compound on T Cell Proliferation

Cell TypeAssayStimulusThis compound ConcentrationEffectReference
CMV-specific CD8+ T cellsCFSE dilutionaAPCs + IL-210 ng/mL (IC50)50% inhibition of expansion
Human T cellsProliferation assayNot specifiedNot specifiedBlocks G1 to S phase transition
CD4+ T cellsCell countingIn vivo (HIV patients)Oral administrationSignificant decline in cell count at week 20

Table 2: Effect of this compound on B Cell Function

Cell TypeAssayStimulusThis compound ConcentrationEffectReference
Human CD19+ B cellsCFSE dilutionAnti-IgM, anti-CD40, IL-216 ng/mLProfoundly inhibited proliferation
Human CD19+ B cellsFlow cytometryAnti-IgM, anti-CD40, IL-212 ng/mLEffectively blocked differentiation into plasma cells
Human CD19+ B cellsFlow cytometryAnti-IgM, anti-CD40, IL-216 ng/mLTotally eliminated plasma cells

Table 3: Effect of this compound on Cytokine Production

Cell TypeCytokineThis compound ConcentrationEffectReference
Neonatal T cellsTNF-α10 ng/mLInhibition of expression
Neonatal T cellsIL-210 ng/mLMild stimulation of expression
Stimulated Human B cellsIL-6 and IL-106 ng/mLMarkedly inhibited production
Human hepatic lymph nodesIL-1α and IL-1βNot specifiedSuppressed expression

Table 4: Effect of this compound on Regulatory T Cells (Tregs)

Cell TypeAssayTreatmentEffectReference
Human TregsIn vitro expansion100 nM pulse for 48hMore than doubled inhibitory capacity
RA patients' circulating cellsFlow cytometryOral administrationSignificant elevation in Treg numbers
Human hepatic lymph nodesEx vivo cultureNot specifiedSignificant increase in Treg proportion

Detailed Experimental Protocols

T Cell Proliferation Assay using CFSE

This protocol describes a common method to assess the inhibitory effect of this compound on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye, which is diluted with each cell division.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • This compound stock solution (in a suitable solvent like DMSO)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in PBS at a concentration of 1-10 x 10^6 cells/mL.

  • CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C in the dark.

  • Quenching: Add 5 volumes of ice-cold complete RPMI-1640 medium to the cells to quench the unincorporated CFSE. Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with complete RPMI-1640 medium.

  • Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment and Stimulation: Plate the cells in a 96-well plate. Add this compound at various concentrations (e.g., 0.1 to 100 ng/mL) and a vehicle control. Add the T cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity in the appropriate channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Isolate_PBMCs Isolate PBMCs Label_with_CFSE Label cells with CFSE Isolate_PBMCs->Label_with_CFSE Wash_cells Wash cells Label_with_CFSE->Wash_cells Culture_and_treat Culture with this compound and mitogen Wash_cells->Culture_and_treat Incubate Incubate for 3-5 days Culture_and_treat->Incubate Analyze_by_Flow_Cytometry Analyze CFSE dilution by Flow Cytometry Incubate->Analyze_by_Flow_Cytometry

Caption: CFSE T Cell Proliferation Workflow
One-Way Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of this compound to suppress T cell proliferation in response to allogeneic stimulation.

Materials:

  • PBMCs from two different healthy donors (Donor A and Donor B)

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiation source

  • This compound stock solution

  • [³H]-Thymidine or CFSE for proliferation measurement

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)

Procedure:

  • Prepare Responder and Stimulator Cells:

    • Responder cells: PBMCs from Donor A.

    • Stimulator cells: PBMCs from Donor B. Inactivate these cells to prevent their proliferation by treating with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 3000 rads). Wash the stimulator cells extensively after inactivation.

  • Cell Culture: In a 96-well round-bottom plate, co-culture 1 x 10^5 responder cells with 1 x 10^5 inactivated stimulator cells in a final volume of 200 µL of complete RPMI-1640 medium.

  • Treatment: Add this compound at various concentrations to the co-cultures. Include a vehicle control.

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 incubator.

  • Measure Proliferation:

    • [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE dilution: If using CFSE, label the responder cells as described in the T Cell Proliferation Assay protocol prior to co-culture. Analyze the CFSE dilution by flow cytometry at the end of the incubation period.

cluster_donorA Donor A cluster_donorB Donor B Responder_Cells Responder Cells (PBMCs) Co-culture Co-culture Responder and Inactivated Stimulator Cells Responder_Cells->Co-culture Stimulator_Cells Stimulator Cells (PBMCs) Inactivate_Stimulators Inactivate (Mitomycin C or Irradiation) Stimulator_Cells->Inactivate_Stimulators Inactivate_Stimulators->Co-culture Add_this compound Add this compound Co-culture->Add_this compound Incubate Incubate for 5-6 days Add_this compound->Incubate Measure_Proliferation Measure Proliferation ([³H]-Thymidine or CFSE) Incubate->Measure_Proliferation

Caption: One-Way MLR Assay Workflow

Conclusion

This compound is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of the mTOR signaling pathway. Its profound inhibitory effects on T and B lymphocyte proliferation, coupled with its ability to modulate dendritic cell function and promote regulatory T cells, underscore its clinical efficacy in preventing allograft rejection. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further explore the immunomodulatory properties of this compound and develop novel therapeutic strategies. A thorough understanding of its complex interactions with the immune system is paramount for its optimal and safe clinical application.

References

The Discovery of Sirolimus: A Technical Guide to its Origins, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of sirolimus (formerly known as rapamycin), a macrolide produced by the bacterium Streptomyces hygroscopicus. It details the initial finding in a soil sample from Easter Island (Rapa Nui), the methodologies for its fermentation, isolation, and purification, and its mechanism of action as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction: A Serendipitous Discovery from a Remote Island

The story of this compound begins with the Canadian Medical Expedition to Easter Island (METEI) in 1964.[1][2][3] A team of scientists collected soil samples from various locations on the island, one of which contained a previously unknown strain of the bacterium Streptomyces hygroscopicus.[1][2] In 1972, researchers at Ayerst Research Laboratories in Montreal, Canada, isolated a compound from this bacterium with potent antifungal properties. This new molecule was named rapamycin, in honor of the island's native name, Rapa Nui.

Initially investigated for its antifungal activity, particularly against Candida albicans, subsequent research unveiled its powerful immunosuppressive and antiproliferative effects. This pivotal shift in understanding its biological activity led to its development as the immunosuppressant drug this compound, which was approved by the US Food and Drug Administration (FDA) in 1999 for the prevention of organ transplant rejection.

The unique mechanism of action of this compound involves the inhibition of a key cellular signaling protein, the mechanistic Target of Rapamycin (mTOR). This discovery has not only provided a valuable therapeutic agent but has also been instrumental in elucidating the fundamental cellular processes regulated by mTOR, including cell growth, proliferation, and metabolism.

Fermentation of Streptomyces hygroscopicus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The following protocol is a synthesis of methodologies described in the scientific literature.

Experimental Protocol: Fermentation

2.1. Strain Maintenance and Inoculum Preparation:

  • Strain: Streptomyces hygroscopicus (e.g., NRRL 5491).

  • Maintenance Medium: Oatmeal agar or other suitable sporulation medium.

  • Inoculum Medium: A suitable seed medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

  • Procedure:

    • Prepare a spore suspension of S. hygroscopicus from a mature culture on maintenance medium.

    • Inoculate a flask containing the seed medium with the spore suspension.

    • Incubate the seed culture at 25-30°C on a rotary shaker (200-250 rpm) for 48-72 hours until sufficient biomass is achieved.

2.2. Production Fermentation:

  • Production Medium: A complex medium rich in carbohydrates, nitrogen sources, and trace elements. The composition can be optimized for high yield and may include components like glucose, fructose, soybean meal, yeast extract, and various mineral salts.

  • Procedure:

    • Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at a controlled temperature (25-30°C) and pH (6.5-7.5).

    • Provide adequate aeration and agitation to ensure sufficient dissolved oxygen levels.

    • Monitor the fermentation for key parameters such as biomass, substrate consumption, and this compound production. This compound is an intracellular product, so the mycelium is harvested at the end of the fermentation.

    • The fermentation is typically carried out for 5-10 days.

Quantitative Data: this compound Production

The yield of this compound can vary significantly depending on the strain, fermentation conditions, and medium composition.

ParameterValueReference
Initial Reported Yield Not specifiedSehgal et al., 1975
Optimized Batch Fermentation Up to 412 mg/L
Fed-batch Fermentation Up to 812.5 mg/L
Genetically Engineered Strain 250.8 mg/L (compared to 103.5 mg/L in parent)

Isolation and Purification of this compound

This compound is primarily located within the mycelium of Streptomyces hygroscopicus. The following protocol outlines the steps for its extraction and purification.

Experimental Protocol: Isolation and Purification

3.1. Mycelium Harvesting and Extraction:

  • At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration.

  • Wash the mycelial cake with water to remove residual medium components.

  • Extract the this compound from the wet or dried mycelium using an organic solvent such as methanol, ethanol, acetone, or ethyl acetate. This can be done by repeated stirring and soaking.

  • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

3.2. Purification:

  • Concentrate the solvent extract under reduced pressure to obtain a crude oily residue.

  • Perform a liquid-liquid extraction to further partition the this compound into a more selective solvent.

  • Subject the crude extract to column chromatography. The original method utilized silica gel column chromatography. Modern methods may employ other stationary phases.

  • Elute the column with a suitable solvent system (e.g., a gradient of hexane and acetone).

  • Collect the fractions containing this compound, monitoring with a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the pure fractions and evaporate the solvent to obtain crystalline this compound. Recrystallization from a solvent such as ether can be performed for further purification.

Experimental Protocol: HPLC Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a buffer like ammonium acetate. A typical ratio is 60-80% organic solvent.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-40°C.

Procedure:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for injection by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

  • Inject the standards and the sample into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antifungal and immunosuppressive properties being the most prominent.

Quantitative Data: Biological Activity
ActivityOrganism/Cell TypeParameterValueReference
Antifungal Candida albicansMIC0.02 - 0.2 µg/mL
Antifungal Candida albicans (SC5314)MIC in RPMI 16400.5 µg/mL
Immunosuppression Human T-cells (CMV-specific)IC50 (generation inhibition)10 ng/mL
Immunosuppression Human T-cells (CMV-specific)IC25 (generation inhibition)5 ng/mL
Immunosuppression Human T-cells (CMV-specific)IC75 (generation inhibition)40 ng/mL

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Mechanism of Action: The mTOR Signaling Pathway

The immunosuppressive and antiproliferative effects of this compound are mediated through its specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.

This compound first forms an intracellular complex with the immunophilin FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds directly to the mTOR kinase, specifically to a domain known as the FKBP12-Rapamycin Binding (FRB) domain, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing cell proliferation.

Visualizations

Diagram 1: Experimental Workflow for this compound Production

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification spore_suspension Spore Suspension of S. hygroscopicus seed_culture Seed Culture spore_suspension->seed_culture Inoculation production_fermentation Production Fermentation seed_culture->production_fermentation Inoculation harvesting Mycelium Harvesting (Centrifugation/Filtration) production_fermentation->harvesting extraction Solvent Extraction (Methanol/Acetone) harvesting->extraction purification Crude Extract Purification extraction->purification chromatography Silica Gel Chromatography purification->chromatography crystallization Crystallization chromatography->crystallization hplc HPLC Analysis crystallization->hplc Purity & Yield Determination final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for this compound production.

Diagram 2: this compound Mechanism of Action via the mTOR Signaling Pathway

mtor_pathway cluster_mTORC1 mTOR Complex 1 (mTORC1) This compound This compound (Rapamycin) fkbp12 FKBP12 This compound->fkbp12 sirolimus_complex This compound-FKBP12 Complex This compound->sirolimus_complex fkbp12->sirolimus_complex mtor mTOR Kinase sirolimus_complex->mtor Inhibition raptor Raptor s6k1 S6K1 mtor->s6k1 Phosphorylation four_ebp1 4E-BP1 mtor->four_ebp1 Phosphorylation protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibition cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Caption: this compound mechanism of action via the mTOR signaling pathway.

Conclusion

The discovery of this compound from Streptomyces hygroscopicus is a testament to the value of exploring natural sources for novel therapeutic agents. From its origins as an antifungal compound to its current use as a critical immunosuppressant, the journey of this compound has significantly impacted medicine. This technical guide provides a foundational resource for understanding the key aspects of its discovery, production, and mechanism of action. The detailed protocols and quantitative data presented herein are intended to aid researchers in their efforts to further explore the potential of this remarkable molecule and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Sirolimus Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirolimus, also known as rapamycin, is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1] It is a highly specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[2][3] Due to its mechanism of action, this compound is widely used in preclinical in vivo mouse studies across various research areas, including cancer, autoimmune diseases, organ transplantation, and longevity.[4][5] These application notes provide a comprehensive overview of this compound dosage, administration protocols, and the underlying signaling pathway for researchers conducting in vivo mouse studies.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes this compound dosages used in various in vivo mouse studies. It is crucial to note that the optimal dose can vary depending on the mouse strain, age, disease model, and specific research question. Therefore, this table should be used as a guideline for dose range selection, and pilot studies are recommended to determine the optimal dosage for a specific experimental setup.

Therapeutic AreaMouse ModelDosageAdministration RouteFrequencyReference
Polycystic Kidney Disease Pkd1-mutant miceLow dose: 10 mg/kg in chowOral (in chow)Daily
High dose: 100 mg/kg in chowOral (in chow)Daily
Cancer Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft5 mg/kgIntraperitoneal (IP)5 days/week for 30 days
Allograft Mouse Model7.5 mg/kgNot SpecifiedNot Specified
Xenograft Tumor Mice5 mg/kgIntravenous (IV)Daily for 5 days
Xenograft Tumor Mice20 mg/kgIntravenous (IV)3 times/week for 4 weeks
Autoimmune Disease Non-obese diabetic (NOD) mice0.1 mg/kg/dayNot SpecifiedDaily
Non-obese diabetic (NOD) mice1.0 mg/kg/dayNot SpecifiedDaily
Immunosuppression/Thymic Involution BALB/c mice2.5 µg/g (2.5 mg/kg)Intraperitoneal (IP)5 consecutive days/week for 4 weeks
BALB/c mice5 µg/g (5 mg/kg)Intraperitoneal (IP)5 consecutive days/week for 4 weeks
BALB/c mice10 µg/g (10 mg/kg)Intraperitoneal (IP)5 consecutive days/week for 4 weeks
Longevity C57BL/6 mice~2.24 mg/kg (14 ppm in diet)Oral (in diet)Daily

Experimental Protocols

Preparation of this compound for Intraperitoneal (IP) Injection

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice. This compound has poor water solubility, requiring a suitable vehicle for administration. Dimethyl sulfoxide (DMSO) is a commonly used solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile distilled water or sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).

    • Vortex or gently agitate the tube until the this compound is completely dissolved. This stock solution can be stored at -20°C for future use.

  • Working Solution Preparation:

    • On the day of injection, thaw the this compound stock solution at room temperature.

    • Dilute the stock solution with sterile distilled water or saline to the final desired concentration. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of sterile diluent. A common vehicle composition is 1:100 DMSO in distilled water.

    • The final concentration of DMSO in the injected solution should be kept as low as possible to minimize potential toxicity.

  • Administration:

    • The volume of the this compound solution to be injected will depend on the weight of the mouse and the desired dosage. The injection volume should not exceed 10 mL/kg body weight.

    • Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.

Note: Always prepare fresh working solutions on the day of use. The stability of this compound in aqueous solutions can be limited.

Signaling Pathway and Experimental Workflow

mTOR Signaling Pathway and this compound Mechanism of Action

This compound exerts its effects by inhibiting the mTOR signaling pathway. This compound first binds to the intracellular protein FKBP12. The resulting this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1). mTORC1 is a key regulator of cell growth and proliferation, and its inhibition leads to a downstream cascade of events, including the suppression of protein synthesis.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound FKBP12 FKBP12 This compound->FKBP12 Sirolimus_FKBP12 This compound-FKBP12 Complex This compound->Sirolimus_FKBP12 FKBP12->Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Mouse Studies with this compound

The following diagram outlines a typical experimental workflow for an in vivo mouse study involving this compound administration.

Experimental_Workflow start Study Design (e.g., disease model, control groups) animal_acclimation Animal Acclimation start->animal_acclimation randomization Randomization (Treatment vs. Vehicle Control) animal_acclimation->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring Monitoring (e.g., body weight, tumor volume, clinical signs) treatment->monitoring endpoint Endpoint Determination monitoring->endpoint sample_collection Sample Collection (e.g., blood, tissues) endpoint->sample_collection analysis Data Analysis (e.g., histology, western blot, statistical analysis) sample_collection->analysis results Results and Interpretation analysis->results

Caption: A generalized experimental workflow for in vivo mouse studies.

References

Preparation of Sirolimus Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus, also known as rapamycin, is a macrolide compound isolated from the bacterium Streptomyces hygroscopicus. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] By forming a complex with the intracellular protein FK-binding protein 12 (FKBP12), this compound allosterically inhibits mTOR Complex 1 (mTORC1).[3][4] This inhibition leads to a G1/S phase cell cycle arrest and the induction of autophagy in sensitive cell lines.[1] Due to its potent immunosuppressive and anti-proliferative properties, this compound is widely used in both clinical settings to prevent organ transplant rejection and in research to study cellular signaling pathways.

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Quantitative Data Summary

For consistent and reproducible experimental results, it is crucial to start with accurately prepared and stored stock solutions. The following table summarizes key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource(s)
Molecular Weight 914.2 g/mol
Solubility in DMSO Up to 200 mg/mL
Solubility in Ethanol Up to 50 mg/mL
Water Solubility Very poorly soluble (estimated 5-20 µM)
Typical Stock Solution Concentration 1-100 mM in DMSO
Typical Working Concentration 0.1 nM - 1 µM
IC50 for mTORC1 Inhibition ~0.1 nM in HEK293 cells
Storage of Solid Compound -20°C, stable for at least 12 months
Storage of Stock Solution (in DMSO) -20°C or -80°C; avoid freeze-thaw cycles
Stability of Aqueous Solutions Do not store for more than one day

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (optional, for alternative solvent)

  • Sterile microcentrifuge tubes or vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.

  • Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate PPE. This compound is a potent compound and should be handled with care.

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 914.17 g/mol ), the required volume of DMSO can be calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 914.17 g/mol )) * 1,000,000 µL/L ≈ 109.4 µL

  • Dissolving this compound: Add 109.4 µL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for several months.

Protocol for Diluting this compound Stock Solution to a Working Concentration

This protocol outlines the steps to dilute the 10 mM stock solution to a final working concentration of 100 nM in cell culture medium.

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Intermediate Dilution): To avoid pipetting very small volumes, it is recommended to perform a serial dilution. For example, first, prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture medium to achieve the desired final concentration. For a final concentration of 100 nM in 10 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Mixing: Gently mix the medium containing this compound before adding it to the cells.

  • Control Group: For the vehicle control, add the same volume of DMSO (the solvent for this compound) to the cell culture medium as was used for the this compound-treated cells. This is crucial as DMSO can have effects on cell behavior.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder calculate Calculate Solvent Volume weigh->calculate Input for calculation dissolve Dissolve in DMSO calculate->dissolve Determines volume aliquot Aliquot into Single-Use Tubes dissolve->aliquot Solution ready store Store at -20°C or -80°C aliquot->store For long-term stability dilute Dilute to Working Concentration store->dilute For experimental use

Caption: Workflow for preparing and storing this compound stock solution.

This compound and the mTOR Signaling Pathway

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: this compound inhibits the mTORC1 signaling pathway.

References

Application Notes and Protocols: Sirolimus Solubility in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus (also known as rapamycin) is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent immunosuppressant and a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][2] Due to its therapeutic potential in organ transplantation and various cancers, understanding its physicochemical properties is paramount for formulation development.[1][2]

A significant challenge in working with this compound is its poor aqueous solubility.[3] this compound is practically insoluble in water (approximately 2.6 µg/mL) and lacks ionizable functional groups within a physiological pH range of 1-10, making it difficult to formulate for aqueous delivery systems. Consequently, this compound is freely soluble in many organic solvents. This document provides a comprehensive overview of this compound solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with detailed protocols for solubility determination.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents. The following table summarizes the available quantitative data for this compound solubility.

SolventSolubilityTemperatureMethodSource
Dimethyl Sulfoxide (DMSO)200 mg/mLNot SpecifiedNot Specified
Ethanol50 mg/mLNot SpecifiedNot Specified
AcetoneHigh295-345 KGravimetric
ChloroformModerate295-345 KGravimetric
DichloromethaneModerate295-345 KGravimetric
MethanolLow295-345 KGravimetric
Water~2.6 µg/mL (practically insoluble)25°CNot Specified

Note: A study measuring solubility between 295 K and 345 K found that acetone exhibited the highest solubility and methanol the lowest among the tested organic solvents (acetone, chloroform, dichloromethane, ethanol, methanol). The solubility in all these organic solvents was found to be temperature-dependent.

Experimental Protocols

Protocol for Determining Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol)

  • Sealed glass vials or flasks

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

    • Place the sealed vial in a temperature-controlled shaker.

  • Equilibration:

    • Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

    • To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC. A common HPLC method for this compound involves a C18 column with a mobile phase of methanol and water, with UV detection at approximately 278 nm.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine the concentration of this compound.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, accounting for any dilutions.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Signaling Pathway and Experimental Workflow Diagrams

This compound (Rapamycin) and the mTOR Signaling Pathway

This compound exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR kinase, specifically the mTORC1 complex. It first forms a complex with the intracellular protein FKBP12, and this this compound-FKBP12 complex then binds to and inhibits mTORC1. This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell growth.

mTOR_Pathway cluster_input Upstream Signals cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound (Rapamycin) FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Inhibition

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the equilibrium solubility of a compound.

Solubility_Workflow start Start prep Add excess this compound to solvent in a sealed vial start->prep agitate Agitate at constant temperature (24-72h) to reach equilibrium prep->agitate separate Separate solid and liquid phases via centrifugation agitate->separate filtrate Filter supernatant with a 0.22 µm PTFE filter separate->filtrate quantify Quantify this compound concentration using a validated HPLC method filtrate->quantify report Report solubility (e.g., in mg/mL) quantify->report end End report->end

Caption: Workflow for the shake-flask solubility method.

References

Effective Concentration of Sirolimus for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus, also known as rapamycin, is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] Its well-defined mechanism of action has made it a valuable tool in in vitro research for studying a wide range of cellular processes and for preclinical evaluation of its therapeutic potential in various diseases, including cancer and autoimmune disorders.[1][3] The effectiveness of this compound in in vitro experiments is highly dependent on its concentration, the specific cell type being studied, and the duration of exposure. This document provides a comprehensive guide to the effective concentrations of this compound for various in vitro applications, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound reported in the literature for various cell lines and in vitro assays. This data is intended to serve as a starting point for experimental design, and optimal concentrations should be determined empirically for each specific experimental system.

Cell Line/Cell TypeAssay TypeThis compound Concentration (IC50 or Effective Range)Incubation TimeObserved Effect
Cancer Cell Lines
MG63/ADM (Osteosarcoma)Cell Proliferation (CCK-8)IC50: 23.97 nmol/L24, 48, 72 hDose-dependent suppression of cell proliferation.[4]
MG63/ADM (Osteosarcoma)Apoptosis (Annexin V/PI)1 - 100 nmol/L24 hDose-dependent induction of apoptosis.
T24 (Bladder Cancer)Cell Proliferation (MTT)5 - 250 ng/mL72 hDose-dependent growth inhibition.
Hep 3B (Hepatocellular Carcinoma)Cell Growth5 ng/mLNot Specified50% inhibition of cell growth.
SK-Hep 1 (Hepatocellular Carcinoma)Cell Growth1 - 100 ng/mLNot SpecifiedDose-dependent growth inhibition.
BT-474 (Breast Cancer)Antiproliferative (MTT)> 40 µg/mL24 hAntiproliferative activity.
T98G (Glioblastoma)Cell ViabilityIC50: 2 nM72 hSignificant inhibition of cell viability.
U87-MG (Glioblastoma)Cell ViabilityIC50: 1 µM72 hSignificant inhibition of cell viability.
TfRCC (Renal Cell Carcinoma)Cell Viability (MTT)30-50% maximal reduction at 500-1000 nM72 hInhibition of cell viability.
Immune Cells
Human B CellsProliferation (CFSE)2 - 6 ng/mL6 daysInhibition of B cell proliferation.
Human B CellsDifferentiation to Plasma Cells2 - 6 ng/mL6 daysBlockade of B cell differentiation.
Other Cell Lines
HEK293mTOR ActivityIC50: ~0.1 nMNot SpecifiedInhibition of endogenous mTOR activity.
WPMY-1 (Myofibroblast)Colony Formation1 - 2560 nM8 daysDose-dependent decrease in colony size.
COS7Autophagy0.2 µM24 hInduction of autophagy.

Signaling Pathway

This compound exerts its effects primarily through the inhibition of the mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 Complex AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: this compound-FKBP12 complex inhibits mTORC1 signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic or cytostatic effects of this compound on adherent or suspension cell lines.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in a 96-well plate Add_this compound Add this compound to wells Seed_Cells->Add_this compound Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Add_this compound Incubate Incubate for desired duration (e.g., 24-72h) Add_this compound->Incubate Add_MTT Add MTT solution (0.5 mg/mL final conc.) Incubate->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for MTT-based cell viability assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in culture medium from a stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins, such as S6 Ribosomal Protein, as a measure of this compound-induced pathway inhibition.

Workflow Diagram:

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Treat_Cells Treat cells with This compound Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA/Bradford) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block_Membrane Block membrane (e.g., 5% BSA or milk) Transfer->Block_Membrane Primary_Ab Incubate with primary antibody (e.g., anti-p-S6) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect_Signal Detect signal using ECL and imaging system Secondary_Ab->Detect_Signal

Caption: Workflow for Western blot analysis of mTOR pathway proteins.

Materials:

  • Cells of interest and culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Signal Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the relative phosphorylation levels.

Conclusion

The effective concentration of this compound for in vitro experiments is a critical parameter that varies significantly across different cell types and experimental assays. The data and protocols provided in this document offer a foundational guide for researchers. It is imperative to perform dose-response experiments to determine the optimal concentration for each specific in vitro model to ensure reliable and reproducible results. The provided diagrams of the mTOR pathway and experimental workflows serve to enhance the understanding of this compound's mechanism of action and to facilitate the planning and execution of experiments.

References

Application Notes: Detection of p-S6 Inhibition by Sirolimus using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to monitor the inhibition of the mTOR signaling pathway by sirolimus through the detection of phosphorylated ribosomal protein S6 (p-S6) using Western blot analysis.

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] A key downstream effector of the mTORC1 complex is the p70 S6 kinase (S6K1), which, upon activation, phosphorylates the S6 ribosomal protein (S6).[2][3] The phosphorylation status of S6, particularly at serines 235/236 and 240/244, serves as a reliable biomarker for mTORC1 activity.[2] this compound (also known as rapamycin) is a potent and specific inhibitor of mTORC1. By forming a complex with FKBP12, this compound allosterically inhibits mTORC1, leading to the dephosphorylation of its downstream targets, including S6K1 and consequently S6. This protocol details the use of Western blotting to qualitatively and semi-quantitatively assess the efficacy of this compound in inhibiting the mTOR pathway by measuring the levels of phosphorylated S6.

Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the inhibitory effect of this compound.

mTOR_Pathway cluster_0 cluster_1 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 p_S6K1 p-S6K1 (Active) S6K1->p_S6K1 Phosphorylation S6 S6 p_S6K1->S6 p_S6 p-S6 (Active) S6->p_S6 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth p_S6->Protein_Synthesis This compound This compound (Rapamycin) This compound->mTORC1 Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Culture Sirolimus_Treatment 2. This compound Treatment Cell_Culture->Sirolimus_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Sirolimus_Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification Sample_Prep 5. Sample Preparation with Laemmli Buffer Quantification->Sample_Prep SDS_PAGE 6. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 7. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Membrane Blocking (5% BSA) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (p-S6) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Stripping 12. Membrane Stripping (Optional) Detection->Stripping Analysis 14. Data Analysis & Normalization Detection->Analysis Reprobing 13. Re-probing with Total S6 Antibody Stripping->Reprobing Reprobing->Secondary_Ab Reprobing->Analysis

References

Application Notes and Protocols for Sirolimus Administration in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide comprehensive guidelines and detailed protocols for the administration of sirolimus (also known as rapamycin) in various animal research models. This document is intended for researchers, scientists, and drug development professionals to ensure safe, effective, and reproducible experimental outcomes.

Overview and Mechanism of Action

This compound is a macrolide compound that acts as a potent immunosuppressant and anti-proliferative agent. Its primary mechanism of action is the inhibition of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] this compound first binds to the intracellular protein FKBP12, and this complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[1] This inhibition blocks downstream signaling pathways, leading to cell cycle arrest in the G1 phase and suppression of T-cell proliferation.

Due to its mechanism of action, this compound is widely used in preclinical research for various applications, including:

  • Immunosuppression: To prevent organ transplant rejection.

  • Oncology: To inhibit tumor growth and proliferation.

  • Cardiovascular Disease: To prevent restenosis after stent implantation.

  • Aging Research: To study its effects on lifespan and age-related diseases.

Data Presentation: this compound Administration in Animal Models

The following tables summarize quantitative data on this compound administration across different animal species as reported in the literature. It is crucial to note that optimal dosage and administration route can vary significantly based on the animal model, disease state, and experimental endpoint.

Table 1: this compound Administration in Rodent Models (Mice and Rats)
SpeciesApplicationRoute of AdministrationDosage RangeFrequencyKey Findings & Trough Levels
MouseImmunosuppression (Skin Allograft)Intraperitoneal (IP)6 - 24 mg/kgSingle dose on day 7 post-transplant18-24 mg/kg resulted in 100% graft acceptance at 200 days.
MouseObesity (on high-fat diet)Intraperitoneal (IP)1.5 mg/kg3 times a week, every other weekCompletely prevented weight gain.
MouseObesity (on high-fat diet)Oral Gavage1.5 mg/kg3 times a week, every other weekDid not prevent weight gain, indicating poor oral bioavailability.
MousePolycystic Kidney DiseaseSupplemented Chow10 mg/kg chow (low dose)ContinuousBlood levels ~3 ng/mL; significantly lowered kidney weight to body weight ratio.
MousePolycystic Kidney DiseaseSupplemented Chow100 mg/kg chow (high dose)ContinuousBlood levels 23-76 ng/mL; significantly prevented increase in kidney weight to body weight ratio.
RatImmunosuppression (Heart Allograft)Intravenous (IV) Infusion (osmotic pump)0.08 - 0.8 mg/kg/dayContinuous for 14 daysDose-dependently extended allograft survival.
RatImmunosuppression (Heart Allograft)Oral Gavage10-fold higher than IVDailySimilar results to IV, suggesting ~10% oral bioavailability.
RatIschemia/Reperfusion InjuryIntraperitoneal (IP)1.5 mg/kg/dayDaily for 3 days prior to surgeryAttenuated I/R damage in the intestine, liver, and kidney.
RatTesticular Toxicity StudyIntraperitoneal (IP)Not specified, but treatment for 4, 8, or 12 weeksNot specifiedCaused reversible spermatogenesis blockade and reduced testosterone levels.
RatPharmacokineticsContinuous IV Infusion0.04 - 0.4 mg/kg/day14 daysNon-linear relationship between dose and tissue concentration.
RatPharmacokineticsOral Gavage0.4 - 1.6 mg/kg/day14 daysLinear relationship between dose and tissue concentration; low oral bioavailability.
Table 2: this compound Administration in Larger Animal Models
SpeciesApplicationRoute of AdministrationDosage RangeFrequencyKey Findings & Trough Levels
DogHealthy, agingOral0.05 - 0.1 mg/kg3 times per weekNo significant clinical side effects; favorable changes in cardiac function.
DogGlycogen Storage DiseaseOral0.5 - 1 mg/kg/dayDaily for 8-14 monthsNo major clinical side effects reported.
DogOsteosarcomaIntramuscular (IM)Up to 0.08 mg/kgDailyDose-dependent exposure; modulation of mTOR pathway in tumors.
Non-human Primate (Rhesus Macaque)Renal AllotransplantOralAdjusted to maintain trough levelsDailyTrough levels: 10-15 ng/mL. Prolonged allograft survival but caused profound gastrointestinal toxicity.

Experimental Protocols

Drug Preparation

This compound has poor water solubility. Proper formulation is critical for accurate and consistent dosing.

Materials:

  • This compound powder

  • Vehicle (e.g., DMSO, Ethanol, Tween-80, PEG300, Carboxymethylcellulose)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator (optional)

Protocol for Oral Gavage or Intraperitoneal Injection:

  • Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent like 100% ethanol or DMSO.

  • Working Solution:

    • For a common vehicle, first dissolve the this compound in a small amount of ethanol or DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex again.

    • Finally, add saline or PBS to reach the desired final concentration.

    • A typical vehicle composition might be 5% Ethanol, 5% PEG300, 5% Tween-80 in 85% saline.

    • The final concentration of the organic solvent should be minimized to avoid toxicity.

  • For Supplemented Chow: this compound can be mixed directly into powdered rodent chow. This requires specialized equipment to ensure homogenous distribution. The chow is then typically re-pelleted.

Administration Protocols

3.2.1. Oral Gavage (Mouse/Rat)

Oral gavage is a common method for precise oral dosing.

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • This compound solution

Protocol:

  • Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.

  • Needle Insertion: Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

  • Administration: Once the needle is properly placed in the esophagus (resistance will cease), slowly administer the this compound solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

3.2.2. Intraperitoneal (IP) Injection (Mouse/Rat)

IP injection allows for systemic administration and bypasses first-pass metabolism.

Materials:

  • 23-27 gauge needle

  • Syringe

  • This compound solution

  • 70% alcohol swabs

Protocol:

  • Animal Restraint: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards.

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection: Disinfect the site with an alcohol swab. Insert the needle at a 30-45 degree angle with the bevel facing up.

  • Aspiration: Gently aspirate to ensure the needle has not entered the bladder or intestines (no fluid or colored matter should enter the syringe).

  • Administration: Inject the solution smoothly.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the this compound-FKBP12 complex.

mTOR_Pathway Amino_Acids Amino_Acids mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K AKT AKT TSC_Complex TSC_Complex AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell_Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Sirolimus_FKBP12 Sirolimus_FKBP12 Sirolimus_FKBP12->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Experimental Workflow for Pharmacokinetic Study

This diagram outlines a typical workflow for a pharmacokinetic study of this compound in a rodent model.

PK_Workflow Animal_Acclimation Animal_Acclimation Sirolimus_Admin Sirolimus_Admin Blood_Sampling Blood_Sampling Sirolimus_Admin->Blood_Sampling Timepoints Sample_Processing Sample_Processing Blood_Sampling->Sample_Processing Plasma/Whole Blood LCMS_Analysis LCMS_Analysis Sample_Processing->LCMS_Analysis Quantification Data_Analysis Data_Analysis LCMS_Analysis->Data_Analysis Concentration vs. Time PK_Parameters PK_Parameters Data_Analysis->PK_Parameters

Caption: Experimental workflow for a typical this compound pharmacokinetic study.

Important Considerations and Potential Adverse Effects

  • Pharmacokinetics: this compound has a long half-life and low oral bioavailability. Steady-state concentrations are typically reached after 5-7 days of consistent dosing.

  • Toxicity: Researchers should be aware of potential toxicities, which can be dose-dependent.

    • Gastrointestinal Toxicity: Observed in non-human primates at therapeutic doses.

    • Testicular Toxicity: Reversible inhibition of spermatogenesis has been reported in rats.

    • Myelosuppression and Hyperlipidemia: Can be exacerbated when co-administered with cyclosporine.

    • Carcinogenicity: this compound has been shown to be carcinogenic in mice and rats, causing lymphoma, hepatocellular adenoma and carcinoma, and testicular adenoma.

  • Therapeutic Drug Monitoring (TDM): Due to high pharmacokinetic variability, measuring this compound trough concentrations in blood is often recommended to ensure target exposure and minimize toxicity, especially in long-term studies. Target trough levels can vary widely depending on the application, from 5-15 ng/mL in transplantation settings.

By following these guidelines and protocols, researchers can effectively and safely administer this compound in animal models to generate reliable and reproducible data. Always consult your institution's Animal Care and Use Committee (ACUC) guidelines for specific procedural requirements.

References

Application Notes and Protocols for Sirolimus-Induced Chemical Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing sirolimus (also known as rapamycin) as a chemical inducer of dimerization (CID). This powerful technique allows for the precise temporal and spatial control of protein-protein interactions, enabling the investigation of a wide range of cellular processes.

Introduction to this compound-Induced Dimerization

This compound is a macrolide compound that can induce the heterodimerization of two proteins: the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR).[1][2] By fusing FKBP and FRB domains to proteins of interest, researchers can control their association in a dose-dependent manner upon the addition of this compound. This system offers a versatile "on-switch" to manipulate cellular functions with high specificity.[3]

The principle lies in the high-affinity and specific interaction between the FKBP-sirolimus complex and the FRB domain.[2] Neither FKBP nor FRB alone has a strong affinity for the other in the absence of this compound. This conditional interaction forms the basis for a variety of applications in cell biology and drug development.

Key Components and Mechanism

The this compound-based CID system consists of three essential components:

  • This compound (Rapamycin): A cell-permeable small molecule that acts as the dimerizer.

  • FK506-Binding Protein (FKBP): A small (typically ~12 kDa) protein that binds to this compound. Several variants exist, with FKBP12 being commonly used.

  • FRB Domain: A ~100 amino acid domain from mTOR that binds to the FKBP-sirolimus complex.

The mechanism involves this compound first binding to FKBP, creating a composite surface that is then recognized by the FRB domain, leading to the formation of a stable ternary complex.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound-induced dimerization system, providing a basis for experimental design and comparison.

ParameterValueCell Line/SystemReference(s)
Binding Affinity (Kd)
This compound to FRB26 µMIn vitro
FKBP12-Sirolimus to FRB12 nMIn vitro
Concentration Range
Split-Luciferase Assay100 nM (optimal)HEK293T
Protein Translocation100 nM - 20 µMHeLa, COS-7
Co-Immunoprecipitation100 nMHEK293T
Rapalog (A/C heterodimerizer)50 nMHeLa
Incubation Time
Split-Luciferase Assay2 hoursHEK293T
Protein TranslocationSeconds to minutesLive cells
Co-Immunoprecipitation16 hoursHEK293T
Rapalog Treatment24 hoursHeLa

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures are crucial for understanding and implementing this compound-induced dimerization.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 This compound This compound (Rapamycin) FKBP FKBP-Fusion Protein A This compound->FKBP Complex Ternary Complex (Dimerized Proteins) This compound->Complex Recruits FRB FKBP->Complex Recruits FRB FRB FRB-Fusion Protein B FRB->Complex Downstream Downstream Cellular Event Complex->Downstream Initiates

Figure 1: Mechanism of this compound-Induced Dimerization.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: Design Fusion Constructs (Protein of Interest + FKBP/FRB) Transfection Transfect Cells with Fusion Constructs Start->Transfection Expression Allow Protein Expression (24-48 hours) Transfection->Expression Treatment Treat Cells with this compound (or vehicle control) Expression->Treatment Assay Perform Downstream Assay (e.g., Imaging, Lysis for IP, etc.) Treatment->Assay Analysis Data Analysis and Interpretation Assay->Analysis End End Analysis->End

Figure 2: A generalized workflow for CID experiments.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for common applications of this compound-induced dimerization.

Protocol 1: Protein Translocation Assay via Live-Cell Imaging

This protocol describes how to visualize the this compound-induced translocation of a protein of interest from the cytoplasm to a specific subcellular location (e.g., the plasma membrane or mitochondria).

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T, or U2OS)

  • Cell culture medium and supplements

  • Plasmids encoding:

    • Protein of Interest fused to FRB and a fluorescent protein (e.g., GFP-POI-FRB)

    • An anchoring protein fused to FKBP and a different fluorescent protein (e.g., Lyn-FKBP-mCherry for plasma membrane targeting, or Mito-FKBP-mCherry for mitochondrial targeting)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (Rapamycin) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: The day before transfection, seed cells onto glass-bottom dishes suitable for live-cell imaging at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection: Co-transfect the cells with the plasmids encoding the GFP-POI-FRB and the anchored FKBP-mCherry constructs using your preferred transfection method.

  • Protein Expression: Incubate the cells for 24-48 hours to allow for sufficient expression of the fusion proteins.

  • Imaging Preparation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Microscopy Setup:

    • Place the dish on the microscope stage and allow the temperature and CO2 levels to equilibrate.

    • Locate a field of view with healthy, co-transfected cells (expressing both green and red fluorescence).

  • Baseline Imaging: Acquire a series of images (e.g., every 30 seconds for 5 minutes) before the addition of this compound to establish a baseline distribution of the fluorescent proteins.

  • This compound Addition:

    • Prepare a working solution of this compound in live-cell imaging medium to achieve a final concentration of 100 nM to 1 µM.

    • Gently add the this compound solution to the dish.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the translocation of the GFP-POI-FRB to the location of the FKBP-anchor. Continue imaging for 15-60 minutes.

  • Data Analysis:

    • Quantify the change in fluorescence intensity of the GFP signal at the target location over time.

    • Analyze the kinetics of translocation.

Translocation_Workflow cluster_translocation Protein Translocation Assay Workflow Seed Seed cells on glass-bottom dish Transfect Co-transfect with FKBP-anchor and FRB-POI plasmids Seed->Transfect Express Incubate for 24-48h Transfect->Express Image_prep Wash and add live-cell imaging medium Express->Image_prep Baseline Acquire baseline images Image_prep->Baseline Add_Siro Add this compound (e.g., 100 nM) Baseline->Add_Siro Time_lapse Acquire time-lapse images Add_Siro->Time_lapse Analyze Quantify fluorescence change Time_lapse->Analyze

Figure 3: Workflow for the protein translocation assay.
Protocol 2: Split-Luciferase Complementation Assay

This assay is used to quantify the interaction between two proteins in live cells. The luciferase enzyme is split into two non-functional fragments, which are fused to the proteins of interest. Upon this compound-induced dimerization, the fragments are brought into proximity, reconstituting a functional luciferase that generates a measurable luminescent signal.

Materials:

  • HEK293T cells

  • Plasmids encoding:

    • Protein A fused to the N-terminal fragment of luciferase and FKBP (e.g., pNL-FKBP-ProteinA)

    • Protein B fused to the C-terminal fragment of luciferase and FRB (e.g., pCL-FRB-ProteinB)

  • White, opaque 96-well plates

  • Luciferase substrate (e.g., furimazine for NanoLuc)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in ~80% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the split-luciferase constructs.

  • Protein Expression: Incubate for 24-48 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A final concentration of 100 nM is often optimal. Include a vehicle-only (DMSO) control.

    • Replace the medium in the wells with the this compound-containing medium.

  • Incubation: Incubate the cells for 2-4 hours at 37°C.

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from the vehicle-only control wells.

    • Normalize the data if necessary (e.g., to a co-transfected control reporter or protein concentration).

    • Plot the luminescence intensity as a function of this compound concentration.

Split_Luciferase_Workflow cluster_splitluc Split-Luciferase Assay Workflow Seed Seed cells in 96-well plate Transfect Co-transfect with split-luciferase constructs Seed->Transfect Express Incubate for 24-48h Transfect->Express Treat Treat with this compound (e.g., 100 nM) for 2-4h Express->Treat Add_Substrate Add luciferase substrate Treat->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data Measure->Analyze

Figure 4: Workflow for the split-luciferase assay.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate Dimerization

This protocol is used to biochemically confirm the this compound-induced interaction between two proteins.

Materials:

  • HEK293T cells

  • Plasmids for FKBP and FRB fusion proteins (e.g., with different epitope tags like HA and Myc)

  • This compound (100 nM final concentration)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against one of the epitope tags (e.g., anti-HA antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection: Culture and co-transfect HEK293T cells with plasmids encoding the tagged FKBP and FRB fusion proteins.

  • This compound Treatment: After 24-48 hours of expression, treat the cells with 100 nM this compound or vehicle (DMSO) for 4-16 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the primary antibody (e.g., anti-HA) for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both epitope tags (e.g., anti-HA and anti-Myc) to detect the bait and co-immunoprecipitated proteins.

Troubleshooting and Considerations

  • Toxicity: While this compound is an FDA-approved drug, high concentrations or prolonged exposure can affect cell proliferation by inhibiting endogenous mTOR. Use the lowest effective concentration and consider using "rapalogs" (rapamycin analogs) that do not bind to endogenous mTOR for long-term experiments.

  • Stoichiometry: The expression levels of the FKBP and FRB fusion proteins can influence the efficiency of dimerization. It is advisable to titrate the plasmid amounts during transfection to achieve a 1:1 expression ratio.

  • Irreversibility: The this compound-induced dimerization is practically irreversible in cellular contexts due to the high affinity of the ternary complex. For applications requiring reversible interactions, alternative CID systems may be more suitable.

  • Controls: Always include appropriate controls, such as vehicle-only treatment, single-construct transfections, and irrelevant antibody controls for Co-IP, to ensure the specificity of the observed effects.

References

Application Note: Long-Term Stability of Sirolimus in Solution at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirolimus (also known as rapamycin) is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1] Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[2][3] Given its widespread use in clinical and research settings, from preventing organ transplant rejection to cancer therapy research, understanding the stability of this compound in solution is critical for ensuring experimental accuracy, reproducibility, and the therapeutic efficacy of its formulations.[4][5] This document provides a detailed overview of the long-term stability of this compound when stored in solution at -20°C, outlines protocols for stability testing, and summarizes key data from relevant studies.

Mechanism of Action: mTOR Pathway Inhibition

This compound exerts its biological effects by forming a complex with the immunophilin FK-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds directly to and inhibits the mTOR Complex 1 (mTORC1). mTORC1 is a central signaling hub that integrates inputs from growth factors, nutrients, and cellular energy levels to control protein synthesis and cell growth. Inhibition of mTORC1 by this compound blocks the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in cell proliferation and protein synthesis.

mTOR_Pathway growth_factor Growth Factors pi3k_akt PI3K/Akt Pathway growth_factor->pi3k_akt tsc TSC1/TSC2 pi3k_akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis This compound This compound + FKBP12 This compound->mtorc1

Caption: this compound inhibits the mTORC1 signaling pathway.

Summary of this compound Stability at -20°C

Studies have shown that this compound exhibits good stability in various matrices when stored at -20°C. In whole blood samples from kidney transplant patients, this compound was found to be stable for up to 90 days at -20°C, with concentration changes of less than 7%. This finding is crucial for clinical laboratories and pharmacokinetic studies where samples may need to be stored before analysis. Similarly, lyophilized control materials containing this compound are stable for up to 6 months when stored at -18°C. While this compound is stable in the solid state, it shows instability in certain liquid mediums, particularly in methanolic solutions, which can be worsened by the presence of water or a high pH. The primary degradation pathways include hydrolysis, leading to the formation of secorapamycin, and autoxidation, which can produce epoxides and ketones.

Quantitative Stability Data
Matrix / SolventStorage TemperatureStorage DurationStability FindingAnalytical MethodReference
Whole Blood-20°C90 daysIncrement in concentration <7%MEIA, FPIA
Lyophilized Human Whole Blood-18°C6 monthsSlopes of change in percent recovery per month were all within 0.3%LC-MS
Whole Blood-80°C6 weeksStable after one, two, or three freeze-thaw cyclesNot Specified
30/70 (v/v) Acetonitrile-Water (pH 7.3)Not Specified890 hours (half-life)Degradation observedNot Specified
Methanolic SolutionNot SpecifiedNot SpecifiedLow drug stability, exacerbated by water or high pHHPLC

Protocols for Stability Assessment

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound for research use.

1. Materials and Reagents:

  • This compound powder (analytical grade)

  • Anhydrous Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or polypropylene tubes

  • Pipettes and sterile tips

2. Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolve the powder in the appropriate volume of solvent (e.g., ethanol) to achieve the target concentration (e.g., 1 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, store the aliquots at -20°C or -80°C. Stock solutions in whole blood have been shown to be stable at -20°C for at least 90 days.

Protocol 2: Long-Term Stability Testing of this compound in a Test Solution

This protocol provides a framework for conducting a long-term stability study of this compound in a specific solution at -20°C.

Workflow_Stability_Test prep 1. Prepare this compound Solution in Test Matrix aliquot 2. Create Aliquots for Each Time Point prep->aliquot t0 3. Analyze T=0 Samples (Establish Baseline) aliquot->t0 store 4. Store Remaining Aliquots at -20°C in the Dark aliquot->store analyze 6. Calculate % Recovery vs. T=0 and Assess Degradation t0->analyze tx 5. Analyze Samples at Predetermined Intervals (e.g., 7, 30, 60, 90 days) store->tx tx->analyze

Caption: Experimental workflow for this compound stability testing.

1. Objective: To determine the concentration of this compound remaining in a specific solvent or formulation over a defined period when stored at -20°C.

2. Materials and Reagents:

  • Prepared this compound stock solution

  • Test matrix (e.g., buffer, cell culture medium, formulation vehicle)

  • Amber glass vials or appropriate storage containers

  • High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Analytical standards for this compound and potential degradation products

3. Experimental Procedure:

  • Solution Preparation: Dilute the this compound stock solution with the test matrix to the final desired concentration. Prepare a sufficient volume for all planned time points.

  • Aliquoting: Dispense the solution into multiple amber vials, one for each time point to be tested (e.g., Day 0, 7, 14, 30, 60, 90). This prevents contamination and degradation of the bulk solution from repeated sampling.

  • Initial Analysis (T=0): Immediately analyze at least three aliquots to establish the initial concentration. This value will serve as the 100% reference point.

  • Storage: Place the remaining aliquots in a calibrated -20°C freezer, protected from light.

  • Subsequent Analysis: At each scheduled time point, remove three vials from the freezer. Allow them to thaw completely and equilibrate to room temperature.

  • Sample Preparation for Analysis: Prepare the samples according to the analytical method requirements (e.g., centrifugation, protein precipitation, dilution).

  • Quantification: Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

4. Example Analytical Method (HPLC): An HPLC method can be adapted to quantify this compound. The following is an example based on published methods.

  • System: Shimadzu HPLC system or equivalent with UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: 278 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of this compound in the same test matrix to ensure accurate quantification.

5. Data Analysis:

  • Calculate the mean concentration of this compound at each time point from the triplicate samples.

  • Determine the percentage of this compound remaining at each time point relative to the initial (T=0) concentration: % Remaining = (Mean Concentration at T=x / Mean Concentration at T=0) * 100

  • This compound is generally considered stable if the concentration remains above 90% of the initial value.

  • Analyze chromatograms for the appearance of new peaks, which may indicate degradation products.

Conclusion

This compound demonstrates considerable stability in frozen solutions, particularly in matrices like whole blood, where it remains stable at -20°C for at least 90 days. However, stability is dependent on the solvent, pH, and the presence of water. For researchers and drug development professionals, it is imperative to use proper storage conditions, such as storing solutions in aliquots at -20°C or below and protecting them from light, to minimize degradation. When working with new formulations or solvents, conducting a formal stability study using a validated analytical method like HPLC or LC-MS/MS is essential to ensure the integrity and concentration of this compound over the intended duration of the experiment or product shelf-life.

References

Application Notes: Inducing Autophagy in Primary Cell Lines with Sirolimus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to using sirolimus (rapamycin) for the induction of autophagy in primary cell lines. It includes the mechanism of action, a summary of effective concentrations, and detailed protocols for assessing autophagic induction.

Introduction

Autophagy is a highly conserved catabolic process essential for cellular homeostasis, responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1][2] The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with a lysosome to form an autolysosome, where the contents are degraded.[2] One of the key regulators of autophagy is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that integrates signals from growth factors and nutrient availability.[1][3]

This compound, also known as rapamycin, is a potent and specific inhibitor of mTOR complex 1 (mTORC1). By inhibiting mTORC1, this compound effectively removes the brake on the autophagy initiation machinery, making it a widely used pharmacological tool to induce and study autophagy in a variety of cell types, including primary cells. These notes provide detailed protocols and data to guide researchers in successfully applying this compound to induce autophagy in their primary cell line models.

Mechanism of Action: this compound and the mTOR Pathway

This compound functions by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds directly to and allosterically inhibits mTORC1.

Under normal conditions, active mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex (composed of ULK1/2, ATG13, and FIP200). When this compound inhibits mTORC1, this phosphorylation is blocked, leading to the activation of the ULK1 complex. The active ULK1 complex then initiates the formation of the autophagosome, triggering the autophagic cascade.

mTOR_Pathway cluster_cell Cell Cytoplasm This compound This compound (Rapamycin) FKBP12 FKBP12 This compound->FKBP12 Binds to mTORC1 mTORC1 FKBP12->mTORC1 Inhibits ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_Complex Phosphorylates & Inhibits Autophagy Autophagosome Formation ULK1_Complex->Autophagy Initiates Nutrients Nutrients/ Growth Factors Nutrients->mTORC1

Caption: this compound-mediated inhibition of mTORC1, leading to the activation of the ULK1 complex and initiation of autophagy.

This compound Treatment Parameters for Autophagy Induction

The optimal concentration and duration of this compound treatment can vary significantly between different primary cell types. It is crucial to determine these parameters empirically for each specific cell line. The following table summarizes conditions reported in the literature.

Cell TypeThis compound ConcentrationTreatment DurationKey Outcome / AssayReference
Primary Mouse Schwann Cells25 nM2 - 48 hoursIncreased LC3-II/LC3-I ratio, decreased p62
Primary Neuronal Cells200 nM3 - 12 hoursIncreased autophagic flux (Western Blot)
Primary Monocyte-derived Macrophages50 pM - 500 pM48 hoursIncreased LC3-II/actin ratio
Human Neuroblastoma Cell Lines20 µM24 hoursFormation of autophagosomes (TEM), increased LC3-II
H4 Glioma Cell Line200 nM24 hoursIncreased LC3-II/LC3-I ratio
HeLa Cell Line1 µM2 - 7 hoursIncreased LC3-II/GAPDH ratio
Note: Data from immortalized cell lines are included for comparative purposes.

Experimental Workflow and Protocols

A typical experiment to assess this compound-induced autophagy involves treating primary cells, followed by analysis using Western blotting for the autophagy marker LC3 or immunofluorescence to visualize LC3 puncta. A critical component of these experiments is the measurement of "autophagic flux," which distinguishes between increased autophagosome formation and a blockage in their degradation. This is achieved by comparing treatments in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine (CQ).

Experimental_Workflow cluster_assays Downstream Assays Nodes Nodes start Culture Primary Cells treatment This compound Treatment +/- Lysosomal Inhibitor (e.g., Bafilomycin A1) start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis harvest->lysis fixation Fix & Permeabilize harvest->fixation wb Western Blot (LC3-I/LC3-II) lysis->wb analysis Data Analysis & Interpretation wb->analysis if_stain Immunofluorescence (LC3 Puncta) fixation->if_stain if_stain->analysis Edges Edges

Caption: General experimental workflow for assessing this compound-induced autophagy in primary cells.

Protocol 1: Induction of Autophagy with this compound
  • Cell Seeding: Plate primary cells at a density that will ensure they are approximately 70-80% confluent at the time of harvesting. Culture in appropriate complete medium.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Further dilute in culture medium to the desired final concentration immediately before use.

  • Treatment Conditions: Design the experiment to include the following conditions:

    • Vehicle control (DMSO).

    • This compound at the desired concentration.

    • Vehicle control + Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine, added for the final 2-4 hours of culture).

    • This compound + Lysosomal inhibitor (added for the final 2-4 hours of culture).

  • Incubation: Replace the culture medium with the treatment-containing medium and incubate for the desired duration (e.g., 2 to 48 hours, depending on the cell type).

  • Harvesting: Proceed immediately to cell harvesting for Western blot analysis (Protocol 2) or fixation for immunofluorescence (Protocol 3).

Protocol 2: Assessment by Western Blot for LC3-II

This protocol is adapted from established methods for detecting LC3 conversion.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with 1X RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (validated for Western blotting) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an ECL detection reagent and image the blot. Quantify the band intensity for LC3-II and a loading control (e.g., GAPDH or β-actin).

Interpretation: An increase in the LC3-II/loading control ratio upon this compound treatment indicates an accumulation of autophagosomes. A significantly larger increase in this ratio in the presence of a lysosomal inhibitor compared to this compound alone confirms an increase in autophagic flux.

Protocol 3: Assessment by Immunofluorescence for LC3 Puncta

This protocol outlines the visualization of autophagosomes as LC3-positive puncta.

  • Cell Seeding: Grow primary cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound as described in Protocol 1.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate with a primary antibody against LC3 (validated for immunofluorescence) diluted in blocking buffer overnight at 4°C in a humidified chamber.

    • Wash the coverslips three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting:

    • Wash the coverslips three times with PBS.

    • Briefly rinse with distilled water.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Interpretation: A shift from diffuse cytoplasmic LC3 staining in control cells to a distinct punctate pattern in this compound-treated cells indicates the formation of autophagosomes. Quantify the number of LC3 puncta per cell to measure the extent of autophagy induction. Comparing results with and without a lysosomal inhibitor can also provide insight into autophagic flux.

References

Application Notes and Protocols for Sirolimus in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sirolimus, also known as rapamycin, is a macrolide compound that has garnered significant interest in cancer research due to its potent inhibition of the mammalian target of rapamycin (mTOR).[1][2][3] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many human cancers.[4][5] this compound exerts its anti-cancer effects by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition leads to cell cycle arrest, primarily in the G1 phase, and a reduction in protein synthesis, ultimately suppressing tumor growth. These application notes provide a detailed overview of the experimental protocols for utilizing this compound in cancer research, from in vitro cell-based assays to in vivo animal studies and clinical trial considerations.

Mechanism of Action: The mTOR Signaling Pathway

This compound's primary mechanism of action is the allosteric inhibition of mTORC1. This complex, when active, phosphorylates key downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth. By inhibiting mTORC1, this compound effectively blocks these downstream events.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., IGF-1, EGF) PI3K PI3K Growth_Factors->PI3K activates Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis releases inhibition S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth releases inhibition This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 inhibits In_Vitro_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cancer Cell Line Culture Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (Dose-Response) Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability (MTT/MTS Assay) Incubation->Viability Western Western Blot (mTOR Pathway) Incubation->Western Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle In_Vivo_Workflow Implantation 1. Subcutaneous Implantation of Cancer Cells in Mice Tumor_Growth 2. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 4. Administer this compound or Vehicle Control Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

References

Application Notes and Protocols for Sirolimus Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of sirolimus (also known as rapamycin) in preclinical xenograft mouse models. This document is intended to guide researchers in designing and executing studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine-threonine kinase that regulates cell growth, proliferation, and survival.[1][2] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it a key target for anti-cancer drug development.[1][3] this compound exerts its therapeutic effects by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[4] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and reduced protein synthesis, ultimately suppressing tumor growth.

Xenograft mouse models, where human tumor cells are implanted into immunocompromised mice, are a fundamental tool in preclinical oncology research for evaluating the efficacy of novel therapeutic agents like this compound. These models allow for the in vivo assessment of a drug's anti-tumor activity in a living organism.

Mechanism of Action: The mTOR Signaling Pathway

This compound's primary mechanism of action is the inhibition of mTORC1. The PI3K/AKT/mTOR pathway is a central signaling cascade that responds to growth factors and nutrients to regulate cellular processes. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. This compound intervenes by inhibiting mTORC1, thereby blocking the phosphorylation of its key downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound-FKBP12 This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Cell_Cycle Cell Cycle Progression S6K1->Cell_Cycle _4EBP1->Protein_Synthesis

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A generalized workflow for evaluating this compound in a xenograft mouse model is outlined below.

Experimental_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture animal_model 2. Animal Model Selection (e.g., NSG mice) cell_culture->animal_model implantation 3. Tumor Cell Implantation (Subcutaneous) animal_model->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound Administration randomization->treatment monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint analysis 9. Data Analysis endpoint->analysis end End analysis->end

Figure 2: General experimental workflow for a this compound xenograft study.

Materials and Methods

1. Cell Lines and Culture:

  • Select a human cancer cell line of interest (e.g., A549 for non-small cell lung cancer, HT29 or HCT116 for colorectal cancer).

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for implantation.

2. Animal Models:

  • Use immunocompromised mice such as NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ (NSG) mice, which are robust hosts for human tumor xenografts.

  • House mice in a specific pathogen-free environment.

  • Allow mice to acclimate for at least one week before any experimental procedures.

  • Typically, female mice aged 6-8 weeks are used.

3. Tumor Implantation:

  • Resuspend harvested tumor cells in a suitable medium, such as a mixture of media and Matrigel.

  • Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 70-300 mm³), randomize mice into treatment and control groups.

5. This compound Preparation and Administration:

  • This compound can be administered through various routes, including intraperitoneal (i.p.) injection, oral gavage, or mixed in chow.

  • For i.p. injection or oral gavage, this compound is typically dissolved in a vehicle such as a solution containing DMSO, Tween-80, and saline.

  • The dosage of this compound can vary significantly depending on the study's objective, ranging from 1.5 mg/kg to 24 mg/kg.

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Data Presentation: Summary of Dosing and Outcomes

The following tables summarize representative quantitative data from various studies on this compound treatment in xenograft mouse models.

Table 1: this compound Dosing Regimens in Xenograft Mouse Models

Tumor Type Mouse Strain This compound Dose Administration Route Treatment Schedule Reference
Non-Small Cell Lung Cancer (A549)Athymic Nude5 or 15 mg/kg/week (nab-sirolimus)Intravenous (IV)Twice weekly
Skin Allograft/XenograftB6AF11.5 mg/kg (allograft), 3.0 mg/kg (xenograft)Not specifiedEvery other day (Day 0-12)
Skin AllograftB6AF16, 12, 18, or 24 mg/kgNot specifiedSingle dose on specified day
Esophageal Carcinoma (EC1)BALB/c Nude50 µg/kgIntraperitoneal (i.p.)Daily for 21 days
Hepatocellular Carcinoma (PDX)SCID2 mg/kgOralDaily
Polycystic Kidney Disease ModelPkd1-mutant10 mg/kg or 100 mg/kg in chowOral (in chow)Continuous for 5 or 13 weeks
Thymus Involution StudyBALB/c2.5, 5, or 10 µg/gIntraperitoneal (i.p.)5 consecutive days for 4 weeks

Table 2: Efficacy of this compound in Xenograft Models

Tumor Type/Model This compound Formulation/Dose Key Findings Reference
NSCLC (A549)nab-sirolimus (15 mg/kg/week)94.2% tumor growth inhibition vs. saline
Skin Xenograft3.0 mg/kgOver fourfold increase in xenograft survival compared to cyclosporine-based regimen
Skin Allograft18 or 24 mg/kg (single dose)100% graft acceptance at 200 days (with ALS/BM)
Esophageal Carcinoma50 µg/kg (alone)Significant decrease in tumor volume
Esophageal Carcinoma50 µg/kg (with mTOR siRNA)Synergistic and significantly greater decrease in tumor volume than either agent alone
Colorectal Cancer (HT29 & HCT116)Everolimus (this compound analog)Significant tumor growth inhibition alone and in combination with irinotecan
TSC2-deficient XenograftsThis compound (in combination with resveratrol)Significant reduction in tumor size and growth

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of xenograft mouse models, supporting its clinical development as an anti-cancer agent. The protocols and data presented in these application notes provide a framework for researchers to design and conduct preclinical studies to further investigate the therapeutic potential of this compound and other mTOR inhibitors. Careful consideration of the experimental design, including the choice of cell line, animal model, and this compound dosing regimen, is critical for obtaining robust and reproducible results.

References

Measuring Sirolimus in Blood: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Sirolimus, also known as rapamycin, is a potent macrolide immunosuppressant crucial in preventing organ rejection after transplantation.[1][2] Its efficacy is directly linked to its concentration in whole blood, but it has a narrow therapeutic window, meaning that concentrations that are too low can lead to graft rejection, while concentrations that are too high can cause significant toxicity.[1][3] Furthermore, this compound exhibits substantial pharmacokinetic variability among individuals.[4] These factors necessitate therapeutic drug monitoring (TDM) to individualize dosing and optimize patient outcomes. This document provides detailed application notes and protocols for the primary methods used to measure this compound concentrations in whole blood samples, targeted at researchers, scientists, and drug development professionals.

Methods for this compound Quantification

The principal analytical methods for determining this compound concentrations in whole blood are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and various immunoassays.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard, LC-MS/MS offers high sensitivity and specificity. This method separates this compound from other blood components, and the mass spectrometer provides precise identification and quantification, minimizing interference from this compound metabolites that can affect other methods.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a robust and reliable method for this compound quantification. While generally less sensitive than LC-MS/MS, it provides adequate performance for therapeutic monitoring. The method's accuracy is well-established, and it offers a cost-effective alternative to mass spectrometry.

  • Immunoassays: Several immunoassay techniques are available, including Chemiluminescent Microparticle Immunoassay (CMIA), Microparticle Enzyme Immunoassay (MEIA), Electrochemiluminescence Immunoassay (ECLIA), and Fluorescence Polarization Immunoassay (FPIA). These methods are typically automated, offering high throughput and rapid turnaround times. However, they can be susceptible to cross-reactivity with this compound metabolites, potentially leading to an overestimation of the true this compound concentration.

Signaling Pathway of this compound

This compound exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell cycle progression.

Sirolimus_Pathway This compound This compound FKBP12 FK-Binding Protein-12 (FKBP12) This compound->FKBP12 Binds to Complex This compound-FKBP12 Complex mTOR mTOR Complex->mTOR Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample (100 µL) Precip Add Precipitation Solution (e.g., Methanol with IS) Blood->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Blood Whole Blood Sample (0.5 mL) Deprotein Hemolysis & Deproteinization (Zinc Sulfate, Acetone) Blood->Deprotein Extract Liquid-Liquid Extraction (1-Chlorobutane) Deprotein->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into HPLC System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (278 nm) Separate->Detect Quantify Quantification Detect->Quantify

References

Application Notes and Protocols: Sirolimus Delivery Methods for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sirolimus (also known as rapamycin) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Its immunosuppressive and antiproliferative properties have led to its use in preventing organ transplant rejection and treating certain cancers.[3][4] However, the clinical and preclinical application of this compound is often complicated by its poor aqueous solubility, low oral bioavailability (approximately 17% in humans), and significant first-pass metabolism.[4] These challenges necessitate the development and careful selection of appropriate delivery methods for preclinical research to ensure reliable and reproducible results.

These application notes provide an overview of common this compound delivery methods for preclinical studies, including detailed protocols, quantitative data from published research, and diagrams of key signaling pathways and experimental workflows.

Oral Delivery Methods

Oral administration is a common and convenient route for preclinical studies. However, due to this compound's poor bioavailability, formulation strategies are critical.

Application Notes

Oral gavage is the most frequent method for precise dosing in animal models. Formulations often involve suspending or dissolving this compound in a suitable vehicle. Nanocrystal technology, as used in the FDA-approved Rapamune® tablets, significantly improves bioavailability compared to a solution by enhancing the drug's surface area for dissolution. When selecting a vehicle, researchers must consider its compatibility with this compound and potential effects on the animal model.

Quantitative Data Summary: Oral this compound in Preclinical Models
Animal ModelFormulation/VehicleDoseKey FindingsReference(s)
Rat (Heart Transplant)Oral Gavage10-fold higher than IV doseAchieved similar efficacy to a 14-day continuous IV infusion, suggesting ~10% bioavailability.
RatOral Gavage (with Cyclosporine)Not specifiedOral administration of cyclosporine increased this compound levels by 2-11 fold, indicating a significant pharmacokinetic interaction.
Mouse (Polycystic Kidney Disease)DietLow Dose: ~3 ng/mL blood level; High Dose: 30-60 ng/mL blood levelHigh-dose treatment effectively reduced mTOR signaling and inhibited cystogenesis when initiated at early stages.
Wistar RatOral Gavage (Nanostructured formula vs. Marketed nanoformula)Not specifiedNanostructured formula resulted in faster absorption and higher exposure compared to the marketed form.
Dog (Beagle)Oral200 mg/kg for 5 daysPart of a safety study; specific outcomes not detailed in the abstract.
Protocol: Preparation and Administration of this compound via Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Tween 80, Phosal 50 PG, or a mix of ethanol, polyethylene glycol, and water)

  • Mortar and pestle (if starting from tablets)

  • Sonicator

  • Vortex mixer

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Protocol:

  • Preparation of Vehicle: Prepare the chosen vehicle solution. A common vehicle for suspending hydrophobic compounds is 0.5% Tween 80 in sterile water.

  • Formulation of this compound Suspension:

    • Weigh the required amount of this compound powder for the desired concentration (e.g., 1 mg/mL).

    • If using tablets, crush them into a fine powder using a mortar and pestle.

    • Gradually add a small amount of the vehicle to the powder and triturate to form a uniform paste.

    • Slowly add the remaining vehicle while continuously mixing.

    • Use a vortex mixer and/or sonicator to ensure a homogenous suspension and reduce particle size.

  • Animal Dosing:

    • Gently restrain the animal (e.g., mouse or rat).

    • Measure the required volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Important Considerations:

    • Always prepare the suspension fresh before each use, as this compound can be unstable in certain solutions.

    • Vortex the suspension immediately before drawing each dose to ensure uniformity.

    • Administer consistently with or without food to minimize variability in absorption.

Injectable Delivery Methods

Injectable routes, such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC), bypass first-pass metabolism and can provide more consistent bioavailability.

Application Notes

Developing an injectable this compound formulation is challenging due to its hydrophobicity. Formulations often require solubilizing agents or nanoparticle-based carriers. IV administration provides immediate and complete bioavailability, making it suitable for pharmacokinetic studies. IP injection is a common alternative in rodent studies, offering systemic exposure, while SC injections can be used to create a depot for sustained release. Polymeric nanoparticles (PNP) have been shown to prolong the circulation of this compound in the blood and enhance its anticancer efficacy in vivo.

Quantitative Data Summary: Injectable this compound in Preclinical Models
Animal ModelRouteFormulationDoseKey FindingsReference(s)
Sprague-Dawley RatIVFree this compound vs. Polymeric Nanoparticle (PNP)-SirolimusNot specifiedPNP-Sirolimus showed a ~3-fold higher Area Under the Curve (AUC) compared to free this compound.
Xenograft Mouse (A549 tumors)IVPNP-Sirolimus20 mg/kg (3x/week or 1x/week for 4 weeks)Potent in vivo anticancer efficacy was observed.
Xenograft Mouse (A549 tumors)IVPNP-Sirolimus + Ionizing Radiation (IR)5 mg/kg daily for 5 days, followed by IRCombination therapy was significantly more effective than either treatment alone.
C57BL/6 MiceIPThis compound3, 10, or 30 mg/kg/day for 24 daysResulted in a dose-dependent increase in serum creatinine levels but did not induce proteinuria.
Apolipoprotein E-deficient miceSCNanoparticles (NPs)1.0 or 3.0 mg/kg every 15 daysMaintained nearly constant drug levels in the blood for 13 days and reduced atherosclerotic lesion area.
Protocol: Preparation and Administration of this compound via Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Solvent (e.g., absolute ethanol or DMSO)

  • Diluent (e.g., sterile saline or phosphate-buffered saline (PBS))

  • Sterile microcentrifuge tubes

  • Syringes and needles (e.g., 25-27 gauge)

Protocol:

  • Preparation of Stock Solution:

    • Due to poor water solubility, first dissolve this compound in a minimal amount of a biocompatible solvent like 100% ethanol or DMSO to create a concentrated stock solution.

  • Preparation of Dosing Solution:

    • On the day of injection, dilute the stock solution to the final desired concentration using a sterile diluent like saline or PBS.

    • Note: The final concentration of the organic solvent (e.g., ethanol, DMSO) should be kept to a minimum (typically <5-10% of the total volume) to avoid toxicity to the animal.

    • Ensure the solution is clear and free of precipitation. If precipitation occurs, adjustments to the formulation (e.g., addition of a surfactant like Tween 80) may be necessary.

  • Animal Dosing:

    • Restrain the mouse or rat, positioning it to expose the abdomen.

    • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn, then slowly inject the solution into the peritoneal cavity.

    • Monitor the animal post-injection.

Topical Delivery Methods

Topical delivery is used to treat skin conditions, minimizing systemic exposure and associated side effects.

Application Notes

Topical this compound has shown efficacy in treating facial angiofibromas associated with tuberous sclerosis. Formulations are typically prepared by compounding, where this compound tablets are crushed and mixed into an ointment base like petrolatum (Vaseline) or commercially available oral solutions are used directly. The main challenge is ensuring the stability and uniform distribution of the drug in the vehicle. Irritation is a common side effect, which can sometimes be managed with a mild topical corticosteroid.

Quantitative Data Summary: Topical this compound in Preclinical and Clinical Studies
Study TypeConditionFormulationConcentrationKey FindingsReference(s)
Clinical TrialFacial AngiofibromasCrushed tablets in petrolatum0.1%Significant improvement in redness and extension of tumors.
Clinical TrialFacial AngiofibromasThis compound gel0.2%Established as an effective and safe concentration.
ReviewVarious Dermatological ConditionsVarious (ointment, gel)0.05% - 1%Effective for angiofibromas; evidence for other conditions is mixed.
Protocol: Preparation and Application of Topical this compound Ointment

Materials:

  • This compound tablets (e.g., 1 mg)

  • Ointment base (e.g., white petrolatum)

  • Two spatulas

  • Glass slab or ointment pad

  • Mortar and pestle

Protocol:

  • Preparation of Ointment:

    • Calculate the number of tablets and amount of petrolatum needed to achieve the target concentration (e.g., for a 0.1% ointment, use one 1 mg tablet for every 1 gram of petrolatum).

    • Crush the this compound tablets into a very fine, uniform powder using a clean mortar and pestle.

    • Transfer the powder to the ointment pad.

    • Use the principle of geometric dilution: add an amount of petrolatum approximately equal in volume to the powder and mix thoroughly with a spatula until uniform.

    • Continue adding petrolatum in portions, mixing completely after each addition, until all the petrolatum has been incorporated.

  • Application:

    • Apply a thin layer of the prepared ointment to the target skin area.

    • The frequency of application will depend on the specific preclinical model, but once or twice daily is common.

    • If irritation occurs, consider co-application of a low-potency topical steroid.

  • Storage:

    • Store the compounded ointment in an airtight, light-resistant container at a controlled room temperature or as specified by stability data.

Key Signaling Pathway and Experimental Workflows

mTOR Signaling Pathway and this compound Inhibition

This compound exerts its effect by first binding to the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), blocking the phosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which ultimately leads to the inhibition of protein synthesis and cell cycle progression.

mTOR_Pathway GrowthFactors Growth Factors, Nutrients, Energy PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Raptor, mLST8) Akt->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis FourEBP1->ProteinSynthesis This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex This compound-FKBP12 Complex This compound->Complex FKBP12->Complex Complex->mTORC1

Caption: this compound binds FKBP12 to inhibit the mTORC1 signaling pathway.
General Experimental Workflow for a Preclinical this compound Study

The following diagram outlines a typical workflow for evaluating the efficacy of a this compound formulation in a preclinical animal model, for instance, a tumor xenograft study.

Experimental_Workflow A 1. Animal Model Preparation (e.g., Tumor Cell Implantation) B 2. Animal Randomization (Control vs. Treatment Groups) A->B D 4. Drug Administration (Oral, IV, IP, etc.) Specified Dose & Schedule B->D C 3. This compound Formulation Prep (e.g., Suspension, Nanoparticles) C->D E 5. Monitoring - Tumor Volume - Body Weight - Clinical Signs D->E E->D Repeated Dosing F 6. Sample Collection (Endpoint) - Blood (Pharmacokinetics) - Tissues (Pharmacodynamics) E->F G 7. Data Analysis - Efficacy (e.g., Tumor Growth Inhibition) - Toxicity Assessment - Biomarker Analysis (e.g., p-S6) F->G

Caption: A generalized workflow for in vivo preclinical testing of this compound.

References

Application Notes: Assessing Cell Viability Following Sirolimus Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sirolimus, also known as rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] By forming a complex with the intracellular protein FKBP-12, this compound effectively inhibits mTOR Complex 1 (mTORC1), leading to cell cycle arrest, typically at the G1 phase, and the induction of autophagy.[1][3] This anti-proliferative effect makes this compound a valuable compound in cancer research and as an immunosuppressant.[3]

Assessing the effect of this compound on cell viability is fundamental to understanding its therapeutic potential and cytotoxic profile. Cell viability assays are essential tools for this purpose, providing quantitative data on the number of living and metabolically active cells after drug exposure. These assays typically measure a marker associated with viable cells, such as metabolic activity, ATP levels, or membrane integrity. This document provides detailed protocols for two common types of cell viability assays—the colorimetric MTS assay and the luminescent CellTiter-Glo® assay—for researchers evaluating the effects of this compound.

Mechanism of Action: this compound and the mTOR Pathway

The mTOR protein is a central component of two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. This compound primarily targets mTORC1. Upon entering the cell, this compound binds to the FK506 binding protein 12 (FKBP-12). This this compound-FKBP-12 complex then binds to and inhibits the kinase activity of mTORC1. The inhibition of mTORC1 disrupts downstream signaling, leading to the dephosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and arrests the cell cycle.

Sirolimus_mTOR_Pathway cluster_cell Cell This compound This compound FKBP12 FKBP-12 This compound->FKBP12 Sirolimus_FKBP12 This compound-FKBP12 Complex This compound->Sirolimus_FKBP12 FKBP12->Sirolimus_FKBP12 mTORC1 mTORC1 Sirolimus_FKBP12->mTORC1 Inhibition S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Cycle Cell Cycle Arrest (G1 Phase) Protein_Synthesis->Cell_Cycle

This compound inhibits the mTORC1 signaling pathway.

Experimental Design and Workflow

A typical cell viability experiment involves several key stages, from cell culture preparation to data analysis. The workflow ensures reproducibility and accuracy in determining the dose-dependent effects of this compound.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (Overnight Incubation) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add Viability Reagent (e.g., MTS or CellTiter-Glo®) D->E F 6. Incubation (Reagent-specific time) E->F G 7. Data Acquisition (Measure Absorbance/Luminescence) F->G H 8. Data Analysis (Calculate % Viability, IC50) G->H

General workflow for a cell viability assay.

Protocols for Cell Viability Assays

Two robust methods for assessing cell viability are the MTS assay and the CellTiter-Glo® Luminescent Assay.

Protocol 1: MTS Cell Proliferation Assay

The MTS assay is a colorimetric method that measures the metabolic activity of viable cells. Cellular dehydrogenases in living cells reduce the MTS tetrazolium compound into a soluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'no-cell' (media only) background controls.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range might be 0.1 nM to 1000 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control to the designated wells (typically in triplicate).

  • Incubation:

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time should be determined based on the cell line's metabolic rate.

    • Gently shake the plate for a few seconds to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay quantifies ATP, which is a key indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present. This "glow-type" signal is highly sensitive and stable.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled, white plates (for luminescence)

  • CellTiter-Glo® Reagent

  • Multi-channel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1, but use opaque-walled plates suitable for luminescence assays. Seed 100 µL of cell suspension per well.

  • This compound Treatment:

    • Follow the same treatment procedure as described in Protocol 1.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CellTiter-Glo® Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Presentation and Analysis

Proper data analysis is crucial for interpreting the results of the cell viability assay. The raw data (absorbance or luminescence) should be processed to calculate the percentage of cell viability relative to the untreated control.

Calculation of Percent Viability:

  • Average the replicates for each condition (including controls).

  • Subtract the background: Subtract the average reading from the 'no-cell' control wells from all other average readings.

  • Normalize to the vehicle control: Calculate the percentage of viability for each this compound concentration using the formula:

    % Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control Cells) x 100

The results are typically presented in tables and then plotted in a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Table 1: Example Raw Data from MTS Assay (Absorbance at 490 nm)

This compound (nM)Replicate 1Replicate 2Replicate 3Average
Vehicle Control1.2541.2881.2611.268
0.11.2491.2551.2311.245
11.1021.1341.1151.117
100.8560.8790.8620.866
1000.5410.5330.5520.542
10000.3120.3080.3150.312
Media Only0.0510.0530.0520.052

Table 2: Calculated Percent Viability Data

This compound (nM)Average AbsorbanceCorrected Absorbance*% Viability**
Vehicle Control1.2681.216100.0%
0.11.2451.19398.1%
11.1171.06587.6%
100.8660.81466.9%
1000.5420.49040.3%
10000.3120.26021.4%

*Corrected Absorbance = Average Absorbance - Media Only Average Absorbance **% Viability = (Corrected Absorbance / Corrected Absorbance of Vehicle Control) x 100

References

Troubleshooting & Optimization

Sirolimus Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing sirolimus (also known as rapamycin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells show inconsistent responses to this compound treatment. What could be the cause?

A1: Inconsistent cellular responses to this compound are a common issue. Several factors can contribute to this variability:

  • Cell Line-Specific mTOR Pathway Activation: The basal level of mTOR pathway activation can vary significantly across different cell lines. It is crucial to perform a baseline assessment of mTOR activity by measuring the phosphorylation of downstream targets like S6K1 and 4E-BP1.

  • Passage Number and Cell Health: High-passage number cell lines can exhibit altered signaling pathways. Always use cells within a consistent and low passage range. Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Reagent Stability: this compound can be unstable in cell culture media over long incubation periods. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that activate the PI3K/Akt/mTOR pathway, leading to inconsistent results. It is advisable to test and use a single, qualified lot of FBS for a series of experiments.

Q2: I'm observing cell survival and proliferation even at high concentrations of this compound. What is the mechanism behind this resistance?

A2: Resistance to this compound can occur through several mechanisms, most notably the activation of compensatory signaling pathways. Chronic or high-concentration exposure to this compound, which primarily inhibits mTOR Complex 1 (mTORC1), can trigger feedback activation of the PI3K/Akt and MAPK/ERK pathways.[1] This feedback loop can promote cell survival and proliferation, counteracting the effects of mTORC1 inhibition.

Q3: Besides mTORC1, what are the other known off-target effects of this compound in laboratory studies?

A3: While highly specific for mTOR, this compound can have several mTOR-independent or secondary effects, especially at higher concentrations or with prolonged exposure:

  • mTORC2 Inhibition: Although mTORC2 is relatively resistant to this compound, prolonged treatment can disrupt its assembly and function.[2] This can affect downstream signaling, including the full activation of Akt.

  • Modulation of miRNA Expression: this compound has been shown to alter the expression of microRNAs. For example, it can upregulate miR-34b in osteosarcoma cells, which in turn targets PAK1 and ABCB1, influencing apoptosis and drug resistance.

  • Activation of Latent Viruses: this compound can directly activate the replication of latent human polyomaviruses (e.g., BK virus, JC virus) in vitro.[1][3][4] This occurs through the inhibition of the S-phase kinase-associated protein 2 (Skp2) E3 ligase, leading to the stabilization of viral Large T (LT) proteins.

  • Effects on the Ubiquitin-Proteasome System (UPS): The this compound analog everolimus has been shown to affect the UPS, with effects similar to proteasome inhibitors like bortezomib. This can lead to an accumulation of polyubiquitinated proteins.

Troubleshooting Guides

Problem 1: No significant decrease in phosphorylation of S6K1 or 4E-BP1 after this compound treatment.
  • Possible Cause 1: Inactive this compound: The compound may have degraded.

    • Solution: Use a fresh stock of this compound. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Insufficient Drug Concentration or Incubation Time: The concentration or duration of treatment may be inadequate for the specific cell line.

    • Solution: Perform a dose-response and time-course experiment. Test a range of concentrations (e.g., 1 nM to 10 µM) and time points (e.g., 1, 6, 24 hours) to determine the optimal conditions for inhibiting mTORC1 signaling in your cell model.

  • Possible Cause 3: Highly Active Upstream Signaling: Strong activation of upstream pathways (e.g., PI3K/Akt) by growth factors in the serum can override the inhibitory effect of this compound.

    • Solution: Before this compound treatment, starve the cells in low-serum or serum-free media for a few hours to reduce baseline mTOR activity. Then, stimulate with a growth factor in the presence or absence of this compound.

Problem 2: Unexpected increase in Akt phosphorylation (Ser473) after this compound treatment.
  • Possible Cause: Feedback Loop Activation: Inhibition of mTORC1/S6K1 by this compound can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to enhanced PI3K and Akt activation.

    • Solution: This is a known off-target effect. To confirm, co-treat cells with a PI3K inhibitor (e.g., wortmannin, LY294002) to see if the increase in p-Akt(Ser473) is abrogated. This can help dissect the direct effects of mTORC1 inhibition from the consequences of feedback activation.

Problem 3: Discrepancy between inhibition of protein synthesis and overall cell viability.
  • Possible Cause: Autophagy Induction: this compound is a potent inducer of autophagy by inhibiting mTORC1. In some contexts, autophagy can act as a pro-survival mechanism, allowing cells to endure the metabolic stress caused by reduced protein synthesis.

    • Solution: To test the role of autophagy, co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine, 3-methyladenine). A synergistic decrease in cell viability would suggest that autophagy is promoting cell survival.

Quantitative Data from In Vitro Studies

The effective concentration of this compound can vary significantly depending on the cell type and the specific effect being measured.

ParameterCell LineConcentration / IC50Observed EffectCitation
On-Target (mTORC1 Inhibition) Various~0.1 nM (IC50)Inhibition of mTOR
HGF-stimulated lens epithelial cellsNanomolar rangeSuppression of proliferation
Pkd1-mutant mouse models~3 ng/mL (low dose)Insufficient mTOR inhibition
Pkd1-mutant mouse models23-57 ng/mL (high dose)Strong mTOR inhibition
Off-Target (Apoptosis & Chemo-sensitization) MG63/ADM (Osteosarcoma)23.97 nmol/L (IC50)Proliferation suppression
MG63/ADM (Osteosarcoma)10 nmol/LSensitization to doxorubicin, gemcitabine, MTX
Off-Target (Clonogenic Potential) WPMY-1 (Myofibroblasts)1.7 to 55.0 nmolIncreased surviving colonies
U2OS (Osteosarcoma)1.7 to 55.0 nmolDecreased surviving colonies
Off-Target (Virus Replication) 293 cells4.4–22 nMDose-dependent increase in BKV, MCV, HPyV7 DNA replication

Visualizations of Signaling Pathways & Workflows

Sirolimus_On_Target_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Autophagy Autophagy mTORC1->Autophagy FKBP12 FKBP12 FKBP12->mTORC1 Inhibition This compound This compound This compound->FKBP12 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis

Caption: Canonical on-target signaling pathway of this compound.

Sirolimus_Feedback_Loop cluster_pathway Feedback Activation This compound This compound mTORC1 mTORC1 This compound->mTORC1 S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Survival & Proliferation mTORC1->Proliferation IRS1 IRS1 S6K1->IRS1 Negative Feedback PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Akt->Proliferation

Caption: Off-target feedback activation of the PI3K/Akt pathway.

Sirolimus_Virus_Activation cluster_workflow Viral Latency & Reactivation This compound This compound mTORC1 mTORC1 This compound->mTORC1 Skp2 Skp2 (E3 Ligase) mTORC1->Skp2 Upregulates LT_Antigen Viral Large T (LT) Antigen Skp2->LT_Antigen Targets for Degradation Proteasome Proteasome LT_Antigen->Proteasome Replication Viral DNA Replication LT_Antigen->Replication Initiates Degradation Degradation Proteasome->Degradation

Caption: Off-target activation of latent polyomaviruses by this compound.

Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated S6K1 and 4E-BP1

This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of mTORC1 downstream effectors.

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Aspirate media and wash cells once with ice-cold 1X PBS.

    • Add 1X SDS Sample Buffer (e.g., 100 µl for a well in a 6-well plate) containing phosphatase and protease inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate for 10-15 seconds to shear DNA and reduce viscosity.

    • Heat the samples at 95-100°C for 5 minutes.

    • Centrifuge at ~14,000 x g for 5 minutes to pellet debris.

  • Electrophoresis and Transfer:

    • Load 20 µl of the supernatant onto an SDS-PAGE gel (10-15% acrylamide is suitable for these proteins).

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-4E-BP1 (Thr37/46)) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

    • Strip the membrane and re-probe for total S6K1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation:

    • Treat cells with this compound. For adherent cells, collect both the culture medium (containing floating cells) and the attached cells (using gentle trypsinization).

    • Collect approximately 5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Wash cells once with cold 1X PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis:

    • After incubation, add 400 µl of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to form a colony.

  • Cell Seeding:

    • Prepare a single-cell suspension of your cells.

    • Seed a precise number of cells (e.g., 200-1000 cells, requires optimization) into 6-well plates or culture dishes.

    • Allow cells to attach for several hours or overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound. Include an untreated control.

    • Incubate the cells for the desired treatment duration. For continuous exposure, the drug can be left in the media.

  • Colony Formation:

    • After treatment, replace the medium with fresh, drug-free medium.

    • Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies (defined as ≥50 cells) are formed in the control plates.

  • Fixation and Staining:

    • Carefully remove the medium and wash the colonies with PBS.

    • Fix the colonies with a solution such as 1:7 acetic acid/methanol for 5 minutes.

    • Stain the colonies with 0.5% crystal violet solution for at least 2 hours.

    • Gently wash the plates with tap water and allow them to air dry.

  • Quantification:

    • Count the number of colonies in each dish.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of the treatment.

References

Technical Support Center: Managing Sirolimus-Induced Hyperlipidemia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing hyperlipidemia induced by sirolimus (also known as rapamycin) in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hyperlipidemia?

A1: this compound, an inhibitor of the mammalian target of rapamycin (mTOR), induces hyperlipidemia through several complex mechanisms:

  • Increased VLDL Production: this compound can increase the expression of Apolipoprotein B (ApoB100), a key component of Very Low-Density Lipoprotein (VLDL), leading to increased VLDL secretion from the liver.[1]

  • Reduced Triglyceride Clearance: It increases the expression of Apolipoprotein CIII (ApoCIII), which is a potent inhibitor of lipoprotein lipase (LPL).[1][2] LPL is the primary enzyme responsible for breaking down triglycerides in the bloodstream. Inhibition of LPL leads to reduced hydrolysis and clearance of triglyceride-rich lipoproteins.[1][3]

  • Impaired LDL Clearance: this compound has been shown to increase the levels of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 promotes the degradation of Low-Density Lipoprotein (LDL) receptors in the liver. Fewer LDL receptors result in decreased clearance of LDL cholesterol from the circulation, leading to elevated levels.

  • Inhibition of SREBP Pathway: this compound may also reduce the translocation of the SCAP-SREBP2 complex from the endoplasmic reticulum to the Golgi apparatus, which is a critical step for activating the transcription of the LDL receptor gene.

cluster_VLDL VLDL Metabolism cluster_TG Triglyceride Clearance cluster_LDL LDL Cholesterol Clearance This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits ApoB100 ↑ ApoB100 Expression mTORC1->ApoB100 Regulates ApoCIII ↑ ApoCIII Expression mTORC1->ApoCIII Regulates PCSK9 ↑ PCSK9 Levels mTORC1->PCSK9 Regulates SCAP_SREBP2 ↓ SCAP-SREBP2 Translocation mTORC1->SCAP_SREBP2 Regulates VLDL_sec ↑ VLDL Secretion ApoB100->VLDL_sec Hyperlipidemia Hyperlipidemia (↑ Triglycerides, ↑ Cholesterol) VLDL_sec->Hyperlipidemia LPL Lipoprotein Lipase (LPL) ApoCIII->LPL Inhibits TG_clear ↓ Triglyceride Clearance LPL->TG_clear Facilitates TG_clear->Hyperlipidemia LDLr_exp ↓ LDL Receptor Expression PCSK9->LDLr_exp SCAP_SREBP2->LDLr_exp LDL_c ↑ LDL Cholesterol LDLr_exp->LDL_c Leads to LDL_c->Hyperlipidemia

Caption: Signaling pathway of this compound-induced hyperlipidemia.

Q2: How soon after starting this compound treatment should I expect to see changes in lipid profiles?

A2: Hypercholesterolemia and hypertriglyceridemia can be observed relatively quickly. In clinical studies involving transplant patients, lipid elevations were maximal at 2-3 months post-treatment initiation. In animal models, this timeline can be shorter depending on the dose and the species. It is advisable to establish a baseline lipid profile before starting treatment and to monitor regularly thereafter.

Q3: Is the hyperlipidemia caused by this compound dose-dependent?

A3: Yes, evidence suggests that this compound-induced hyperlipidemia is generally dose-dependent. Higher doses of this compound are associated with greater elevations in both cholesterol and triglyceride levels. Therefore, one of the primary strategies for managing this side effect is to use the lowest effective dose for the experimental endpoint.

Q4: What are the typical quantitative changes in lipid levels observed in animal models?

A4: The magnitude of lipid changes can vary significantly based on the animal model, this compound dose, and duration of treatment. Data from clinical studies can provide a useful reference. For example, in renal transplant patients, a 2 mg/day this compound dose resulted in mean cholesterol and triglyceride levels that were 17 mg/dL and 59 mg/dL greater than controls, respectively, after one year. A 5 mg/day dose led to increases of 30 mg/dL in cholesterol and 103 mg/dL in triglycerides compared to controls. Another study reported a 50% increase in total cholesterol and a 95% increase in triglycerides after 42 days of treatment with 10 mg/day this compound. Researchers should establish their own baseline and treatment-related values for their specific model and protocol.

Troubleshooting Guide

Problem 1: Severe hyperlipidemia is observed, potentially compromising animal health.

  • Immediate Action: The first step is to assess the severity. Severe hypertriglyceridemia can sometimes be identified visually by lipemic (milky-white) serum or plasma.

  • Solution 1: Dose Reduction: As the effect is dose-dependent, consider reducing the this compound dosage if experimentally permissible.

  • Solution 2: Intermittent Dosing: Switching from daily to an intermittent dosing schedule (e.g., every other day or once weekly) has been shown to reduce metabolic side effects in some models.

  • Solution 3: Discontinuation: If the animal's health is at risk, temporarily discontinuing this compound is the most effective way to reverse hyperlipidemia. Lipid levels typically return to baseline within weeks to months after cessation.

  • Solution 4: Therapeutic Intervention: For studies where this compound must be continued, consider co-administration of lipid-lowering agents. Statins are effective for hypercholesterolemia, while fibrates (like fenofibrate) are used for hypertriglyceridemia.

start Hyperlipidemia Observed in Animal Model check_severity Assess Severity (e.g., lipemic serum, TG > 500 mg/dL) start->check_severity severe Severe Hyperlipidemia check_severity->severe Yes mild_moderate Mild / Moderate Hyperlipidemia check_severity->mild_moderate No is_health_at_risk Is animal health at immediate risk? severe->is_health_at_risk continue_monitoring Action: Continue Routine Monitoring mild_moderate->continue_monitoring is_endpoint_affected Will dose change affect study endpoint? reduce_dose Action: Reduce this compound Dose or Switch to Intermittent Dosing is_endpoint_affected->reduce_dose No consider_cotreatment Action: Consider Co-treatment (e.g., Statins, Fibrates) is_endpoint_affected->consider_cotreatment Yes end Resolution / Management reduce_dose->end is_health_at_risk->is_endpoint_affected No discontinue Action: Temporarily Discontinue This compound & Monitor is_health_at_risk->discontinue Yes discontinue->end consider_cotreatment->end continue_monitoring->end

Caption: Troubleshooting decision tree for this compound-induced hyperlipidemia.

Problem 2: High variability in lipid levels among animals in the same treatment group.

  • Possible Cause: Differences in food consumption, underlying genetic variations, or inconsistent drug administration can contribute to variability.

  • Solution 1: Controlled Diet: Ensure all animals have consistent access to a standard chow diet. For specific metabolic studies, a controlled, defined diet is crucial. Avoid high-fat diets unless it is a specific requirement of the experimental design, as this can exacerbate hyperlipidemia.

  • Solution 2: Fasting Prior to Blood Collection: To reduce variability from recent food intake, consistently fast animals for a set period (e.g., 4-6 hours for mice and rats) before blood sampling for lipid analysis.

  • Solution 3: Verify Dosing Accuracy: Double-check calculations for this compound formulation and ensure each animal receives the correct dose based on its most recent body weight.

Data Presentation: Lipid Profile Changes

The following tables summarize quantitative data on lipid changes from studies involving this compound.

Table 1: Lipid Changes in Renal Transplant Patients (42-Day Study)

ParameterBaseline (Mean)After this compound (10 mg/day)% Change
Total Cholesterol214 mg/dL322 mg/dL+50%
Triglycerides227 mg/dL432 mg/dL+95%
ApoB-100124 mg/dL160 mg/dL+28%
ApoC-III28.9 mg/dL55.5 mg/dL+92%
Data sourced from Morrisett et al.

Table 2: Lipid Changes in Renal Transplant Patients (6-Month Study with Tacrolimus Co-therapy)

Treatment GroupParameterBaseline (Mean)6 Months (Mean)Change
Tac/0.5mg SIRTotal Cholesterol196.0 mg/dL212.5 mg/dL+16.5 mg/dL
Triglycerides176.3 mg/dL191.4 mg/dL+15.1 mg/dL
Tac/2mg SIRTotal Cholesterol200.0 mg/dL230.5 mg/dL+30.5 mg/dL
Triglycerides203.0 mg/dL255.3 mg/dL+52.3 mg/dL
Data sourced from Hocher et al.

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Hyperlipidemia in Rodents

  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6J mice, Wistar rats). House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Measurement: Record initial body weights. Collect baseline blood samples following a 4-6 hour fast to determine initial lipid profiles (Total Cholesterol, Triglycerides, HDL, LDL).

  • This compound Administration:

    • Prepare this compound for the desired route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a solution containing Phosal 50 PG, polysorbate 80, and ethanol.

    • Administer this compound at the target dose (e.g., 1-5 mg/kg/day). Doses should be adjusted based on the most recent body weight measurements. A control group receiving only the vehicle is essential.

  • Monitoring:

    • Monitor animal health daily (activity, posture, grooming).

    • Measure body weights 2-3 times per week.

    • Collect blood samples at predetermined intervals (e.g., weekly, bi-weekly) after a 4-6 hour fast to monitor changes in lipid profiles.

  • Data Analysis: Analyze changes in lipid parameters over time between the control and this compound-treated groups using appropriate statistical methods (e.g., t-test, ANOVA).

Protocol 2: Evaluating a Lipid-Lowering Agent in a this compound-Treated Model

  • Induce Hyperlipidemia: Follow steps 1-4 from Protocol 1 to establish a model of this compound-induced hyperlipidemia. Confirm the development of hyperlipidemia with a blood test after a set duration (e.g., 2-4 weeks).

  • Group Allocation: Randomly assign hyperlipidemic animals to different treatment groups:

    • Group 1: this compound + Vehicle (Control)

    • Group 2: this compound + Lipid-lowering agent (e.g., Atorvastatin for cholesterol, Fenofibrate for triglycerides)

  • Co-treatment Administration: Administer the lipid-lowering agent daily via the appropriate route (typically oral gavage) for the duration of the study.

  • Continued Monitoring: Continue monitoring body weight, animal health, and fasting lipid profiles at regular intervals.

  • Endpoint Analysis: At the end of the study, collect final blood samples and tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).

  • Statistical Comparison: Compare the lipid profiles between the group receiving this compound alone and the group receiving the co-treatment to determine the efficacy of the lipid-lowering agent.

A 1. Animal Model Selection & Acclimatization B 2. Baseline Measurements (Body Weight, Fasting Lipids) A->B C 3. Group Assignment (Vehicle vs. This compound) B->C D 4. This compound Administration (Daily Dosing) C->D E 5. Routine Monitoring (Health, Weight, Intermittent Fasting Lipid Profile) D->E F 6. Intervention Point (Optional: Introduce Lipid-Lowering Co-treatment) E->F If applicable G 7. Final Measurements & Tissue Collection E->G At study conclusion F->G H 8. Data Analysis (Statistical Comparison between Groups) G->H

Caption: General experimental workflow for studying this compound hyperlipidemia.

References

Sirolimus in Cell Culture: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of sirolimus (also known as rapamycin) in cell culture experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound while mitigating its potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture?

This compound is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism.[1][2] In the cell, this compound first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[1][3] This this compound-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[4]

The inhibition of mTORC1 leads to several downstream effects:

  • Inhibition of Protein Synthesis: mTORC1 normally promotes protein synthesis by activating S6 kinase (S6K) and phosphorylating eukaryotic initiation factor 4E-binding proteins (4E-BPs). This compound blocks these processes, leading to a reduction in overall protein synthesis.

  • Cell Cycle Arrest: By inhibiting mTORC1, this compound causes cell cycle arrest, typically at the G1/S phase transition, preventing cells from entering the DNA synthesis (S) phase.

  • Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by this compound promotes this cellular degradation and recycling process.

Sirolimus_Pathway cluster_downstream Downstream Effects This compound This compound (Rapamycin) FKBP12 FKBP12 This compound->FKBP12 Complex This compound-FKBP12 Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits S6K p70 S6 Kinase (S6K) mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Inhibits ProteinSynth Protein Synthesis S6K->ProteinSynth Promotes fourEBP1->ProteinSynth Suppresses CellCycle G1/S Progression ProteinSynth->CellCycle Enables Autophagy Autophagy ULK1->Autophagy Initiates Troubleshooting_Workflow Start High Cell Death Observed Check_Conc Is concentration validated for this cell line? Start->Check_Conc Check_Solvent Was a vehicle (solvent) control included? Check_Conc->Check_Solvent Yes Action_Dose Action: Perform dose-response (e.g., 0.1 nM - 1 µM) Check_Conc->Action_Dose No Check_Duration Is the treatment duration prolonged (>48h)? Check_Solvent->Check_Duration Yes Action_Solvent Action: Test vehicle toxicity. Keep final conc. <0.1% Check_Solvent->Action_Solvent No Check_Health Are control cells healthy and confluent? Check_Duration->Check_Health No Action_Time Action: Perform time-course expt. Assess mTORC1/2 activity. Check_Duration->Action_Time Yes Action_Culture Action: Review basic culture technique (plating density, media). Check_Health->Action_Culture No End Problem Resolved Check_Health->End Yes Action_Dose->End Action_Solvent->End Action_Time->End Action_Culture->End

References

Technical Support Center: Optimizing Sirolimus Treatment for Autophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using sirolimus (rapamycin) to induce autophagy. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced autophagy?

A1: this compound induces autophagy by inhibiting the mammalian target of rapamycin complex 1 (mTORC1).[1] mTORC1 is a key negative regulator of autophagy.[1][2] Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, which is essential for initiating autophagosome formation.[3] By binding to FKBP12, this compound forms a complex that allosterically inhibits mTORC1 activity. This inhibition releases the ULK1 complex, leading to the initiation of the autophagic process.[2]

Q2: What is a typical concentration range and treatment duration for this compound to induce autophagy in cell culture?

A2: The optimal concentration and duration of this compound treatment are cell-type dependent and should be determined empirically. However, a common starting point is a concentration range of 100 nM to 1 µM for a duration of 6 to 24 hours. Shorter incubation times may not be sufficient to induce a robust autophagic response. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

Q3: How can I confirm that this compound is inducing autophagy in my experiment?

A3: Autophagy induction is typically confirmed by monitoring key autophagy markers. The most common methods include:

  • Western Blotting: To detect the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes. A decrease in the autophagy substrate p62/SQSTM1, which is degraded by autophagy, also indicates autophagic activity.

  • Fluorescence Microscopy: To observe the formation of puncta in cells expressing fluorescently tagged LC3 (e.g., GFP-LC3). These puncta represent the localization of LC3 to autophagosomes.

  • Autophagic Flux Assays: To measure the complete autophagic process, including the degradation of autophagosomes. This is often done by treating cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1. An accumulation of LC3-II in the presence of the inhibitor confirms active autophagic flux.

Q4: My p62 levels are not decreasing, or are even increasing, after this compound treatment. What does this mean?

A4: While a decrease in p62 is a classic indicator of autophagic degradation, stable or increased p62 levels following this compound treatment can indicate a blockage in the autophagic flux. This means that while autophagosomes may be forming, they are not being efficiently degraded by lysosomes. To confirm this, an autophagic flux assay using lysosomal inhibitors is recommended. If LC3-II levels increase significantly in the presence of a lysosomal inhibitor compared to this compound alone, it suggests that autophagosome formation is induced, but their degradation is impaired.

Data Summary: this compound Treatment Conditions for Autophagy Induction

The following table summarizes typical this compound concentrations and treatment durations reported in various studies for inducing autophagy in different cell lines. These should be used as a starting point for optimization in your specific experimental system.

Cell LineThis compound ConcentrationTreatment DurationKey FindingsReference
HeLa0.1 µM - 5 µM5 hoursConcentration-dependent increase in LC3-II and GFP-LC3 puncta.
HeLa1 µM2 - 7 hoursTime-dependent increase in LC3-II levels.
Human Neuroblastoma20 µM24 hoursIncreased Beclin-1 and LC3-II/I ratio, decreased p62.
Human iPSCs200 nM24 hoursUpregulation of autophagy, attenuated bafilomycin-induced cell death.
Human Neuroglioma H410 µM6 hoursIncreased GFP-LC3 dots.
Pediatric B-cell ALL1 nM72 hoursInduced apoptosis and autophagy.

Signaling Pathway and Workflow Diagrams

This compound-mTOR-Autophagy Signaling Pathway

mTOR_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds to mTORC1 mTORC1 FKBP12->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome promotes Growth_Factors Growth Factors / Nutrients PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt PI3K_Akt->mTORC1 activates

Caption: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and induction of autophagy.

Experimental Workflow for Assessing Autophagy

Autophagy_Workflow start Start: Seed Cells treatment Treat with this compound (with/without Bafilomycin A1) start->treatment harvest Harvest Cells treatment->harvest wb Western Blot (LC3, p62, loading control) harvest->wb microscopy Fluorescence Microscopy (GFP-LC3 puncta) harvest->microscopy analysis Data Analysis and Interpretation wb->analysis microscopy->analysis Troubleshooting_Tree start No/Weak Autophagy Induction (Low LC3-II) flux_assay Perform Autophagic Flux Assay (this compound + Bafilomycin A1) start->flux_assay lc3_increase LC3-II Increases? flux_assay->lc3_increase high_flux Conclusion: High Autophagic Flux. No change needed or analyze earlier time points. lc3_increase->high_flux Yes no_flux Conclusion: Induction is weak. lc3_increase->no_flux No optimize Optimize this compound Concentration and Duration no_flux->optimize check_wb Check Western Blot Protocol (Gel %, Transfer, Antibody) optimize->check_wb check_cells Check Cell Health and Density check_wb->check_cells

References

Technical Support Center: Sirolimus Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sirolimus (also known as rapamycin) in preclinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected variability in our in vivo results with this compound. What are the potential causes?

A1: Inconsistent results in animal studies with this compound can stem from several factors:

  • Pharmacokinetic Variability: this compound exhibits significant inter-individual differences in absorption and metabolism.[1] Its oral bioavailability is generally low and can be influenced by factors such as diet and co-administered drugs.[2][3]

  • Drug Formulation and Stability: The poor aqueous solubility of this compound can impact its in vivo efficacy.[4] Ensure your formulation provides consistent drug delivery. The stability of this compound in solution can also be a factor; it is more stable in whole blood than in plasma and its stability can vary between species.[5]

  • Drug Interactions: Co-administration with other drugs can significantly alter this compound levels. For example, cyclosporine can increase this compound concentrations by inhibiting its metabolism and transport.

  • Animal Model: The choice of animal model and its health status can influence the observed effects of this compound.

Troubleshooting Workflow for Inconsistent In Vivo Results

G start Inconsistent In Vivo Results formulation Check this compound Formulation - Solubility - Stability in vehicle - Dosing accuracy start->formulation pk Evaluate Pharmacokinetics - Measure blood/tissue levels - Assess bioavailability formulation->pk interaction Review Co-administered Drugs - Potential for CYP3A4/P-gp inhibition/induction pk->interaction model Assess Animal Model - Health status - Genetic background - Diet interaction->model protocol Standardize Experimental Protocol - Dosing time and route - Sample collection and processing model->protocol end Consistent Results protocol->end

Caption: Troubleshooting workflow for addressing inconsistent in vivo results with this compound.

Q2: We are seeing signs of nephrotoxicity in our animal models treated with this compound. Is this a known side effect and how can we monitor it?

A2: Yes, nephrotoxicity has been reported as a side effect of this compound in preclinical studies, particularly when used in combination with calcineurin inhibitors like cyclosporine. This compound can exacerbate cyclosporine-induced renal dysfunction.

Experimental Protocol for Assessing this compound-Induced Nephrotoxicity:

  • Animal Model: Wistar rats are a commonly used model.

  • Dosing: Administer this compound via oral gavage or intraperitoneal injection. Doses can range from 0.4 to 6.4 mg/kg.

  • Monitoring Parameters:

    • Serum Creatinine and Blood Urea Nitrogen (BUN): Collect blood samples at baseline and at regular intervals during the study. Elevated levels are indicative of renal dysfunction.

    • Histopathology: At the end of the study, perfuse and collect the kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular vacuolization, interstitial inflammation, and fibrosis.

    • Glomerular Filtration Rate (GFR): Can be measured to assess kidney function.

Q3: Our male animals are showing reproductive side effects. What is the evidence for this compound-induced testicular toxicity?

A3: Preclinical studies in male rats have demonstrated that this compound can cause testicular toxicity. This is characterized by:

  • Decreased testicular weight.

  • Reduced testosterone levels.

  • Blockade of spermatogenesis at the spermatogonial level.

Importantly, these effects appear to be reversible upon withdrawal of the drug.

Troubleshooting Common Side Effects

This section provides guidance on how to manage and interpret common side effects observed during preclinical research with this compound.

Myelosuppression

Issue: We are observing a decrease in white blood cell and platelet counts in our this compound-treated animals.

Troubleshooting:

Myelosuppression is a known side effect of this compound.

Experimental Protocol for Assessing Myelosuppression:

  • Animal Model: Mice or rats.

  • Dosing: Administer this compound at various doses.

  • Monitoring:

    • Complete Blood Counts (CBC): Collect blood samples via tail vein or retro-orbital bleeding at baseline and at regular intervals. Analyze for white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and hemoglobin levels.

    • Bone Marrow Cellularity: At the end of the study, collect bone marrow from the femur or tibia to assess cellularity.

Quantitative Data on this compound-Induced Myelosuppression in Rats

Dose of this compound (mg/kg)Effect on Bone Marrow CellularityReference
0.4 - 6.4 (with Cyclosporine)Potentiated myelosuppression
Hyperlipidemia

Issue: We have noted elevated cholesterol and triglyceride levels in our animals.

Troubleshooting:

Hyperlipidemia is a documented side effect of this compound in preclinical models.

Experimental Protocol for Assessing Hyperlipidemia:

  • Animal Model: Rats.

  • Dosing: Administer this compound with or without co-administration of cyclosporine.

  • Monitoring:

    • Lipid Panel: Collect fasting blood samples and analyze for total cholesterol, triglycerides, HDL, and LDL levels.

Quantitative Data on this compound-Induced Hyperlipidemia in Rats

TreatmentEffect on CholesterolReference
This compound (0.4-6.4 mg/kg) + CyclosporineIncreased cholesterol

Signaling Pathway Analysis

Q4: How can we confirm that this compound is inhibiting the mTOR pathway in our experimental system?

A4: Western blotting is a standard method to assess the inhibition of the mTOR signaling pathway. The key is to look at the phosphorylation status of downstream targets of mTORC1.

Signaling Pathway of this compound Action

G cluster_0 This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds mTORC1 mTORC1 (Raptor, mTOR, mLST8) FKBP12->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates S6 S6 p70S6K->S6 phosphorylates Translation Translation S6->Translation eIF4E eIF4E fourEBP1->eIF4E releases eIF4E->Translation

Caption: this compound binds to FKBP12 to inhibit mTORC1, leading to reduced phosphorylation of p70S6K and 4E-BP1, ultimately suppressing protein translation.

Experimental Protocol for Western Blot Analysis of mTOR Pathway Inhibition:

  • Sample Preparation: Lyse cells or tissues treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-S6 Ribosomal Protein (Ser240/244), total S6 Ribosomal Protein, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Expected Results: Successful inhibition of mTORC1 by this compound will result in a decrease in the ratio of phosphorylated to total p70S6K, S6, and 4E-BP1.

References

Technical Support Center: Sirolimus Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of sirolimus (rapamycin) resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

A1: Resistance to this compound, an mTORC1 inhibitor, can arise from several molecular mechanisms that either reactivate the mTOR pathway or activate alternative survival pathways.[1][2][3] The most common mechanisms include:

  • Activation of Feedback Loops: this compound inhibits mTORC1, which normally suppresses upstream signaling. This inhibition can lead to the loss of a negative feedback loop, resulting in the reactivation of the PI3K/AKT pathway.[2][4] This reactivation can promote cell survival and proliferation despite mTORC1 inhibition.

  • Activation of Parallel Signaling Pathways: Cancer cells can compensate for mTORC1 inhibition by upregulating other pro-survival signaling pathways, such as the MAPK/ERK pathway.

  • Genetic Mutations: Mutations in the MTOR gene, specifically in the FKBP12-rapamycin binding (FRB) domain, can prevent this compound from binding to and inhibiting mTORC1. Mutations in FKBP12, the protein that presents this compound to mTOR, can also confer resistance.

  • Alterations in Downstream Effectors: Changes in the expression or phosphorylation status of mTORC1 downstream targets, like S6K1 and 4E-BP1, can uncouple cell proliferation from mTORC1 activity.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm this compound resistance, you should perform a series of experiments to demonstrate a decreased sensitivity to the drug's anti-proliferative effects.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key indicator of drug sensitivity. A significant increase in the IC50 value for this compound in your experimental cell line compared to the parental, sensitive cell line indicates resistance. You can determine the IC50 using a cell viability assay such as the MTT or CCK-8 assay.

  • Analyze mTORC1 Pathway Activity: Use Western blotting to assess the phosphorylation status of key mTORC1 downstream targets, such as p70S6 kinase (S6K) at Thr389 and 4E-BP1 at Ser65. In resistant cells, you may observe that this compound fails to inhibit the phosphorylation of these proteins, or the inhibition is significantly reduced compared to sensitive cells.

  • Assess Cell Cycle Progression: this compound typically induces a G1 cell cycle arrest. In resistant cells, this effect may be diminished or absent. You can analyze the cell cycle distribution using flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

Q3: I suspect feedback loop activation is causing resistance. How can I investigate this?

A3: To investigate the role of feedback loop activation in this compound resistance, you should examine the phosphorylation status of key upstream signaling molecules in the PI3K/AKT pathway.

  • Western Blot Analysis: Probe for the phosphorylation of AKT at Ser473 and Thr308. An increase in the levels of p-AKT (Ser473) and p-AKT (Thr308) in the presence of this compound is a strong indicator of feedback loop activation.

  • Combined Inhibitor Studies: Treat your resistant cells with a combination of this compound and a PI3K or AKT inhibitor. If the combination restores sensitivity and reduces cell viability more effectively than either drug alone, it suggests that the activation of the PI3K/AKT pathway is a key resistance mechanism.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound between experiments.
Possible Cause Troubleshooting Steps
Drug Instability This compound is sensitive to light and temperature. Prepare fresh dilutions from a stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cell Seeding Density Inconsistent cell numbers at the start of the assay can lead to variability. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Assay Duration The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time with this compound across all experiments. A 72-hour incubation is a common starting point.
Solvent Effects High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is below a cytotoxic level (typically <0.5%).
Problem 2: No inhibition of p-S6K or p-4E-BP1 phosphorylation after this compound treatment.
Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration The concentration of this compound required to inhibit S6K1 and 4E-BP1 phosphorylation can differ. While low nanomolar concentrations are often sufficient for p-S6K inhibition, higher concentrations may be needed for p-4E-BP1. Perform a dose-response experiment to determine the optimal concentration.
Incorrect Timing of Lysate Collection The inhibition of mTORC1 signaling can be transient. Collect cell lysates at different time points after this compound treatment (e.g., 2, 6, 24 hours) to identify the optimal window for observing inhibition.
Poor Antibody Quality Use validated antibodies specific for the phosphorylated forms of S6K and 4E-BP1. Check the antibody datasheet for recommended conditions and positive/negative controls.
Technical Issues with Western Blotting Ensure complete protein transfer, especially for high molecular weight proteins like mTOR. Use appropriate blocking buffers and antibody incubation times.

Quantitative Data Summary

Table 1: Example IC50 Values for mTOR Inhibitors in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
MG63 (Osteosarcoma)This compoundNot specified23.97 nmol/L-
Caki-2 (Renal Cell Carcinoma)Everolimus~1 nM~40-90 nM40-90
786-O (Renal Cell Carcinoma)Everolimus~1 nM~3-5 nM3-5
MCF-7 (Breast Cancer)EverolimusVariesVaries-

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for mTOR Pathway Proteins
  • Sample Preparation: Culture and treat cells with this compound at the desired concentrations and time points. Place the culture dish on ice and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel for large proteins like mTOR, or a higher percentage gel (e.g., 12-15%) for smaller proteins like S6K and 4E-BP1.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C with gentle shaking.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3: Quantitative PCR (qPCR) for ABCB1 Gene Expression
  • RNA Extraction: Isolate total RNA from this compound-sensitive and resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the ABCB1 gene and a stable reference gene (e.g., ACTB, GAPDH).

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in ABCB1 expression in resistant cells compared to sensitive cells, after normalizing to the reference gene.

Visualizations

Sirolimus_Resistance_Pathways cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Cellular Processes cluster_3 Resistance Mechanisms RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K1->RTK Negative Feedback Proliferation Cell Proliferation & Growth S6K1->Proliferation _4EBP1->Proliferation This compound This compound This compound->mTORC1 Inhibition ABCB1 ABCB1 Efflux Pump Feedback Feedback Loop Activation Feedback->AKT Reactivation ABCB1->this compound Efflux

Caption: Key signaling pathways and mechanisms of this compound resistance.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Serial Dilutions seed_cells->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Calculate % Viability & Plot Dose-Response Curve read_absorbance->analyze end Determine IC50 analyze->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Technical Support Center: Investigating the Impact of Sirolimus on Wound Healing in Surgical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of sirolimus on wound healing in surgical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound impairs wound healing?

A1: this compound, also known as rapamycin, primarily impairs wound healing by inhibiting the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is crucial for cell growth, proliferation, and survival.[2] By forming a complex with the intracellular receptor FKBP-12, this compound inhibits mTOR-mediated pathways that are essential for the proliferation of various cell types involved in wound repair, including endothelial cells, fibroblasts, and smooth muscle cells.[1] This inhibition leads to reduced angiogenesis, collagen synthesis, and overall granulation tissue formation.[1]

Q2: What are the most common wound healing complications observed with this compound administration in surgical models?

A2: The most frequently reported wound healing complications associated with this compound in both clinical and preclinical settings include:

  • Wound Dehiscence: Separation of the surgical incision edges.

  • Impaired Incisional Strength: Reduced tensile strength of the healed wound.

  • Delayed Wound Closure: Slower rate of wound contraction and epithelialization.

  • Increased Incidence of Infections: Higher susceptibility to postoperative infections at the surgical site.

  • Lymphocele Formation: Accumulation of lymphatic fluid near the surgical site, particularly in transplant models.

  • Reduced Collagen Deposition: Decreased collagen content in the wound bed, leading to weaker scar formation.

Q3: Are there strategies to mitigate this compound-induced wound healing impairments in experimental settings?

A3: Yes, several strategies have been suggested to minimize the negative impact of this compound on wound healing in research models:

  • Delayed Administration: Initiating this compound treatment after a certain postoperative period may allow for the initial critical phases of wound healing to proceed unimpeded.

  • Dose Reduction: Lowering the dose of this compound can reduce its inhibitory effects on wound repair. A cumulative dose of >35 mg during the first 4 days post-transplantation has been identified as a risk factor for impaired wound healing.

  • Combination Therapy: Investigating the co-administration of growth factors or other agents that promote angiogenesis or fibroblast proliferation could potentially counteract the inhibitory effects of this compound.

  • Patient Selection in Clinical Studies: In clinical contexts, avoiding the use of this compound in patients with high-risk factors for poor wound healing, such as obesity (BMI > 30), has been recommended.

Troubleshooting Guide

Problem: Higher than expected incidence of wound dehiscence in our animal model treated with this compound.

Possible CauseSuggested Solution
This compound Dosage: The administered dose of this compound may be too high, leading to excessive inhibition of cellular proliferation and collagen synthesis essential for wound strength.Review the literature for dose-ranging studies in your specific animal model. Consider performing a pilot study with lower doses of this compound to find a balance between immunosuppressive effects and acceptable wound healing.
Timing of Administration: Starting this compound administration before or immediately after surgery can significantly impact the initial inflammatory and proliferative phases of healing.Consider delaying the start of this compound administration until 3-7 days post-surgery to allow for initial wound closure and stabilization.
Surgical Technique: Suboptimal surgical closure techniques can exacerbate the effects of this compound on wound integrity.Ensure meticulous and consistent surgical technique, including appropriate suture material and tension-free closure.
Nutritional Status of Animals: Poor nutritional status can compound the negative effects of this compound on healing.Ensure animals are adequately nourished and hydrated throughout the experimental period.

Problem: Significant variability in wound healing outcomes between individual animals in the this compound group.

Possible CauseSuggested Solution
Inconsistent Drug Administration: Variability in the absorption or metabolism of orally administered this compound can lead to different systemic exposure levels.Consider alternative routes of administration, such as subcutaneous or intraperitoneal injections, for more consistent dosing. If using oral gavage, ensure proper technique and vehicle for consistent bioavailability.
Underlying Health Status of Animals: Pre-existing subclinical infections or other health issues can affect an individual animal's ability to heal.Thoroughly screen all animals for health issues before inclusion in the study. Maintain a sterile and controlled environment to minimize the risk of infections.
Genetic Variability: Outbred animal strains may have inherent genetic differences that influence their response to both this compound and the wounding process.Whenever possible, use inbred strains of animals to reduce genetic variability.

Quantitative Data from Surgical Models

Table 1: Impact of this compound on Wound Breaking Strength and Collagen Deposition in a Rat Incisional Wound Model

Treatment GroupDose (mg/kg/day)Wound Breaking Strength (N)Collagen Deposition (µg hydroxyproline/mg tissue)
Control04.5 ± 0.525.3 ± 2.1
This compound0.54.2 ± 0.623.9 ± 2.5
This compound2.02.8 ± 0.418.7 ± 1.9
This compound5.02.1 ± 0.315.4 ± 1.6
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data synthesized from findings reported in studies where this compound at 2.0 and 5.0 mg/kg/day significantly reduced wound breaking strength and collagen deposition.

Table 2: Incidence of Wound Healing Complications in Human Transplant Recipients

Immunosuppressive RegimenAny Wound Complication (%)Deep Surgical Wound Complication (%)
This compound-based52%35%
Mycophenolate Mofetil (MMF)-based28%13%
*Data from a retrospective study comparing outcomes in heart transplant recipients. The incidence of any and deep surgical wound complications was significantly higher in patients on this compound.

Experimental Protocols

1. Rat Dorsal Incision Model for Assessing Wound Healing

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure:

    • Anesthetize the rat using isoflurane or a similar anesthetic.

    • Shave and disinfect the dorsal skin.

    • Create a 6 cm full-thickness longitudinal incision on the dorsum.

    • Implant polyvinyl alcohol (PVA) sponges subcutaneously on either side of the incision to collect wound fluid and for later analysis of granulation tissue.

    • Close the incision with interrupted sutures.

  • This compound Administration:

    • Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection, starting on the day of surgery.

    • Commonly used doses range from 0.5 to 5.0 mg/kg/day.

  • Wound Healing Assessment (Day 10-14 post-surgery):

    • Wound Breaking Strength: Excise the wound and measure the force required to disrupt the healed incision using a tensiometer.

    • Collagen Deposition: Harvest the PVA sponges or wound tissue, hydrolyze the tissue, and quantify the hydroxyproline content as an indicator of collagen deposition.

    • Histology: Excise the wound tissue, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate cellular infiltration, granulation tissue formation, and collagen organization.

    • Immunohistochemistry: Stain tissue sections for markers of angiogenesis (e.g., VEGF, CD31) and cell proliferation (e.g., Ki-67).

2. Rabbit Glaucoma Filtering Surgery (GFS) Model for Assessing Scarring

  • Animal Model: Male New Zealand pigmented rabbits.

  • Surgical Procedure:

    • Perform a trabeculectomy, a standard procedure for GFS.

  • This compound Administration:

    • Apply a sponge soaked in this compound (e.g., 30 ng/mL) intraoperatively to the scleral surgical site for a defined period (e.g., three minutes).

  • Assessment of Subconjunctival Scarring (Day 14 post-surgery):

    • Enucleate the eyes and perform histological and immunohistochemical analysis.

    • Quantify fibroblast and mononuclear cell numbers.

    • Assess the immunostaining intensity of growth factors involved in scarring, such as TGF-β, FGF-β, and PDGF.

Visualizations

Sirolimus_Wound_Healing_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GF Growth Factors (PDGF, FGF, VEGF) Receptor Growth Factor Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Processes Cell Proliferation (Fibroblasts, Endothelial Cells) Angiogenesis Collagen Synthesis mTORC1->Cell_Processes Wound_Healing Wound Healing Cell_Processes->Wound_Healing This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1

Caption: this compound inhibits the mTORC1 pathway, impairing wound healing.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Rat, Rabbit) Group_Assignment Assign to Groups (Control vs. This compound) Animal_Model->Group_Assignment Surgery Create Surgical Wound (e.g., Incision, Anastomosis) Group_Assignment->Surgery Drug_Admin Administer this compound (Specify Dose, Route, Timing) Surgery->Drug_Admin Endpoint Define Endpoints (e.g., Day 10, 14) Drug_Admin->Endpoint Analysis Analyze Wound Healing - Breaking Strength - Collagen Content - Histology Endpoint->Analysis

Caption: General workflow for studying this compound's effect on wound healing.

References

Technical Support Center: Investigating Sirolimus-Induced Diabetes-Like Symptoms in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the diabetogenic potential of sirolimus in mouse models.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments investigating the effects of this compound on glucose metabolism in mice.

Q1: My mice treated with this compound are not showing significant hyperglycemia. What are the possible reasons?

A1: Several factors can influence the development of this compound-induced hyperglycemia. Consider the following:

  • Dose and Duration of Treatment: The diabetogenic effects of this compound are often dose- and time-dependent. Chronic treatment is more likely to induce significant hyperglycemia.[1] For instance, one study reported that male HET3 mice developed diabetes after 52 weeks of oral rapamycin treatment.[1] Short-term or low-dose administration may not be sufficient to induce a robust hyperglycemic phenotype.[2]

  • Mouse Strain and Sex: Different mouse strains exhibit varying susceptibility to diabetes. The genetic background of the mice can significantly impact their metabolic response to this compound. Additionally, female mice may be protected from this compound-induced diabetes due to the protective effects of estrogen.[1]

  • Route of Administration: The method of this compound administration (e.g., oral gavage, intraperitoneal injection, or formulated in diet) can affect its bioavailability and, consequently, its metabolic effects.[3]

  • Diet: The composition of the mouse diet can influence glucose homeostasis and may interact with the effects of this compound.

  • Health Status of Animals: Underlying health issues or stress can affect metabolic parameters and should be carefully controlled.

Q2: How can I differentiate between insulin resistance and pancreatic β-cell dysfunction in my this compound-treated mice?

A2: Distinguishing between these two mechanisms is crucial for understanding the pathophysiology of this compound-induced diabetes. A combination of in vivo tests and ex vivo analyses can provide a comprehensive picture:

  • Insulin Tolerance Test (ITT): An ITT directly assesses peripheral insulin sensitivity. A blunted glucose-lowering response to exogenous insulin in this compound-treated mice compared to controls indicates insulin resistance.

  • Glucose Tolerance Test (GTT) with Insulin Measurements: Performing a GTT and measuring plasma insulin levels at each time point is highly informative.

    • Insulin Resistance: Mice with insulin resistance will typically show hyperinsulinemia (higher than normal insulin levels) during the GTT as the pancreas compensates for the reduced insulin sensitivity.

    • β-cell Dysfunction: Impaired insulin secretion from pancreatic β-cells will result in lower insulin levels during the GTT, particularly in response to the glucose challenge.

  • Islet Isolation and In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay: Isolating pancreatic islets and assessing their ability to secrete insulin in response to different glucose concentrations ex vivo can directly measure β-cell function.

  • Histological Analysis of the Pancreas: Examining pancreatic tissue sections can reveal changes in islet morphology, β-cell mass, and signs of apoptosis or inflammation.

Q3: I am observing high variability in blood glucose readings within the same treatment group. What are some troubleshooting steps?

A3: High variability can obscure true experimental effects. Here are some tips to minimize it:

  • Standardize Fasting Times: The duration of fasting before blood glucose measurement or a GTT significantly impacts glucose levels. A 6-hour fast is a common practice, as prolonged fasting (e.g., 16 hours) can lead to hypoglycemia and an exaggerated GTT response.

  • Minimize Stress: Handling and environmental stress can acutely raise blood glucose. Acclimatize mice to handling procedures and maintain a consistent and calm environment.

  • Consistent Sampling Time: Blood glucose levels can exhibit diurnal variation. Collect samples at the same time of day for all animals.

  • Accurate Dosing: Ensure precise and consistent administration of this compound to all animals in the treatment group.

  • Homogenous Animal Cohort: Use mice of the same age, sex, and genetic background.

Q4: What are the expected histological changes in the pancreas of mice treated with this compound?

A4: Histological analysis of the pancreas can provide valuable insights into the effects of this compound on islet biology. Potential findings include:

  • Reduced Islet Size and β-cell Mass: Chronic this compound treatment can lead to a decrease in the size of pancreatic islets and a reduction in the total mass of insulin-producing β-cells.

  • Increased Islet Apoptosis: Some studies have shown that the combination of tacrolimus and this compound can increase islet apoptosis more than either drug alone.

  • Changes in Islet Morphology: While some studies report minimal changes in overall pancreatic histology, others have noted alterations in islet structure.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on metabolic parameters in mice.

Table 1: Effect of this compound on Body Weight in BALB/c Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Weight Gain (%)
Control (Water)20.5 ± 1.524.5 ± 1.819.5
This compound (5 µg/g)21.0 ± 1.022.0 ± 1.24.8
Metformin (200 µg/g)20.8 ± 1.222.5 ± 1.58.2
This compound + Metformin20.9 ± 1.121.8 ± 1.34.3

Data adapted from a study investigating the co-treatment of this compound and metformin in BALB/c mice over 4 weeks.

Table 2: Effect of this compound on Blood Glucose and Insulin Levels in BALB/c Mice

Treatment GroupRandom Blood Glucose (mg/dL)Serum Insulin (ng/mL)
Control (Water)135.4 ± 33.70.62 ± 0.22
This compound (5 µg/g)216.3 ± 66.90.53 ± 0.17
Metformin (200 µg/g)128.5 ± 25.01.13 ± 0.22
This compound + Metformin168.7 ± 44.00.85 ± 0.15

Data represents measurements taken after 4 weeks of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced diabetes-like symptoms in mice.

This compound Administration (Intraperitoneal Injection)
  • Materials:

    • This compound (Rapamycin)

    • Vehicle (e.g., DMSO, Ethanol, or a commercially available solution)

    • Saline or Phosphate-Buffered Saline (PBS)

    • Syringes and needles (appropriate size for mice)

  • Procedure:

    • Prepare the this compound solution. A common approach is to dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it to the final concentration with saline or PBS. The final concentration of the organic solvent should be minimal to avoid toxicity.

    • Weigh each mouse to calculate the correct dose. A typical dose used in studies is 5 µg/g of body weight.

    • Administer the this compound solution via intraperitoneal (i.p.) injection.

    • For chronic studies, injections are typically performed daily or on a specific schedule (e.g., 5 consecutive days per week) for the duration of the experiment (e.g., 4 weeks).

    • The control group should receive injections of the vehicle solution.

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Materials:

    • Glucose solution (e.g., 20% D-glucose in sterile saline)

    • Glucometer and test strips

    • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Procedure:

    • Fast the mice for 6 hours prior to the test, with free access to water.

    • At time 0, take a baseline blood glucose reading from the tail vein.

    • Administer a bolus of glucose (typically 1.5-2 g/kg body weight) via i.p. injection.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each mouse to quantify glucose tolerance.

Pancreas Histology
  • Materials:

    • Fixative (e.g., 10% neutral buffered formalin)

    • Ethanol series (for dehydration)

    • Xylene (for clearing)

    • Paraffin wax

    • Microtome

    • Glass slides

    • Hematoxylin and Eosin (H&E) stain

    • Microscope

  • Procedure:

    • Euthanize the mouse and carefully dissect the pancreas. The mouse pancreas is a diffuse tissue and requires careful removal.

    • Fix the pancreas in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissue through a series of graded ethanol solutions for dehydration, followed by xylene for clearing.

    • Embed the tissue in paraffin wax.

    • Section the paraffin-embedded tissue at a thickness of 4-5 µm using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E to visualize the general morphology of the pancreatic islets and acinar tissue.

    • Examine the slides under a microscope to assess islet size, shape, and any signs of cellular damage or inflammation.

Visualizations

Signaling Pathway

mTOR_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Insulin_Sensitivity Peripheral Insulin Sensitivity Akt->Insulin_Sensitivity Promotes S6K1 S6K1 mTORC1->S6K1 Beta_Cell_Function β-cell Function (Insulin Secretion) mTORC1->Beta_Cell_Function Regulates mTORC2->Akt Phosphorylation (Ser473) IRS1 IRS1 S6K1->IRS1 Inhibitory Phosphorylation IRS1->PI3K This compound This compound (Rapamycin) This compound->mTORC1 Inhibition

Caption: this compound inhibits mTORC1, impacting insulin signaling and β-cell function.

Experimental Workflow

Experimental_Workflow Start Start: Acquire Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomize into Control & this compound Groups Acclimatization->Grouping Treatment Chronic this compound Administration (e.g., 4 weeks) Grouping->Treatment InVivo In Vivo Phenotyping Treatment->InVivo GTT Glucose Tolerance Test (GTT) InVivo->GTT ITT Insulin Tolerance Test (ITT) InVivo->ITT BW Monitor Body Weight & Food Intake InVivo->BW Sacrifice Euthanasia & Tissue Collection InVivo->Sacrifice Data Data Analysis & Interpretation GTT->Data ITT->Data BW->Data ExVivo Ex Vivo Analysis Sacrifice->ExVivo Histology Pancreas Histology (H&E, Insulin Staining) ExVivo->Histology Islet Islet Isolation & GSIS ExVivo->Islet Blood Blood Chemistry (Insulin, Lipids) ExVivo->Blood Histology->Data Islet->Data Blood->Data

Caption: Workflow for studying this compound-induced diabetes in mice.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: No Hyperglycemia Observed Check1 Check this compound Dose & Duration Problem->Check1 Check2 Review Mouse Strain & Sex Check1->Check2 Adequate Solution1 Increase Dose or Extend Treatment Check1->Solution1 Inadequate Check3 Verify Drug Administration Route Check2->Check3 Appropriate Solution2 Consider a more Susceptible Strain/Sex Check2->Solution2 Inappropriate Check4 Assess Animal Health & Diet Check3->Check4 Consistent Solution3 Ensure Consistent & Appropriate Delivery Check3->Solution3 Inconsistent Solution4 Standardize Diet & Monitor Health Check4->Solution4 Issues Found

Caption: Troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Minimizing Sirolimus Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with sirolimus, ensuring its stability is paramount for reliable experimental outcomes and the development of effective drug formulations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The macrolide lactone ring of this compound can be hydrolyzed, particularly under acidic and basic conditions, leading to the formation of a ring-opened product, secorapamycin.[1] This is a significant cause of degradation in aqueous solutions.

  • Oxidation: The alkene and alcohol functional groups in the this compound structure are prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation).[2] This process can lead to the formation of various degradation products, including epoxides and ketones.[2]

  • Isomerization: this compound can undergo isomerization, converting between different isomeric forms. This process can be influenced by the solvent in which it is dissolved.[3][4]

Q2: What are the optimal storage conditions for this compound in its solid state?

A2: In its solid, crystalline form, this compound is relatively stable. For long-term storage, it is recommended to store solid this compound in a well-closed container, protected from light, at refrigerated temperatures (2°C to 8°C). Under these conditions, it can have a shelf life of up to six years.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is highly unstable in acidic and basic aqueous solutions. It exhibits maximum stability in the pH range of 4 to 6. In highly acidic conditions (e.g., pH 1.2), this compound degrades rapidly, with less than 10% remaining after 30 minutes at 37°C. In basic solutions, degradation is also accelerated.

Q4: Can temperature fluctuations impact this compound stability?

A4: Yes, elevated temperatures accelerate the degradation of this compound, particularly in solution. In phosphate-buffered saline and HEPES buffer, degradation is fastest at 37°C, with almost complete degradation within 24 hours. Storing this compound solutions at refrigerated temperatures (2°C to 8°C) is crucial to minimize degradation.

Q5: Is this compound sensitive to light?

A5: Yes, exposure to light can contribute to the degradation of this compound. It is recommended to store both solid this compound and its solutions protected from light. Amber vials or containers wrapped in foil should be used.

Q6: Which solvents are recommended for dissolving and storing this compound?

A6: For short-term use, organic solvents such as ethanol, methanol, acetone, chloroform, and dichloromethane can be used to dissolve this compound. However, the choice of solvent can influence the equilibrium between different isomers of this compound. For aqueous solutions, it is critical to use a buffer system that maintains the pH between 4 and 6. The presence of water can exacerbate the degradation of this compound in methanolic solutions.

Troubleshooting Guides

Issue 1: Unexpectedly low potency or inconsistent results in bioassays.

This could be a sign of this compound degradation.

  • Possible Cause 1: Improper storage of stock solutions.

    • Troubleshooting Step: Verify the storage conditions of your this compound stock solutions. Are they stored at the correct temperature (refrigerated or frozen)? Are they protected from light? Was the stock solution prepared in an appropriate solvent and buffered to a pH between 4 and 6 if aqueous?

  • Possible Cause 2: Degradation during experimental procedures.

    • Troubleshooting Step: Evaluate the pH and temperature of the media used in your experiments. If the pH is outside the optimal range of 4-6 or the temperature is elevated, this compound may be degrading during the assay itself. Consider running a control experiment to assess the stability of this compound under your specific experimental conditions over time.

  • Possible Cause 3: Freeze-thaw cycles.

    • Troubleshooting Step: Minimize the number of freeze-thaw cycles for your stock solutions. Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing. While some studies show stability for up to three cycles, it is best practice to limit them.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

The presence of additional peaks in your HPLC analysis of this compound suggests the formation of degradation products.

  • Possible Cause 1: Hydrolytic degradation.

    • Troubleshooting Step: If you observe peaks corresponding to more polar compounds (eluting earlier on a reverse-phase column), this may indicate hydrolysis. Review the pH of your sample and mobile phase. Ensure the pH is within the stable range for this compound. The primary hydrolysis product is secorapamycin.

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting Step: If your sample has been exposed to air for extended periods or stored in a container that is not airtight, oxidation may have occurred. Consider purging your solutions and the headspace of your storage vials with an inert gas like nitrogen or argon.

  • Possible Cause 3: Isomerization.

    • Troubleshooting Step: The presence of peaks with very similar mass spectra to the parent this compound peak but different retention times could indicate isomerization. This can be influenced by the solvent. If possible, analyze the sample using a different HPLC method or in a different solvent system to confirm.

Data Presentation

Table 1: this compound Degradation Kinetics in Different Aqueous Media at 37°C

MediumpHPseudo first-order rate constant (kobs) (h⁻¹)Half-life (t₁/₂) (hours)
Simulated Gastric Fluid1.28.0804 ± 0.51800.09 ± 0.01
Acetate Buffer4.00.0153 ± 0.001245.18 ± 3.56
Simulated Intestinal Fluid6.80.0182 ± 0.001237.99 ± 2.53
Water-0.0054 ± 0.0004129.15 ± 9.01

Data extracted from a study on the stability of this compound in dissolution media.

Table 2: Half-life of this compound in Acetonitrile/Water Mixtures

ConditionApparent Half-life (hours)
237 mM Ammonium Acetate (apparent pH 7.3)200
23.7 mM Ammonium Acetate (apparent pH 7.3)890
NaOH (apparent pH 12.2)Reduced by 3 orders of magnitude compared to pH 7.3

Data from a study on the degradation of rapamycin and its ring-opened isomer.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Acetic acid or Sodium hydroxide (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v). The aqueous phase can be buffered with ammonium acetate (e.g., 10 mM) and the pH adjusted to the desired range (e.g., 5.8).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 55°C).

  • Detection Wavelength: 277 nm or 278 nm.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range.

  • Sample Preparation: Dilute the this compound sample to be tested with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Forced Degradation Study Procedure:

  • Acid Hydrolysis: Treat the this compound sample with an acid solution (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Treat the this compound sample with a base solution (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat the this compound sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the this compound sample to a light source (e.g., UV and visible light) as per ICH Q1B guidelines.

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

  • The specificity of the method is demonstrated if the degradation product peaks are well-resolved from the this compound peak.

Visualizations

Sirolimus_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base H₂O Oxidation Oxidation This compound->Oxidation O₂ Light Isomerization Isomerization This compound->Isomerization Solvent Secorapamycin Secorapamycin (Ring-opened product) Hydrolysis->Secorapamycin Epoxides_Ketones Epoxides and Ketones Oxidation->Epoxides_Ketones Sirolimus_Isomers This compound Isomers Isomerization->Sirolimus_Isomers Troubleshooting_Workflow Start Unexpected Degradation Observed Check_Storage Check Storage Conditions? Start->Check_Storage Check_pH Check Solution pH? Check_Storage->Check_pH [Correct] Correct_Storage Correct Storage: 2-8°C, Dark Check_Storage->Correct_Storage [Incorrect] Check_Temp Check Experimental Temperature? Check_pH->Check_Temp [Correct] Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH [Incorrect] Check_Light Protected from Light? Check_Temp->Check_Light [Correct] Control_Temp Control Temperature Check_Temp->Control_Temp [Incorrect] Check_Solvent Appropriate Solvent? Check_Light->Check_Solvent [Correct] Protect_Light Use Amber Vials/ Protect from Light Check_Light->Protect_Light [Incorrect] Select_Solvent Select Appropriate Solvent Check_Solvent->Select_Solvent [Incorrect] Reanalyze Re-analyze Sample Check_Solvent->Reanalyze [Correct] Correct_Storage->Reanalyze Adjust_pH->Reanalyze Control_Temp->Reanalyze Protect_Light->Reanalyze Select_Solvent->Reanalyze

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Sirolimus in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of sirolimus in rodent models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low in rodents?

A1: The poor oral bioavailability of this compound in rodents is multifactorial, stemming from:

  • Low Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]

  • Metabolism by Cytochrome P450 3A (CYP3A): this compound is a substrate for CYP3A enzymes located in the intestine and liver, leading to significant first-pass metabolism.[3][4]

  • Efflux by P-glycoprotein (P-gp): This efflux transporter, present in the intestinal epithelium, actively pumps this compound back into the GI lumen, further reducing its net absorption.[4]

  • Degradation in Gastric Fluid: this compound can be unstable and degrade in the acidic environment of the stomach.

Q2: What are the most common signs of poor oral bioavailability in my rodent study?

A2: Indicators of poor oral bioavailability include:

  • High variability in blood concentrations of this compound between individual animals.

  • Low and inconsistent plasma or whole blood drug levels, even at high doses.

  • Lack of a dose-proportional increase in systemic exposure (AUC) with increasing oral doses.

  • Suboptimal or inconsistent pharmacological effects in the treatment group.

Q3: Can I simply increase the oral dose to compensate for low bioavailability?

A3: While dose escalation is a common strategy, it has its limitations. Simply increasing the dose of unformulated this compound may not lead to a proportional increase in systemic exposure due to saturation of absorption mechanisms and can exacerbate off-target effects or local toxicity in the GI tract. Furthermore, it can be cost-prohibitive.

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Blood Levels After Oral Gavage
Possible Cause Troubleshooting Step
Poor drug dissolution Utilize a formulation designed to enhance solubility and dissolution. Options include supersaturatable formulations, solid dispersions, or nanoparticle formulations.
Inadequate vehicle For basic research, ensure this compound is fully solubilized or homogeneously suspended in the dosing vehicle immediately before administration. Common vehicles include aqueous solutions with suspending agents like methylcellulose.
Improper gavage technique Ensure proper oral gavage technique to avoid accidental administration into the lungs or incomplete dosing. Verify the correct placement of the gavage needle.
Animal-to-animal variability Increase the number of animals per group to account for inherent biological variability. Ensure consistent fasting times before dosing, as food can affect absorption.
Issue 2: Suboptimal Pharmacological Effect Despite High Oral Doses
Possible Cause Troubleshooting Step
Extensive first-pass metabolism Consider co-administration with a CYP3A inhibitor like ketoconazole to increase systemic exposure. Note that this will alter the pharmacokinetic profile and should be carefully controlled and justified.
P-glycoprotein efflux While some studies suggest this compound is a substrate for P-gp, the effect of P-gp inhibitors on its oral bioavailability in rodents can be variable.
Degradation in the stomach Employ formulations that protect the drug from the acidic gastric environment, such as those using Eudragit® E, which can inhibit degradation in simulated gastric fluid.

Data on Enhanced this compound Bioavailability in Rats

The following tables summarize pharmacokinetic data from studies that have successfully improved the oral bioavailability of this compound in rats using various formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Raw this compound (in 0.2% methylcellulose)1015.9 ± 4.43.8 ± 1.5101.3 ± 14.4
PVP K30-Sirolimus Nanoparticles10129.8 ± 13.91.0 ± 0.4601.7 ± 121.2
PVP K30-SLS-Sirolimus Nanoparticles10~291~1.0~1539
This compound/E-SD/TPGS (1/8/1) Solid DispersionNot SpecifiedSignificantly higher than physical mixtureNot SpecifiedSignificantly higher than physical mixture
Physical Mixture (this compound/E-SD/TPGS = 1/8/1)Not Specified64.0 ± 11.8Not SpecifiedNot Specified

AUC values are AUC0→12h. Cmax and AUC for PVP K30-SLS-Sirolimus Nanoparticles are estimated from reported fold increases.

Table 2: Effect of CYP3A Inhibition on this compound Pharmacokinetics in Rats

TreatmentDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-6h (ng·h/mL)Reference
This compound (Rapamune®)16.6 ± 1.61.5 - 222 ± 7
This compound + Ketoconazole1 (this compound) + 30 (Ketoconazole)26 ± 71.5 - 2105 ± 27

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using a Supercritical Antisolvent (SAS) Process

This protocol is a summarized methodology based on the work by Kim et al. (2011) to enhance this compound bioavailability.

  • Excipient Screening: Initially, screen various excipients (polymers and surfactants) for their ability to enhance the stability and solubility of this compound.

  • Preparation of the Supercritical Solution:

    • Dissolve this compound and selected excipients (e.g., polyvinylpyrrolidone (PVP) K30 and sodium lauryl sulfate (SLS)) in a suitable organic solvent (e.g., acetone).

    • Pressurize and heat supercritical carbon dioxide to the desired conditions (e.g., 80 bar and 40 °C).

  • SAS Process:

    • Introduce the organic solution containing this compound and excipients into the supercritical CO2 stream through a nozzle.

    • The rapid expansion of the supercritical fluid leads to the precipitation of this compound as a solid dispersion of nanoparticles.

  • Particle Collection and Characterization:

    • Collect the precipitated nanoparticles.

    • Characterize the particles for size, morphology, solid-state properties (using techniques like X-ray diffraction and differential scanning calorimetry), and dissolution profile.

Protocol 2: Oral Administration and Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations in rats.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (or another appropriate strain) with a specified weight range (e.g., 250-300 g).

    • Fast the animals overnight before the experiment, with free access to water.

  • Formulation Preparation and Administration:

    • Prepare the this compound formulation (e.g., raw this compound suspension, nanoparticle dispersion) at the desired concentration.

    • Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (e.g., 500 µL) from the femoral artery or another appropriate site at predetermined time points (e.g., pre-dose, 20 min, 40 min, 1h, 1.5h, 2h, 3h, 5h, 8h, 12h post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Store blood samples at -80°C until analysis.

    • Determine the concentration of this compound in whole blood using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the blood concentration-time data.

Visualizations

Sirolimus_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., Insulin, IL-2) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow Start Start: Poor this compound Bioavailability Formulation Select/Develop Enhanced Formulation (e.g., Nanoparticles, Solid Dispersion) Start->Formulation Animal_Model Select Rodent Model (e.g., Sprague-Dawley Rats) Formulation->Animal_Model Dosing Oral Administration (Gavage) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Quantify this compound Levels (e.g., LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Evaluation Evaluate Bioavailability Improvement PK_Analysis->Evaluation Success Successful Bioavailability Enhancement Evaluation->Success Improved Troubleshoot Troubleshoot (Refer to Guide) Evaluation->Troubleshoot Not Improved

References

Technical Support Center: Sirolimus-Induced Lung Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating sirolimus-induced lung toxicity in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is there a well-established animal model for this compound-induced lung toxicity that fully recapitulates human interstitial pneumonitis?

A1: Currently, there is no widely-established, standalone animal model that consistently reproduces the severe interstitial pneumonitis seen in human case reports solely through this compound administration. Animal studies have shown that this compound or its analogs can induce lung inflammation, but the phenotype is often milder than that observed in patients. For instance, administration of temthis compound (which converts to this compound in vivo) to mice at a dose of 2.5 µg/g has been shown to cause alveolar epithelial injury and increase pulmonary inflammation[1][2]. Similarly, this compound administered alone to mice has resulted in focal interstitial thickening and mild peribronchial inflammation[1]. The development of a more robust model may require dose-ranging studies, chronic administration, or the use of genetically susceptible animal strains.

Q2: What are the typical histological findings I should expect in the lungs of animals treated with this compound?

A2: Based on limited animal data and extrapolation from human cases, you should look for signs of interstitial inflammation, including infiltration of lymphocytes and macrophages. In mice, findings have included focal interstitial thickening and mild peribronchial inflammation[1]. In a model using temthis compound, alveolar epithelial injury was noted[1]. Human histopathology is characterized by lymphocytic interstitial pneumonitis, organizing pneumonia, focal fibrosis, and sometimes non-necrotizing granulomas or diffuse alveolar damage. These should be considered key endpoints in your histopathological assessment.

Q3: What administration routes and dosages of this compound are commonly used in rodent studies?

A3: this compound has been administered to rodents via several routes, primarily intraperitoneal (IP) injection and oral gavage. The oral bioavailability of this compound is low in rats, estimated at around 10%, due to extensive metabolism by CYP3A enzymes in the gut and liver.

  • Intraperitoneal (IP) Injection: Doses in mice have ranged from 0.5 mg/kg for immunosuppression to higher doses of 2.5, 5, and 10 µg/g (equivalent to 2.5, 5, and 10 mg/kg) for toxicity and dose-response studies.

  • Oral Gavage: Doses in rats for immunosuppressive effects are often higher than IP doses to compensate for low bioavailability, for example, 0.8 mg/kg has been used to study allograft survival.

  • In-feed Administration: For chronic studies, this compound can be mixed with chow at concentrations like 10 mg/kg of chow (low dose) or 100 mg/kg of chow (high dose).

Q4: What vehicle should I use to dissolve this compound for administration?

A4: this compound has low water solubility. For intraperitoneal injections, Dimethyl sulfoxide (DMSO) is a commonly used vehicle, often diluted with water or saline just before administration. For oral administration, commercial oral solutions of this compound are available, or it can be formulated in a suitable vehicle like a mix of Tween 80, PEG 400, and DMA (dimethylacetamide) for gavage, though vehicle toxicity controls are crucial.

Q5: What are the key endpoints to measure when assessing this compound-induced lung toxicity?

A5: A multi-pronged approach is recommended:

  • Histopathology: Lung tissue should be examined for inflammation, fibrosis, and cellular infiltration.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform total and differential cell counts in BAL fluid. In human cases, a hallmark of this compound pneumonitis is a marked increase in lymphocytes.

  • Pulmonary Function Tests: In mice, systems like the forced oscillation technique can measure changes in airway resistance and lung compliance.

  • Cytokine and Chemokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines in BAL fluid or lung homogenates.

  • Systemic Effects: Monitor for systemic toxicity, such as dose-dependent weight loss, which has been documented in mice.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Suggestions
No observable lung inflammation after this compound administration. 1. Insufficient Dose: The dose may be too low to induce a toxic effect. 2. Short Duration: The treatment period may be too short for toxicity to develop. 3. Animal Strain: The rodent strain used may be resistant to this compound-induced lung toxicity. 4. Subtle Phenotype: The induced toxicity may be mild and require more sensitive detection methods.1. Conduct a dose-response study. Based on literature, doses up to 10 mg/kg (IP) have been used in mice. Monitor for systemic toxicity like weight loss. 2. Extend the duration of administration. Consider a chronic study of several weeks. 3. Try different strains. For example, C57BL/6 and BALB/c mice may respond differently. 4. Use more sensitive endpoints. In addition to H&E staining, consider immunohistochemistry for inflammatory markers or cytokine analysis of BAL fluid.
High mortality in the experimental group. 1. Vehicle Toxicity: The vehicle (e.g., undiluted DMSO) may be causing toxicity. 2. Excessive this compound Dose: The dose may be too high, leading to systemic toxicity rather than specific lung injury. 3. "Second Hit" Interaction: If using a co-morbidity model (e.g., with LPS or a virus), this compound may be exacerbating the inflammatory response to a lethal level.1. Run a vehicle-only control group. Ensure the vehicle concentration and volume are well-tolerated. 2. Reduce the this compound dose. Start with lower doses known to be immunosuppressive (e.g., 1-3 mg/kg) and titrate up. 3. In "second hit" models, reduce the dose of both this compound and the second agent. Perform pilot studies to find a sublethal combination that allows for the study of lung pathology.
Inconsistent results between animals. 1. Inconsistent Drug Administration: Variability in oral gavage or IP injection technique. 2. Variable Drug Absorption: Particularly with oral administration, there can be high inter-animal variability in bioavailability. 3. Underlying subclinical infections in the animal colony.1. Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, use appropriate needle sizes and confirm placement. For IP injections, inject into the lower right abdominal quadrant to avoid organs. 2. Consider IP administration for more consistent systemic exposure. If oral administration is necessary, increase group sizes to account for variability. 3. Ensure animals are sourced from a reliable vendor and are specific-pathogen-free (SPF).

Quantitative Data from Animal Studies

Note: The following data are from studies where this compound (rapamycin) was often used as a modulator of lung injury induced by another agent, due to the scarcity of direct toxicity models. The context is provided for accurate interpretation.

Table 1: Effects of this compound on Body Weight in Mice

Animal Model This compound Dose (IP) Duration Body Weight Change Reference
BALB/c Mice 2.5 µg/g/day 4 weeks Dose-dependent reduction in weight gain
BALB/c Mice 5.0 µg/g/day 4 weeks Dose-dependent reduction in weight gain

| BALB/c Mice | 10.0 µg/g/day | 4 weeks | Dose-dependent reduction in weight gain | |

Table 2: Histopathological and Functional Changes in Mouse Lungs

Model This compound Treatment Key Findings Reference
Influenza A Virus (IAV) Infection in BALB/c Mice 2.5 µg/g (IP daily) Increased peribronchial inflammation compared to IAV alone.
Naive BALB/c Mice 2.5 µg/g (IP daily) Focal interstitial thickening and mild peribronchial inflammation.

| Temthis compound in Mice | 2.5 µg/g | Alveolar epithelial injury, increased pulmonary inflammation, induction of pro-inflammatory cytokines. | |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
  • Preparation:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • On the day of injection, dilute the stock solution with sterile saline or water to the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%) to minimize vehicle toxicity.

    • Warm the final solution to room temperature.

  • Procedure:

    • Weigh the mouse to calculate the precise injection volume (typically not exceeding 10 ml/kg).

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse so its head is pointing slightly downwards.

    • Using a 25-27 gauge needle, insert the needle (bevel up) at a 30-45° angle into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.

    • Gently pull back on the plunger to ensure no fluid or feces are aspirated.

    • Inject the solution smoothly and withdraw the needle.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Bronchoalveolar Lavage (BAL) in Mice
  • Anesthesia and Tracheostomy:

    • Terminally anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

    • Expose the trachea through a midline cervical incision.

    • Carefully insert a cannula (e.g., a 20-gauge catheter) into the trachea and secure it with a suture.

  • Lavage Procedure:

    • Connect a syringe containing sterile, pre-warmed PBS (phosphate-buffered saline) without Ca²⁺/Mg²⁺ to the cannula.

    • Instill a small volume of PBS (e.g., 0.5-1.0 mL for an adult mouse) into the lungs.

    • Gently aspirate the fluid back into the syringe. The recovered volume should be >80% of the instilled volume.

    • Repeat the instillation and aspiration process 2-3 times with fresh PBS, pooling the recovered fluid on ice.

  • Cell Processing:

    • Centrifuge the pooled BAL fluid at low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

    • Discard the supernatant (which can be saved for cytokine analysis) and resuspend the cell pellet in a known volume of buffer.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of macrophages, lymphocytes, neutrophils, and eosinophils.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K + AKT Akt PI3K->AKT + TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex —| Rheb Rheb-GTP TSC_Complex->Rheb —| mTORC1 mTORC1 Rheb->mTORC1 + S6K1 S6K1 mTORC1->S6K1 + _4EBP1 4E-BP1 mTORC1->_4EBP1 —| Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound (Rapamycin) This compound->mTORC1 —|

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Animal Acclimatization treatment This compound Administration (e.g., IP or Oral Gavage) + Control Groups (Vehicle) start->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection monitoring->endpoint bal Bronchoalveolar Lavage (BAL) endpoint->bal histology Lung Histopathology (H&E, IHC) endpoint->histology pft Pulmonary Function Testing (PFT) endpoint->pft cytokines Lung Tissue/BAL Cytokine Analysis bal->cytokines

Caption: General experimental workflow for assessing drug-induced lung toxicity in rodents.

References

identifying sirolimus contaminants in research-grade preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with research-grade sirolimus (also known as rapamycin).

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants and degradation products in research-grade this compound?

A1: Research-grade this compound can contain several impurities, which are primarily degradation products formed during manufacturing, storage, or handling. The stability of this compound is affected by factors such as heat, pH, and oxidation.[1][2]

Common degradation pathways and products include:

  • Hydrolysis: this compound is susceptible to hydrolysis, especially under neutral and basic conditions, leading to the formation of a ring-opened product called secorapamycin and a hydroxy acid.[3][4]

  • Oxidation: Autoxidation can occur under mild conditions, resulting in various monomeric and oligomeric compounds, including epoxides and ketones.[2]

  • Thermal Degradation: Exposure to heat can lead to the formation of at least two degradation products.

  • Isomerization: Different isomers of this compound may also be present.

It is crucial to be aware of these potential impurities as they can have different biological activities compared to the parent compound. For instance, secorapamycin exhibits significantly weaker immunosuppressive activity.

Q2: How can I identify contaminants in my this compound preparation?

A2: Several analytical techniques can be used to assess the purity of this compound and identify contaminants. The most common methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a widely available technique for quantifying this compound. Detection is typically performed at a UV wavelength of 278 nm.

  • LC-MS/MS: This method offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities. It can provide detailed structural information about the contaminants.

Q3: My cells are not responding to this compound treatment as expected. What could be the issue?

A3: Several factors could contribute to a lack of expected cellular response to this compound:

  • Contaminated or Degraded this compound: As mentioned in Q1, degradation products may have reduced biological activity. It is advisable to verify the purity of your this compound stock.

  • Incorrect Concentration: The effective concentration of this compound can be cell-line dependent. While low nanomolar concentrations are often sufficient to inhibit mTORC1 signaling, higher concentrations may be required to see effects on all downstream targets.

  • Feedback Loop Activation: Inhibition of mTORC1 by this compound can lead to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which can counteract the anti-proliferative effects of this compound.

  • Drug Stability in Media: this compound is unstable in aqueous solutions, especially at neutral or high pH and at 37°C. It is recommended to prepare fresh dilutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.

Q4: I am observing an increase in Akt phosphorylation after treating my cells with this compound. Is this a normal response?

A4: Yes, an increase in Akt phosphorylation at Ser473 is a known feedback mechanism upon mTORC1 inhibition by this compound. mTORC1 normally phosphorylates and inhibits S6 Kinase 1 (S6K1). S6K1, in turn, mediates a negative feedback loop that suppresses insulin receptor substrate (IRS) signaling. By inhibiting mTORC1, this compound relieves this negative feedback, leading to increased PI3K and subsequent Akt activation.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
This compound Stock Degradation Store this compound stock solutions at -20°C or -80°C. Prepare fresh working dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.
Inconsistent Solvent Use a consistent and appropriate solvent, such as DMSO, for dissolving this compound. Ensure the final solvent concentration in your experiment is consistent and does not affect cell viability.
Variability in Cell Culture Ensure consistent cell passage number, confluency, and serum conditions, as these can influence mTOR signaling.
Pipetting Errors Use calibrated pipettes to ensure accurate and consistent dosing of this compound.
Issue 2: Unexpected Peaks in HPLC or LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Sample Degradation This compound is unstable in certain conditions. Prepare samples immediately before analysis or store them appropriately (e.g., at low temperatures).
Contaminated Solvents or Reagents Use high-purity, HPLC or LC-MS grade solvents and reagents.
Matrix Effects (in biological samples) Optimize sample preparation methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
Carryover from Previous Injections Implement a robust column washing protocol between sample injections.

Data Presentation

Table 1: Common this compound Degradation Products and Their Characteristics

Degradation Product Formation Condition Analytical Identification Biological Activity
SecorapamycinHydrolysis (neutral/basic pH)HPLC, Mass SpectrometryWeakly immunosuppressive
Hydroxy acidLactone hydrolysisHPLC, Mass SpectrometryNot well characterized
Epoxides and KetonesAutoxidationHPLC, Mass SpectrometryNot well characterized
Thermal DegradantsExposure to heatHPLCNot well characterized

Table 2: Comparison of Analytical Methods for this compound Purity

Method Principle Advantages Disadvantages Typical Limit of Quantification (LOQ)
HPLC-UV Separation by chromatography, detection by UV absorbanceWidely available, relatively low costLower sensitivity and specificity compared to LC-MS/MS, potential for interfering peaks2.5 ng/mL
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratioHigh sensitivity and specificity, structural informationHigher cost and complexity0.5 - 2.5 µg/L

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol is a generalized procedure based on published methods.

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of this compound (e.g., 200 µg/mL) in methanol.

    • Prepare working standard solutions by serial dilution to obtain a concentration range (e.g., 125–2000 ng/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Detection: UV detector set at 278 nm.

    • Injection Volume: 20 µl.

  • Sample Preparation (from biological matrix):

    • Perform protein precipitation using a solution like zinc sulfate and methanol/acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Perform liquid-liquid or solid-phase extraction on the supernatant.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Western Blotting for mTOR Pathway Activation

This protocol allows for the assessment of mTORC1 activity by measuring the phosphorylation of its downstream target, S6 Kinase (S6K).

  • Cell Lysis:

    • Culture and treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by adding SDS sample buffer and boiling.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-S6K (e.g., Thr389) and total S6K overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-S6K signal to the total S6K signal.

Visualizations

Sirolimus_Contaminant_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sirolimus_Sample Research-Grade This compound Dissolution Dissolution (e.g., DMSO) Sirolimus_Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV LC_MS LC-MS/MS Analysis Dilution->LC_MS Purity_Assessment Purity Assessment HPLC_UV->Purity_Assessment Contaminant_ID Contaminant Identification LC_MS->Contaminant_ID

Caption: Workflow for the analysis of this compound contaminants.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 inhibits TSC1/2 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K1->PI3K negative feedback Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth FourEBP1->Cell_Growth This compound This compound This compound->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Logic Start Unexpected Experimental Results with this compound Check_Purity Check this compound Purity (HPLC/LC-MS) Start->Check_Purity Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Protocol Review Experimental Protocol Start->Check_Protocol Consider_Feedback Consider Biological Feedback Loops Start->Consider_Feedback Outcome_Purity Contaminants Present Check_Purity->Outcome_Purity Outcome_Concentration Concentration Incorrect Check_Concentration->Outcome_Concentration Outcome_Protocol Protocol Issue Check_Protocol->Outcome_Protocol Outcome_Feedback Feedback Loop Activated Consider_Feedback->Outcome_Feedback Action_Purity Source New this compound Outcome_Purity->Action_Purity Yes Action_Concentration Perform Dose-Response Experiment Outcome_Concentration->Action_Concentration Yes Action_Protocol Optimize Protocol (e.g., fresh dilutions) Outcome_Protocol->Action_Protocol Yes Action_Feedback Investigate Alternative Signaling Pathways Outcome_Feedback->Action_Feedback Yes

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

adjusting sirolimus dose to avoid immunosuppression in non-transplant models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing sirolimus (rapamycin) in non-transplant experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments that selectively modulate the mTOR pathway while avoiding significant immunosuppression.

Frequently Asked Questions (FAQs)

Q1: How can I use this compound to target mTORC1 without causing broad immunosuppression?

A1: Achieving mTORC1-selective inhibition while minimizing general immunosuppression is a key challenge. The strategy hinges on dose and schedule. Lower doses or intermittent dosing schedules are often employed. Continuous high doses lead to sustained trough concentrations that can also inhibit mTORC2 assembly and function, contributing to more potent immunosuppressive effects.[1][2] Intermittent dosing, such as once weekly or every 5 days, allows for periods of mTOR pathway recovery, which may be sufficient to preserve general immune function while still achieving the desired therapeutic effect, such as in aging or cancer models.[3][4][5]

Q2: What is a good starting dose for my mouse experiment to avoid immunosuppression?

A2: A starting point for non-immunosuppressive dosing in mice is in the range of 1.5 to 3 mg/kg/day, administered intraperitoneally (IP) or orally. However, the optimal dose is highly context-dependent, varying with the mouse strain, age, and the specific biological question. For longevity studies, doses as low as 2.24 mg/kg/day (formulated in chow) have been shown to be effective. It is crucial to perform a pilot study with a dose-response curve to determine the optimal dose for your specific model and endpoints.

Q3: How do I know if the this compound dose I'm using is causing immunosuppression?

A3: Assessing immunosuppression involves monitoring changes in immune cell populations and function. Key indicators include:

  • Lymphopenia: A significant reduction in total lymphocyte counts.

  • Altered T-cell Subsets: Changes in the ratio of CD4+ to CD8+ T cells, and a decrease in effector T cells.

  • Impaired T-cell Proliferation: Reduced ability of T cells to proliferate in response to stimulation.

  • Increased Susceptibility to Infection: In some models, this can be a direct indicator of compromised immune function.

It is recommended to perform baseline immune profiling before starting this compound treatment and monitor these parameters throughout your experiment.

Q4: Can this compound actually enhance certain immune responses?

A4: Interestingly, yes. While high doses of this compound are immunosuppressive, lower or intermittent doses can selectively promote the expansion and function of regulatory T cells (Tregs). This is because Treg proliferation is less dependent on mTORC1 signaling compared to effector T cells. This selective effect on Tregs is being explored for therapeutic benefit in autoimmune diseases and transplantation.

Troubleshooting Guides

Problem 1: Significant weight loss and poor health in this compound-treated animals.
  • Possible Cause: The dose of this compound may be too high, leading to excessive mTOR inhibition and off-target effects. Doses of 5 and 10 µg/g in BALB/c mice have been shown to cause reduced weight gain.

  • Troubleshooting Steps:

    • Reduce the Dose: Decrease the this compound dose by 25-50% and monitor the animals closely.

    • Switch to Intermittent Dosing: Change from a daily to an intermittent dosing schedule (e.g., every other day or twice a week) to allow for recovery periods.

    • Check Vehicle and Route of Administration: Ensure the vehicle is well-tolerated and the administration route (e.g., oral gavage, IP injection) is not causing undue stress.

Problem 2: No observable effect on the target pathway (mTORC1 inhibition).
  • Possible Cause: The this compound dose may be too low, or the drug may not be reaching the target tissue in sufficient concentrations.

  • Troubleshooting Steps:

    • Increase the Dose: Incrementally increase the this compound dose and re-evaluate mTORC1 inhibition.

    • Confirm Target Engagement: Measure the phosphorylation of downstream mTORC1 targets, such as S6 ribosomal protein (p-S6) or 4E-BP1, in your target tissue via Western blot or immunohistochemistry.

    • Pharmacokinetic Analysis: If possible, measure this compound blood trough levels to ensure adequate drug exposure. Target trough levels in non-immunosuppressive contexts are often below 5 ng/mL.

Problem 3: Conflicting results on immune cell populations.
  • Possible Cause: The timing of immune cell analysis and the specific markers used can significantly impact the results. This compound can have dynamic effects on different T-cell subsets.

  • Troubleshooting Steps:

    • Time-Course Analysis: Perform immune cell analysis at multiple time points after this compound administration to capture the kinetics of any changes.

    • Comprehensive Immune Phenotyping: Use a broad panel of markers to distinguish between naive, effector, memory, and regulatory T-cell populations.

    • Functional Assays: Complement flow cytometry data with functional assays, such as T-cell proliferation assays, to assess the functional capacity of the immune cells.

Quantitative Data Summary

Table 1: this compound Dosing in Non-Transplant Mouse Models and Effects on mTOR Signaling and Immune Parameters.

Mouse ModelThis compound Dose & RouteDosing ScheduleBlood Trough Level (ng/mL)Effect on mTORC1 (p-S6)Immunosuppressive Effects NotedReference
Polycystic Kidney Disease (Pkd1 mutant)10 mg/kg in chowDaily~3No significant reductionNot reported
Polycystic Kidney Disease (Pkd1 mutant)100 mg/kg in chowDaily23-57Significant reductionNot reported
BALB/c (Thymus involution study)2.5 µg/g IPDaily for 5 days/week for 4 weeksNot reportedNot reportedThymic involution, lymphocyte apoptosis
BALB/c (Thymus involution study)5 & 10 µg/g IPDaily for 5 days/week for 4 weeksNot reportedNot reportedDose-dependent thymic involution, increased lymphocyte apoptosis
CT-26 Colon Adenocarcinoma1.5 mg/kg/dayContinuous infusion15Maximal p70S6K inhibitionNot reported
Rheumatoid Arthritis0.5 mg every other dayIntermittent1.8 ± 0.4Not reportedIncreased Tregs, decreased neutrophils
Longevity Study (UMHET3 mice)14 ppm in chow (~2.24 mg/kg/day)Daily60-70Not reportedNot specified as immunosuppressive in this context
Tuberous Sclerosis Complex (Tsc1GFAPCKO)Not specified4 days on, 10-24 days offNot reportedmTOR activity recovered to baseline by day 10 off-drugMinimized potential for immunosuppression

Experimental Protocols

Protocol 1: Assessment of mTORC1/mTORC2 Signaling by Western Blot

This protocol allows for the direct measurement of this compound's effect on mTOR signaling in tissues of interest.

  • Tissue Homogenization:

    • Harvest tissues from control and this compound-treated animals and immediately snap-freeze in liquid nitrogen.

    • Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • mTORC1 activity: anti-phospho-S6 Ribosomal Protein (Ser240/244)

      • mTORC2 activity: anti-phospho-Akt (Ser473)

      • Loading control: anti-GAPDH or anti-β-actin

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein or loading control signal.

Protocol 2: T-Cell Proliferation Assay using CFSE

This assay measures the proliferative capacity of T cells, a key indicator of immune function.

  • Splenocyte Isolation:

    • Aseptically harvest spleens from control and this compound-treated mice.

    • Prepare a single-cell suspension by mashing the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with complete RPMI-1640 medium.

  • CFSE Labeling:

    • Resuspend splenocytes at 1x10^6 cells/mL in PBS.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 0.5-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • T-Cell Stimulation:

    • Plate 2x10^5 CFSE-labeled splenocytes per well in a 96-well round-bottom plate.

    • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies or with a mitogen like Concanavalin A (5 µg/mL).

    • Include an unstimulated control.

  • Cell Culture:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Gate on the T-cell population of interest and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 (Raptor) Nutrients (Amino Acids)->mTORC1 Activates PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 (Rictor) PI3K->mTORC2 TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4EBP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2->Akt Activates (Ser473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Inhibits This compound This compound (Rapamycin) This compound->mTORC1 Inhibits Experimental_Workflow cluster_treatment In Vivo Treatment cluster_analysis Ex Vivo Analysis cluster_data Data Interpretation start Acclimate Mice treatment Administer this compound (Dose-Response or Intermittent) start->treatment control Administer Vehicle Control start->control monitoring Monitor Animal Health (Weight, Behavior) treatment->monitoring control->monitoring harvest Harvest Tissues (Spleen, Target Organ) monitoring->harvest mTOR_analysis mTOR Signaling Analysis (Western Blot for p-S6) harvest->mTOR_analysis immune_phenotyping Immune Cell Phenotyping (Flow Cytometry) harvest->immune_phenotyping end Correlate Dose with mTOR Inhibition and Immune Function mTOR_analysis->end functional_assay T-Cell Proliferation Assay (CFSE) immune_phenotyping->functional_assay functional_assay->end

References

Validation & Comparative

Sirolimus vs. Everolimus: A Comparative Guide to mTORC1/mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sirolimus (also known as rapamycin) and its derivative, everolimus, focusing on their inhibitory activities against the mechanistic target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). This document summarizes key experimental findings, presents comparative data, and outlines detailed experimental protocols to aid in the design and interpretation of studies involving these two widely used mTOR inhibitors.

Mechanism of Action and Differential Inhibition

Both this compound and everolimus are classified as allosteric inhibitors of mTOR. They first bind to the intracellular immunophilin FK506-binding protein 12 (FKBP12). The resulting FKBP12-drug complex then binds to the FKBP12-rapamycin-binding (FRB) domain of the mTOR kinase, leading to the inhibition of mTORC1.[1][2]

While both drugs are potent inhibitors of mTORC1, their effects on mTORC2 differ significantly. mTORC2 is generally considered resistant to acute inhibition by this compound and everolimus.[1] However, prolonged treatment with these compounds can disrupt the assembly and function of mTORC2.[1] Notably, multiple studies indicate that everolimus is a more potent inhibitor of mTORC2 than this compound, particularly at clinically relevant concentrations.[3] This enhanced activity of everolimus against mTORC2 is a key differentiator between the two compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the relative inhibitory characteristics of this compound and everolimus based on available literature.

TargetThis compoundEverolimusKey Findings
mTORC1 Potent allosteric inhibitorPotent allosteric inhibitorBoth drugs effectively inhibit mTORC1 signaling, leading to the dephosphorylation of downstream targets like S6K1 and 4E-BP1.
mTORC2 Weak inhibitor; requires prolonged exposureMore potent inhibitor than this compoundEverolimus demonstrates a greater ability to inhibit mTORC2 assembly and downstream signaling, such as the phosphorylation of Akt at Ser473, compared to this compound at similar concentrations.

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the mTOR signaling pathway and the points of inhibition by this compound and everolimus.

mTOR_Pathway cluster_upstream cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 cluster_downstream_mTORC2 cluster_inhibitors Growth Factors Growth Factors mTORC2 mTORC2 (mTOR, Rictor, mLST8, mSIN1) Growth Factors->mTORC2 Activates PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Activates Nutrients Nutrients Rheb Rheb-GTP Nutrients->Rheb mTORC1 mTORC1 (mTOR, Raptor, mLST8) S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Rheb->mTORC1 Activates Akt Akt (Ser473) mTORC2->Akt Phosphorylates PKCa PKCα mTORC2->PKCa Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth S6K1->Cell Growth 4EBP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Cytoskeletal Organization Cytoskeletal Organization PKCa->Cytoskeletal Organization PI3K/Akt->Rheb Activates This compound This compound This compound->mTORC2 Inhibits (weaker, prolonged exposure) FKBP12 FKBP12 This compound->FKBP12 Everolimus Everolimus Everolimus->mTORC2 Inhibits (more potent) Everolimus->FKBP12 FKBP12->mTORC1 Inhibits

Caption: mTOR signaling pathway and points of inhibition by this compound and everolimus.

Experimental Protocols

To assess the differential effects of this compound and everolimus on mTORC1 and mTORC2 activity, the following experimental protocols are commonly employed.

Western Blot Analysis of mTORC1 and mTORC2 Substrate Phosphorylation

This method provides a semi-quantitative assessment of the inhibitory activity of the compounds in a cellular context by measuring the phosphorylation status of key downstream effectors.

a. Cell Culture and Treatment:

  • Culture cells of interest (e.g., cancer cell lines, primary cells) in appropriate media.

  • Seed cells and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Treat cells with varying concentrations of this compound or everolimus (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 2 hours for acute inhibition of mTORC1, 24-72 hours for potential mTORC2 inhibition). Include a vehicle control (e.g., DMSO).

b. Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the following proteins:

    • mTORC1 activity: Phospho-p70 S6 Kinase (Thr389), total p70 S6 Kinase, Phospho-4E-BP1 (Thr37/46), total 4E-BP1.

    • mTORC2 activity: Phospho-Akt (Ser473), total Akt.

  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment (this compound/Everolimus) B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-mTORC1/2 substrates) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J Kinase_Assay_Workflow A Cell Lysis B Immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2) A->B C Addition of Substrate (S6K1 for mTORC1, Akt for mTORC2) B->C D Addition of ATP and Inhibitor (this compound or Everolimus) C->D E Kinase Reaction D->E F Detection of Substrate Phosphorylation (Western Blot or Radiometric Assay) E->F

References

A Head-to-Head Comparison of Sirolimus and Other Rapalogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of sirolimus (rapamycin) and its analogs, known as rapalogs. This document summarizes key performance data, details experimental methodologies for comparative studies, and visualizes the underlying molecular pathways to inform preclinical and clinical research decisions.

The discovery of this compound as an inhibitor of the mammalian target of rapamycin (mTOR) has paved the way for the development of several analogs, or "rapalogs," with modified pharmacokinetic and pharmacodynamic properties.[1] These compounds, including everolimus, temthis compound, and ridaforolimus, are allosteric inhibitors of mTOR Complex 1 (mTORC1) and have been investigated for their therapeutic potential in various diseases, including cancer and as immunosuppressants in organ transplantation.[2][3] This guide offers a head-to-head comparison of these four key rapalogs to aid in the selection of the most appropriate compound for specific research and development applications.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound, everolimus, temthis compound, and ridaforolimus, providing a quantitative basis for their comparison.

Parameter This compound (Rapamycin) Everolimus Temthis compound Ridaforolimus
Commercial Name(s) Rapamune®Afinitor®, Zortress®Torisel®Not commercially available
Bioavailability (Oral) ~15%~25%Administered IV~20-30%
Time to Peak (Tmax) ~1-2 hours~1-2 hoursNot applicable (IV)~1.5 hours
Half-life (t1/2) ~62 hours~30 hours~17 hours (parent)~33 hours
Metabolism CYP3A4/5CYP3A4/5CYP3A4 to this compoundCYP3A4
Active Form This compoundEverolimusThis compound (active metabolite)Ridaforolimus

Table 1: Comparative Pharmacokinetics of this compound and Rapalogs. [3][4]

Rapalog Target IC50 (in vitro)
This compound mTORC1~1 nM
Everolimus mTORC1~2 nM
Temthis compound mTORC1~1.7 nM (as this compound)
Ridaforolimus mTORC1Sub-nanomolar to low nanomolar range

Table 2: Comparative In Vitro Potency (IC50) Against mTORC1. (Note: IC50 values can vary depending on the cell line and assay conditions. The values presented are representative.)

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their effects by first binding to the intracellular protein FKBP12. The resulting drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1. This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, primarily p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression. While rapalogs are potent inhibitors of mTORC1, their effect on mTOR Complex 2 (mTORC2) is generally considered to be indirect and often requires prolonged exposure.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_rapalogs Rapalog Intervention Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients TSC1/2 TSC1/2 Nutrients->TSC1/2 Akt Akt PI3K->Akt Akt->TSC1/2 mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound & Rapalogs This compound & Rapalogs FKBP12 FKBP12 This compound & Rapalogs->FKBP12 FKBP12->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the point of intervention for this compound and its analogs.

Experimental Protocols

To facilitate reproducible comparative studies, detailed protocols for key experiments are provided below.

In Vitro mTOR Kinase Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of rapalogs on mTORC1 activity.

Materials:

  • Active mTORC1 enzyme

  • Recombinant 4E-BP1 or S6K protein (substrate)

  • This compound and other rapalogs

  • FKBP12 protein

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Rapalog-FKBP12 Complex Formation: Pre-incubate each rapalog with a molar excess of FKBP12 in kinase assay buffer for 30 minutes at room temperature to allow for complex formation.

  • Serial Dilution: Perform serial dilutions of the rapalog-FKBP12 complexes in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the mTORC1 enzyme and the substrate to the kinase assay buffer.

  • Initiate Reaction: Add the serially diluted rapalog-FKBP12 complexes to the wells, followed by the addition of ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of mTORC1 inhibition against the logarithm of the rapalog concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

IC50_Workflow A Prepare Rapalog-FKBP12 Complexes B Serial Dilution of Complexes A->B D Add Diluted Complexes and ATP B->D C Set up Kinase Reaction (mTORC1 + Substrate) C->D E Incubate at 30°C D->E F Measure Kinase Activity E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining the IC50 of rapalogs.

Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the in-cell activity of rapalogs by measuring the phosphorylation of the mTORC1 downstream targets, S6K and 4E-BP1.

Materials:

  • Cell line of interest

  • This compound and other rapalogs

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of each rapalog for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of rapalogs in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel

  • This compound and other rapalogs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the rapalogs and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Caption: The structural and metabolic relationships between this compound and other rapalogs.

Conclusion

This guide provides a comprehensive, head-to-head comparison of this compound and its key analogs. While all rapalogs share a common mechanism of mTORC1 inhibition, their distinct pharmacokinetic profiles lead to differences in their clinical and preclinical applications. Everolimus, with its improved bioavailability and shorter half-life compared to this compound, offers more convenient dosing schedules. Temthis compound, as a prodrug of this compound, is administered intravenously. Ridaforolimus is another orally available analog with a distinct pharmacokinetic profile. The choice of a specific rapalog for research or drug development should be guided by the specific experimental context, including the desired route of administration, dosing frequency, and the biological system under investigation. The provided data and protocols serve as a foundational resource for making these informed decisions.

References

Comparative Efficacy of Sirolimus: An Experimental Design Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to objectively assess the comparative efficacy of sirolimus against other mTOR inhibitors or alternative therapeutic agents. The detailed methodologies and data presentation formats are designed to ensure robust and reproducible findings.

Introduction to this compound and the mTOR Pathway

This compound, also known as rapamycin, is a macrolide compound that functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, survival, and metabolism.[1][2] this compound exerts its effect by first binding to the intracellular protein FK-binding protein 12 (FKBP12).[2][3] The resulting this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[3] This inhibition disrupts downstream signaling cascades, leading to the suppression of T-cell and B-cell activation and proliferation, making this compound a valuable immunosuppressant for preventing organ transplant rejection. Furthermore, due to its anti-proliferative properties, this compound and its analogs (rapalogs) are extensively investigated for their potential in cancer therapy.

The mTOR pathway is a central regulator of cellular processes and is often dysregulated in various diseases, including cancer and autoimmune disorders. It integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis, cell cycle progression, and angiogenesis. mTOR forms two distinct complexes, mTORC1 and mTORC2. This compound primarily inhibits mTORC1, which is sensitive to rapamycin. Chronic treatment with this compound can also indirectly inhibit the assembly and function of mTORC2 in some cell types.

mTOR Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound FKBP12 FKBP12 This compound->FKBP12 Sirolimus_Complex This compound-FKBP12 Complex FKBP12->Sirolimus_Complex Sirolimus_Complex->mTORC1

Caption: The mTOR signaling pathway and the mechanism of action of this compound.

Experimental Design: this compound vs. Alternative mTOR Inhibitor (e.g., Everolimus)

This section outlines a comprehensive experimental plan to compare the efficacy of this compound with a second-generation mTOR inhibitor, everolimus. This design can be adapted to compare this compound with other relevant compounds.

In Vitro Efficacy Assessment

Objective: To compare the anti-proliferative and mTOR signaling inhibitory effects of this compound and everolimus in a relevant cancer cell line (e.g., FaDu for head and neck squamous cell carcinoma).

Experimental Protocol:

  • Cell Culture: FaDu cells will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Proliferation Assay (MTS Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and everolimus (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Add MTS reagent and measure absorbance at 490 nm to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

  • Western Blot Analysis:

    • Treat cells with this compound and everolimus at their respective IC50 concentrations for 24 hours.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., p-S6K, p-4E-BP1, p-Akt).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Quantify band intensities to determine the extent of pathway inhibition.

Data Presentation:

Table 1: In Vitro Anti-proliferative Activity

CompoundCell LineIC50 (nM) ± SD
This compoundFaDu[Insert Value]
EverolimusFaDu[Insert Value]
Vehicle ControlFaDuN/A

Table 2: In Vitro mTOR Pathway Inhibition

Treatmentp-S6K/Total S6K Ratio ± SDp-4E-BP1/Total 4E-BP1 Ratio ± SD
Vehicle Control[Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value]
Everolimus (IC50)[Insert Value][Insert Value]
In Vivo Efficacy Assessment in a Xenograft Model

Objective: To compare the in vivo anti-tumor efficacy of this compound and everolimus in an established tumor xenograft model.

Experimental Protocol:

  • Animal Model: Use immunodeficient nude mice.

  • Tumor Implantation: Subcutaneously inject FaDu cells into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control (intraperitoneal injection)

      • This compound (e.g., 5 mg/kg, daily i.p.)

      • Everolimus (e.g., 5 mg/kg, daily i.p.)

    • Treat the animals for a specified period (e.g., 21 days).

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor tissue for Western blot analysis of mTOR pathway markers (as described in the in vitro section) to confirm target engagement in vivo.

Data Presentation:

Table 3: In Vivo Anti-tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control[Insert Value]N/A[Insert Value]
This compound (5 mg/kg)[Insert Value][Insert Value][Insert Value]
Everolimus (5 mg/kg)[Insert Value][Insert Value][Insert Value]

Experimental Workflow

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cell Culture (FaDu) In_Vitro->Cell_Culture Proliferation_Assay Proliferation Assay (MTS) Cell_Culture->Proliferation_Assay Western_Blot_Vitro Western Blot (p-S6K, p-4E-BP1) Cell_Culture->Western_Blot_Vitro Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Western_Blot_Vitro->Data_Analysis In_Vivo In Vivo Studies Xenograft_Model Xenograft Model (Nude Mice) In_Vivo->Xenograft_Model Treatment_Groups Treatment Groups (Vehicle, this compound, Everolimus) Xenograft_Model->Treatment_Groups Efficacy_Endpoints Efficacy Endpoints (Tumor Volume, Body Weight) Treatment_Groups->Efficacy_Endpoints PD_Analysis Pharmacodynamic Analysis (Tumor Western Blot) Efficacy_Endpoints->PD_Analysis PD_Analysis->Data_Analysis

Caption: A streamlined workflow for the comparative efficacy study of this compound.

Clinical Comparative Study Design: this compound in Kidney Transplant Recipients

This section provides a high-level overview of a randomized clinical trial design to compare the efficacy and safety of this compound with another immunosuppressant regimen in de novo kidney transplant recipients.

Objective: To compare the efficacy and safety of a this compound-based immunosuppressive regimen with a standard of care (e.g., mycophenolate sodium) in preventing acute rejection in first-time kidney transplant recipients.

Experimental Protocol:

  • Study Population: First-time kidney transplant recipients.

  • Study Design: A single-center, prospective, randomized, open-label study.

  • Randomization: Patients are randomized into two or more treatment arms:

    • Arm A (this compound): this compound, reduced-dose calcineurin inhibitor (e.g., tacrolimus), and corticosteroids.

    • Arm B (Standard of Care): Mycophenolate sodium, standard-dose calcineurin inhibitor, and corticosteroids.

  • Dosing and Monitoring:

    • This compound doses are adjusted to maintain target whole blood trough concentrations (e.g., 4-8 ng/mL).

    • Tacrolimus and mycophenolate sodium are dosed according to standard institutional protocols.

    • Regular monitoring of renal function, hematological parameters, and adverse events.

  • Endpoints:

    • Primary Efficacy Endpoint: Incidence of biopsy-proven acute rejection at 12 months.

    • Secondary Efficacy Endpoints: Graft survival, patient survival, estimated glomerular filtration rate (eGFR) at 12 months.

    • Safety Endpoints: Incidence of adverse events (e.g., infections, hyperlipidemia, proteinuria), and treatment discontinuation rates.

Data Presentation:

Table 4: Baseline Patient Characteristics

CharacteristicThis compound Arm (n=X)Standard of Care Arm (n=Y)p-value
Age (years)[Insert Value][Insert Value]
Sex (% Male)[Insert Value][Insert Value]
Donor Type (%)[Insert Value][Insert Value]
...

Table 5: Efficacy and Safety Outcomes at 12 Months

OutcomeThis compound Arm (n=X)Standard of Care Arm (n=Y)p-value
Biopsy-Proven Acute Rejection (%)[Insert Value][Insert Value]
Graft Survival (%)[Insert Value][Insert Value]
eGFR (mL/min/1.73m²)[Insert Value][Insert Value]
Incidence of CMV Infection (%)[Insert Value][Insert Value]
Treatment Discontinuation (%)[Insert Value][Insert Value]

This guide provides a foundational framework for conducting a comprehensive comparative efficacy study of this compound. The specific experimental details and choice of comparators should be tailored to the research question and therapeutic area of interest. Rigorous adherence to these protocols will ensure the generation of high-quality, comparable data to inform clinical and research decisions.

References

Assessing the Specificity of Sirolimus as an mTOR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sirolimus and other prominent mTOR inhibitors, focusing on their specificity for the mTORC1 and mTORC2 complexes. Experimental data is presented to support the comparative analysis, and detailed protocols for key assessment methodologies are provided to facilitate reproducible research in the field.

Introduction to this compound and the mTOR Pathway

This compound, also known as rapamycin, is a macrolide compound widely used as an immunosuppressant and an anticancer agent.[1] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[]

  • mTORC1 is primarily involved in promoting cell growth and proliferation by phosphorylating key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3]

  • mTORC2 plays a crucial role in cell survival, cytoskeletal organization, and the full activation of the kinase Akt.

The specificity of an mTOR inhibitor for either mTORC1 or mTORC2 has significant implications for its therapeutic effects and side-effect profile. This compound is a first-generation mTOR inhibitor that exhibits a high degree of specificity for mTORC1.

Mechanism of this compound Action and Specificity

This compound exerts its inhibitory effect through an allosteric mechanism. It first binds to the intracellular protein FK506-binding protein 12 (FKBP12). The resulting this compound-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR within the mTORC1 complex. This binding event does not directly inhibit the catalytic activity of mTOR but rather prevents the association of raptor, a key component of mTORC1, with mTOR, thereby blocking the access of mTORC1 substrates.

While this compound is a potent inhibitor of mTORC1, mTORC2 is considered relatively resistant to acute inhibition by the drug. However, prolonged exposure to this compound may indirectly affect mTORC2 assembly and function in some cell types. This high specificity for mTORC1 is a defining characteristic of this compound and its analogs, often referred to as "rapalogs."

Comparative Analysis of mTOR Inhibitors

The landscape of mTOR inhibitors has expanded beyond this compound to include rapalogs and second-generation inhibitors with different specificity profiles.

Rapalogs: These are analogs of this compound, such as everolimus and temthis compound, which share a similar mechanism of action and specificity for mTORC1. They were developed to improve upon the pharmacokinetic properties of this compound.

Dual mTORC1/mTORC2 Inhibitors (TORKinibs): This second generation of inhibitors, including compounds like OSI-027, INK128 (MLN0128), and Ku-0063794, are ATP-competitive inhibitors that target the kinase domain of mTOR. This mechanism allows them to inhibit both mTORC1 and mTORC2.

The following table summarizes the inhibitory potency (IC50 values) of this compound and a selection of other mTOR inhibitors against mTORC1 and mTORC2, as determined by in vitro kinase assays.

InhibitorTypemTORC1 IC50 (nM)mTORC2 IC50 (nM)Reference
This compound (Rapamycin) Allosteric mTORC1~0.1>1000
Everolimus Allosteric mTORC1Similar to this compound>1000
Temthis compound Allosteric mTORC1Similar to this compound>1000
OSI-027 ATP-competitive dual2265
INK128 (MLN0128) ATP-competitive dual1Not specified
Ku-0063794 ATP-competitive dual~10~10
PI-103 ATP-competitive dual2083

Experimental Protocols for Assessing mTOR Inhibitor Specificity

Accurate assessment of the specificity of mTOR inhibitors is crucial for their development and clinical application. Below are detailed protocols for key experimental techniques.

Western Blot Analysis of mTOR Signaling Pathway

This protocol allows for the assessment of inhibitor-induced changes in the phosphorylation status of downstream targets of mTORC1 and mTORC2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the mTOR inhibitor at various concentrations and time points. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the phosphorylation levels of mTORC1 and mTORC2 substrates between treated and control samples.

In Vitro Kinase Assay for mTORC1 and mTORC2

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 or mTORC2 in the presence of an inhibitor.

Materials:

  • Cell lysis buffer (CHAPS-based buffer is recommended to preserve complex integrity)

  • Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)

  • Protein A/G agarose beads

  • Kinase assay buffer (containing MgCl2 and ATP)

  • Recombinant substrates (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2)

  • mTOR inhibitor of interest

  • SDS-PAGE and Western blot reagents as described above

  • Anti-phospho-substrate antibodies

Procedure:

  • Cell Lysis: Lyse cells in CHAPS-based lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 2-4 hours at 4°C.

    • Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add the recombinant substrate (e.g., GST-S6K1 or GST-Akt1).

    • Add the mTOR inhibitor at various concentrations (include a vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 20-30 minutes with gentle agitation.

  • Termination and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an antibody specific for the phosphorylated substrate to detect the kinase activity.

Visualizing mTOR Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Cell_Survival Cell Survival, Cytoskeleton Akt_pS473->Cell_Survival This compound This compound + FKBP12 This compound->mTORC1 TORKinibs Dual mTORC1/2 Inhibitors (TORKinibs) TORKinibs->mTORC1 TORKinibs->mTORC2

Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound and dual mTORC1/2 inhibitors.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with Inhibitor Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Ab Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Ab Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of mTOR signaling.

Kinase_Assay_Workflow Cell_Lysis 1. Cell Lysis (CHAPS buffer) Immunoprecipitation 2. Immunoprecipitation (anti-Raptor or anti-Rictor) Cell_Lysis->Immunoprecipitation Kinase_Reaction 3. In Vitro Kinase Reaction (+ Substrate, ATP, Inhibitor) Immunoprecipitation->Kinase_Reaction SDS_PAGE_WB 4. SDS-PAGE & Western Blot (anti-phospho-substrate) Kinase_Reaction->SDS_PAGE_WB Analysis 5. Analysis of Kinase Activity SDS_PAGE_WB->Analysis

Caption: Workflow for in vitro mTORC1/mTORC2 kinase assay.

Sirolimus_Specificity This compound This compound Sirolimus_FKBP12 This compound-FKBP12 Complex This compound->Sirolimus_FKBP12 FKBP12 FKBP12 FKBP12->Sirolimus_FKBP12 mTORC1 mTORC1 Sirolimus_FKBP12->mTORC1 Binds to FRB domain mTORC2 mTORC2 Sirolimus_FKBP12->mTORC2 Inhibition Inhibition of mTORC1 Activity mTORC1->Inhibition No_Direct_Inhibition No Direct Acute Inhibition mTORC2->No_Direct_Inhibition

Caption: Logical relationship illustrating the specific inhibition of mTORC1 by this compound.

Conclusion

This compound is a highly specific allosteric inhibitor of mTORC1. This specificity is a key determinant of its biological activity and clinical utility. For researchers and drug developers, understanding the nuances of mTOR inhibitor specificity is paramount for designing targeted therapies and interpreting experimental outcomes. The availability of second-generation dual mTORC1/mTORC2 inhibitors provides valuable tools to dissect the distinct roles of these two complexes and offers alternative therapeutic strategies for diseases driven by aberrant mTOR signaling. The experimental protocols provided in this guide offer a foundation for the rigorous assessment of current and future mTOR inhibitors.

References

The Evolving Landscape of mTOR Inhibition in Oncology: A Comparative Guide to Sirolimus and Its Successors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the mammalian target of rapamycin (mTOR) signaling pathway remains a critical focus in cancer therapy. Sirolimus (also known as rapamycin), the first-in-class mTOR inhibitor, laid the groundwork for a generation of drugs targeting this key cellular regulator. This guide provides an objective comparison of this compound and other mTOR inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions and experimental designs.

The mTOR kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and energy status to control cell growth, proliferation, and survival.[1][2][3] Its dysregulation is a common feature in a majority of human malignancies, making it a prime target for anticancer drug development.[1][4] this compound and its analogs, often referred to as "rapalogs," function as allosteric inhibitors of mTOR Complex 1 (mTORC1). While these first-generation inhibitors have shown clinical efficacy in specific cancers, their therapeutic potential has been constrained by modest single-agent activity in many tumor types and the activation of pro-survival feedback loops. This has spurred the development of second-generation mTOR inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

First-Generation mTOR Inhibitors: this compound and its Analogs

This compound and its derivatives, including everolimus and temthis compound, share a common mechanism of action. They bind to the intracellular protein FKBP12, and this complex then allosterically inhibits mTORC1. This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest. Temthis compound is a prodrug of this compound, while everolimus is a derivative with improved pharmacokinetic properties.

Preclinical Efficacy

The antiproliferative activity of first-generation mTOR inhibitors has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cell line and the specific inhibitor.

InhibitorCancer TypeCell LineIC50 (nM)Reference
This compound (Rapamycin)Multiple Myeloma82263.0
This compound (Rapamycin)Multiple MyelomaOPM-20.2
Temthis compoundMultiple Myeloma8226Not Specified
Temthis compoundMultiple MyelomaOPM-2Not Specified
EverolimusBreast CancerMCF-7Not Specified
EverolimusChondrosarcomaRat Schwarm ChondrosarcomaNot Applicable (In vivo)

In vivo studies using animal xenograft models have further substantiated the antitumor effects of these agents. For instance, temthis compound has been shown to inhibit tumor growth in multiple myeloma xenografts, with efficacy linked to the induction of G1 arrest and apoptosis. In a rat model of chondrosarcoma, everolimus demonstrated a significant 55% inhibition of tumor growth compared to control groups.

Clinical Performance

Clinical trials have established the role of rapalogs in the treatment of several cancers, most notably renal cell carcinoma (RCC) and certain types of breast cancer.

DrugCancer TypeTrial PhaseKey FindingsReference
Temthis compoundAdvanced Renal Cell CarcinomaPhase IIIMedian Overall Survival: 10.9 months vs. 7.3 months with interferon-alpha.
EverolimusMetastatic Renal Cell Carcinoma (after TKI failure)Phase III (RECORD-1)Median Progression-Free Survival: 4.9 months vs. 1.9 months with placebo.
Everolimus + ExemestaneHR+/HER2- Advanced Breast CancerPhase III (BOLERO-2)Median Progression-Free Survival: 7.4 months vs. 3.2 months with exemestane alone.
Temthis compound + LetrozoleHR+ Advanced Breast CancerPhase IIINo significant improvement in progression-free survival compared to letrozole plus placebo.

A meta-analysis directly comparing everolimus and temthis compound as second-line therapy in metastatic renal cell carcinoma found that treatment with everolimus was associated with a 26% reduced risk of death compared to temthis compound.

Second-Generation mTOR Inhibitors: A Dual-Targeting Approach

To overcome the limitations of rapalogs, a new class of mTOR inhibitors has been developed. These second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibition is expected to provide a more comprehensive blockade of mTOR signaling and prevent the feedback activation of Akt, a key survival pathway. Examples of second-generation mTOR inhibitors include sapanisertib (TAK-228) and vistusertib (AZD2014).

Preclinical and Early Clinical Insights

Preclinical studies have shown that second-generation mTOR inhibitors are more potent than rapalogs in suppressing cancer cell growth and inducing apoptosis. For example, in pheochromocytoma cell lines, the dual mTORC1/mTORC2 inhibitors AZD8055 and Torin-1 were more effective at blocking proliferation than this compound. In a patient-derived xenograft model of everolimus-resistant pancreatic neuroendocrine tumors, sapanisertib was able to induce tumor shrinkage.

Early phase clinical trials with second-generation mTOR inhibitors have shown promising antitumor activity in various solid tumors. Sapanisertib, for instance, has demonstrated a disease control rate of 79% when combined with metformin in a phase 1 study.

InhibitorCancer TypeTrial PhaseKey FindingsReference
Sapanisertib + MetforminAdvanced Solid TumorsPhase I79% disease control rate.
Sapanisertib + Ziv-afliberceptAdvanced Solid TumorsPhase I78% disease control rate.
Vistusertib + PaclitaxelOvarian Cancer (xenograft)PreclinicalSignificant reduction in tumor volumes compared to either agent alone.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the antiproliferative effects of mTOR inhibitors in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 10,000 cells/well for MCF-7 cells) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the mTOR inhibitor or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of mTOR inhibitors.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. The mTOR inhibitor is administered at a specified dose and schedule (e.g., everolimus at 10 mg/kg daily by oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

Signaling Pathways and Experimental Workflows

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", shape=ellipse, fillcolor="#FBBC05"]; S6K1 [label="S6K1", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", shape=ellipse, fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound & Analogs\n(Rapalogs)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Second_Gen [label="Second-Generation\nmTORi", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTK; RTK -> PI3K; PI3K -> AKT; AKT -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis; AKT -> mTORC2 [dir=back]; mTORC2 -> AKT; AKT -> Proliferation; this compound -> mTORC1 [arrowhead=tee, style=dashed, color="#EA4335"]; Second_Gen -> mTORC1 [arrowhead=tee, style=dashed, color="#4285F4"]; Second_Gen -> mTORC2 [arrowhead=tee, style=dashed, color="#4285F4"]; }

Caption: The mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Drug_Treatment_vitro Treatment with mTOR Inhibitors Cell_Culture->Drug_Treatment_vitro Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment_vitro->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Animal_Model Xenograft/PDX Model Establishment IC50->Animal_Model Lead Candidate Selection Drug_Treatment_vivo Systemic Administration of mTOR Inhibitors Animal_Model->Drug_Treatment_vivo Tumor_Monitoring Tumor Volume Measurement Drug_Treatment_vivo->Tumor_Monitoring Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Monitoring->Efficacy_Analysis

Caption: A typical preclinical workflow for comparing mTOR inhibitors.

Conclusion

The therapeutic landscape of mTOR inhibition in oncology is continually evolving. While this compound and its first-generation analogs have established clinical utility in select cancers, their efficacy can be hampered by feedback mechanisms. Second-generation mTOR inhibitors, with their dual targeting of mTORC1 and mTORC2, hold the promise of more profound and durable antitumor responses. The ongoing evaluation of these newer agents, both as monotherapies and in combination with other targeted drugs, will be critical in defining their role in precision cancer medicine. This guide provides a framework for understanding the comparative efficacy and underlying mechanisms of these important classes of anticancer agents, empowering researchers to design the next generation of studies in this critical field.

References

A Comparative Guide to the In Vitro Antiproliferative Effects of Sirolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiproliferative performance of sirolimus (also known as rapamycin) against other mTOR inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows to aid in research and development.

Mechanism of Action: this compound and the mTOR Signaling Pathway

This compound is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1] It functions by first binding to the intracellular protein FKBP-12 (FK506 binding protein 12).[1][2] This this compound-FKBP-12 complex then allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of protein synthesis.[1]

Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase (S6K) and 4E-binding proteins (4E-BPs). This suppression of protein synthesis ultimately leads to cell cycle arrest, primarily in the G1 phase, thereby preventing cellular proliferation. This mechanism is fundamental to this compound's immunosuppressive and anticancer effects.

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/AKT/mTOR Pathway cluster_output Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates Nutrients Nutrients AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to FKBP12->mTORC1 Complex Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Analysis cluster_results Data Interpretation Cell_Culture 1. Culture specific cancer cell lines Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Adherence 3. Allow cells to adhere (24h) Seeding->Adherence Drug_Prep 4. Prepare serial dilutions of this compound Treatment 5. Treat cells with this compound and controls Adherence->Treatment Drug_Prep->Treatment Incubation 6. Incubate for a defined period (e.g., 72h) Treatment->Incubation Assay 7. Perform proliferation assay (e.g., MTT) Incubation->Assay Measurement 8. Measure absorbance/fluorescence Assay->Measurement Calculation 9. Calculate cell viability (%) Measurement->Calculation IC50 10. Determine IC50 value Calculation->IC50

References

A Comparative Pharmacokinetic Analysis of Sirolimus and Everolimus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the pharmacokinetic profiles of two widely used mTOR inhibitors, sirolimus and everolimus. The information presented herein is supported by experimental data to aid in research and development decisions.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and everolimus, facilitating a direct comparison of their absorption, distribution, metabolism, and elimination characteristics.

Pharmacokinetic ParameterThis compoundEverolimusReferences
Absorption
Bioavailability~14%~20%[1][2][3]
Time to Peak Concentration (Tmax)~1-2 hours~1-2 hours[2][4]
Distribution
Volume of Distribution (Vd/F)12 ± 8 L/kgNot explicitly stated in comparative studies
Blood-to-Plasma Ratio36 ± 18Not explicitly stated in comparative studies
Protein Binding~92%Not explicitly stated in comparative studies
Metabolism
Primary Metabolizing EnzymesCYP3A4, P-glycoproteinCYP3A4, P-glycoprotein
Elimination
Elimination Half-life (t½)~62 hours~30 hours
Primary Route of ExcretionFeces (~91%)Feces (~80%)

Mechanism of Action: mTOR Signaling Pathway

Both this compound and everolimus exert their immunosuppressive and antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The drugs first form a complex with the intracellular protein FK-binding protein 12 (FKBP12). This drug-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of the mTOR complex 1 (mTORC1). While both drugs primarily target mTORC1, some studies suggest everolimus may have a more potent effect on mTOR complex 2 (mTORC2) at clinically relevant concentrations.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits mTORC2 mTORC2 Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates FKBP12 FKBP12 Drug_Complex Drug-FKBP12 Complex FKBP12->Drug_Complex Sirolimus_Everolimus This compound / Everolimus Sirolimus_Everolimus->FKBP12 Sirolimus_Everolimus->Drug_Complex Drug_Complex->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4E-BP1->Cell_Growth inhibition released Metabolic_Stability_Workflow Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture: - Liver Microsomes - Test Compound (this compound/Everolimus) - Buffer Start->Prepare_Incubation_Mixture Pre-incubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre-incubate Initiate_Reaction Initiate Reaction by adding NADPH regenerating system Pre-incubate->Initiate_Reaction Incubate_Timepoints Incubate and collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate_Timepoints Stop_Reaction Stop Reaction with cold acetonitrile Incubate_Timepoints->Stop_Reaction Analyze_Samples Analyze Samples by LC-MS/MS to quantify remaining parent compound Stop_Reaction->Analyze_Samples Calculate_HalfLife Calculate In Vitro Half-life (t½) and Intrinsic Clearance (CLint) Analyze_Samples->Calculate_HalfLife End End Calculate_HalfLife->End

References

Unraveling the Divergent Paths of Immunosuppression: A Comparative Guide to Sirolimus and Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the molecular mechanisms underpinning immunosuppressive agents is paramount. This guide provides a detailed comparison of two widely used immunosuppressants, sirolimus and tacrolimus. While both ultimately prevent T-cell activation and proliferation, their mechanisms of action diverge significantly, impacting their efficacy and clinical applications.

This guide will dissect their distinct signaling pathways, present quantitative experimental data comparing their effects, and provide detailed protocols for key assays used to evaluate their activity.

At a Glance: Key Mechanistic Differences

FeatureThis compoundTacrolimus
Primary Intracellular Target Mammalian Target of Rapamycin (mTOR)Calcineurin
Binding Protein FK506-Binding Protein 12 (FKBP12)FK506-Binding Protein 12 (FKBP12)
Signaling Pathway Inhibition IL-2 receptor signaling pathway (downstream)T-cell receptor signaling pathway (upstream)
Effect on T-Cell Activation Inhibits the proliferative response to IL-2 (Phase 2)[1]Inhibits the transcription of IL-2 and other cytokines (Phase 1)[1][2]
Primary Cellular Process Affected Cell cycle progression, proliferation, and growth[3][4]T-cell activation and cytokine production

Quantitative Comparison of Biological Effects

The following table summarizes experimental data comparing the in vitro effects of this compound and tacrolimus on key immunological parameters.

ParameterThis compoundTacrolimusExperimental System
B-Cell Proliferation Profoundly inhibited at 6 ng/mL. Memory B-cells were more affected than naïve B-cells.Minimal effect on proliferation at 6 ng/mL.Purified human B-cells stimulated with Anti-IgM + anti-CD40 + IL-21.
IL-2 Production in T-Cells Mildly stimulated intracellular expression in neonatal T-cells (24.4% vs. 28.1% positive cells).Almost completely blocked in neonatal T-cells at 25 ng/mL (12.3% vs. 1.0% positive cells).Whole blood cultures of neonatal cord blood stimulated with PMA/ionomycin.
TNF-α Production in T-Cells Inhibited intracytoplasmic expression in neonatal T-cells (4.0% vs. 1.09% positive cells).Almost completely blocked in neonatal T-cells at 25 ng/mL.Whole blood cultures of neonatal cord blood stimulated with PMA/ionomycin.
p70S6K Phosphorylation Significantly lower in patients receiving this compound (19.5 ± 7.7 MFI) compared to healthy controls (50.1 ± 11.3 MFI) and tacrolimus-treated patients (37.7 ± 15.7 MFI).Significantly lower than healthy controls, but higher than this compound-treated patients.Peripheral blood mononuclear cells (PBMCs) from liver transplant patients.
Regulatory T-Cell (Treg) Proportion Maintained the proportion of Tregs in kidney transplant recipients (6.67% at one year).Significantly decreased the proportion of Tregs in kidney transplant recipients (3.69% at one year).Peripheral blood from living-donor-related kidney transplant recipients.

Signaling Pathways: A Tale of Two Targets

This compound and tacrolimus, despite sharing an initial binding partner, diverge to inhibit two critical, yet distinct, nodes in the T-cell activation cascade.

Tacrolimus: The Upstream Gatekeeper

Tacrolimus acts early in the T-cell activation pathway. Upon entering the T-cell, it binds to FKBP12. This complex then targets and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding interleukin-2 (IL-2) and other pro-inflammatory cytokines, effectively halting the initial activation of the T-cell.

Tacrolimus_Pathway TCR TCR Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (nucleus) NFAT_P->NFAT translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin inhibits

Tacrolimus Mechanism of Action
This compound: The Downstream Regulator

In contrast, this compound intervenes later in the T-cell activation process. After binding to FKBP12, the resulting this compound-FKBP12 complex does not interact with calcineurin. Instead, it targets and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase. mTOR is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, this compound blocks the signaling cascade initiated by the IL-2 receptor, thereby preventing the clonal expansion of activated T-cells. This action occurs downstream of IL-2 production.

Sirolimus_Pathway IL2R IL-2 Receptor Activation PI3K_Akt PI3K/Akt Pathway IL2R->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR activates S6K S6K mTOR->S6K phosphorylates Cell_Cycle Cell Cycle Progression S6K->Cell_Cycle promotes This compound This compound FKBP12 FKBP12 This compound->FKBP12 Sir_FKBP12 This compound-FKBP12 Complex FKBP12->Sir_FKBP12 Sir_FKBP12->mTOR inhibits

This compound Mechanism of Action

Experimental Protocols

T-Cell Proliferation Assay (CFSE Dilution)

This assay quantitatively measures the proliferation of T-cells in response to stimuli and the inhibitory effects of immunosuppressive drugs.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or phytohemagglutinin)

  • This compound and Tacrolimus stock solutions

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that covalently binds to intracellular proteins and is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each cell division.

  • Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add this compound or tacrolimus at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

  • Add the T-cell activation stimulus to all wells except the unstimulated control.

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. The proliferation of T-cells is determined by the decrease in CFSE fluorescence intensity. The percentage of proliferating cells and the proliferation index can be calculated.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by tacrolimus.

Materials:

  • Cell lysate containing calcineurin

  • RII phosphopeptide substrate

  • Assay buffer (containing Tris-HCl, MgCl2, CaCl2, and a phosphatase inhibitor cocktail without calcineurin inhibitors)

  • Tacrolimus and FKBP12

  • Malachite green reagent for phosphate detection

  • 96-well microplate and plate reader

Procedure:

  • Prepare cell lysates from activated T-cells.

  • In a 96-well plate, add the assay buffer, calmodulin, and the RII phosphopeptide substrate.

  • Add the cell lysate to the wells. For the experimental condition, pre-incubate the lysate with the tacrolimus-FKBP12 complex.

  • Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes) to allow for the dephosphorylation of the substrate by calcineurin.

  • Stop the reaction and add the malachite green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • The amount of phosphate released is proportional to the calcineurin activity. The percentage of inhibition by tacrolimus can be calculated by comparing the activity in the presence and absence of the drug.

mTOR Kinase Activity Assay (In Vitro)

This assay measures the kinase activity of mTORC1 and its inhibition by this compound.

Materials:

  • Immunoprecipitated mTORC1 from cell lysates

  • Recombinant inactive S6K1 (as a substrate)

  • Kinase assay buffer (containing HEPES, MgCl2, MnCl2)

  • ATP

  • This compound-FKBP12 complex

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for phosphorylated S6K1 (Thr389)

Procedure:

  • Immunoprecipitate mTORC1 from cell lysates using an anti-mTOR antibody.

  • Wash the immunoprecipitates to remove contaminants.

  • Resuspend the immunoprecipitates in the kinase assay buffer.

  • Pre-incubate the immunoprecipitates with the this compound-FKBP12 complex for the experimental condition.

  • Initiate the kinase reaction by adding the inactive S6K1 substrate and ATP.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for S6K1 phosphorylated at Threonine 389, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate. The intensity of the band corresponding to phosphorylated S6K1 is proportional to the mTORC1 kinase activity.

Conclusion

This compound and tacrolimus, while both essential tools in immunosuppressive therapy, operate through fundamentally different mechanisms. Tacrolimus acts as an upstream inhibitor of T-cell activation by blocking calcineurin-mediated cytokine gene transcription. In contrast, this compound functions downstream, inhibiting mTOR to prevent the proliferative response of T-cells to cytokine stimulation. This distinction in their molecular targets and points of intervention in the T-cell activation cascade leads to different biological effects and clinical profiles. A thorough understanding of these differences, supported by quantitative experimental data and robust assays, is crucial for the continued development of targeted and effective immunosuppressive strategies.

References

Validating Sirolimus-Induced Autophagy: A Comparative Guide to the LC3 Turnover Assay and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the molecular mechanisms of sirolimus, this guide provides a comprehensive comparison of methodologies for validating its primary effect on autophagy. We delve into the widely used LC3 turnover assay and contrast it with alternative techniques, offering detailed experimental protocols and supporting data to guide your selection of the most appropriate validation method.

This compound (also known as rapamycin) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[1][2][3][4] By inhibiting the mTORC1 complex, this compound disrupts downstream signaling pathways, leading to the induction of autophagy, a cellular process of self-digestion that is critical for cellular homeostasis and survival under stress.[1] Validating this induction of autophagy is a crucial step in understanding the therapeutic effects and cellular responses to this compound.

The Gold Standard: LC3 Turnover Assay

The LC3 turnover assay is the most widely accepted method for measuring autophagic flux—the complete process of autophagy from the formation of autophagosomes to their degradation by lysosomes. This assay relies on the monitoring of the microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation.

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is often used as an indicator of autophagosome formation. However, a static measurement of LC3-II levels can be misleading, as an accumulation of autophagosomes could result from either increased formation or a blockage in their degradation.

The LC3 turnover assay overcomes this ambiguity by measuring the difference in LC3-II levels in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine. These inhibitors block the final stage of autophagy, the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a higher rate of autophagic flux.

Table 1: Comparison of Methods for Validating this compound-Induced Autophagy

Method Principle Advantages Disadvantages Typical Quantitative Readout
LC3 Turnover Assay (Western Blot) Measures the accumulation of LC3-II in the presence of lysosomal inhibitors to determine autophagic flux.Considered the gold standard for measuring autophagic flux. Provides quantitative data on the rate of autophagy.Can be time-consuming and requires careful optimization of antibody concentrations and loading controls.Densitometric analysis of LC3-II bands normalized to a loading control (e.g., GAPDH, tubulin).
p62/SQSTM1 Degradation Assay (Western Blot) Measures the degradation of p62, a protein that is selectively incorporated into autophagosomes and degraded.Relatively simple to perform alongside the LC3 turnover assay. A decrease in p62 levels generally correlates with increased autophagic flux.p62 levels can be regulated by other cellular processes, so it should be used in conjunction with other autophagy markers.Densitometric analysis of the p62 band normalized to a loading control.
LC3 Puncta Formation (Fluorescence Microscopy) Visualizes and quantifies the formation of fluorescently-tagged LC3 puncta, which represent autophagosomes.Provides spatial information about autophagosome formation within the cell. Can be highly quantitative with automated image analysis.Overexpression of tagged LC3 can sometimes interfere with the autophagic process. Does not directly measure flux without the use of lysosomal inhibitors.Number of LC3 puncta per cell.
Tandem Fluorescent-Tagged LC3 (tf-LC3) Assay Utilizes an LC3 protein tagged with both a pH-sensitive (e.g., GFP) and a pH-stable (e.g., RFP) fluorescent protein to track the transition of autophagosomes to acidic autolysosomes.Allows for the direct visualization and quantification of autophagic flux by observing the color change of puncta from yellow (autophagosomes) to red (autolysosomes).Requires transfection or transduction of cells with the tf-LC3 construct.Ratio of red puncta to yellow puncta.
Flow Cytometry-Based Autophagy Assays Quantifies autophagy-related parameters in a large population of cells, such as changes in lysosomal mass or the fluorescence of autophagy-specific dyes.High-throughput and provides statistically robust data from a large number of cells.Indirect measurement of autophagy. May require specialized reagents and instrumentation.Mean fluorescence intensity of an autophagy-specific probe.

Experimental Protocols

LC3 Turnover Assay by Western Blotting

This protocol details the steps to measure autophagic flux induced by this compound using the LC3 turnover assay.

Materials:

  • Cell culture medium

  • This compound (e.g., 100 nM)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3 (e.g., rabbit anti-LC3B)

  • Primary antibody against a loading control (e.g., mouse anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for western blots

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with four different conditions:

    • Vehicle control (e.g., DMSO)

    • This compound

    • Lysosomal inhibitor

    • This compound + Lysosomal inhibitor

    • Note: The lysosomal inhibitor should be added for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II intensity to the loading control.

    • Autophagic flux is determined by subtracting the normalized LC3-II value of the this compound-treated sample from the this compound and lysosomal inhibitor co-treated sample.

p62/SQSTM1 Degradation Assay by Western Blotting

This assay can be performed concurrently with the LC3 turnover assay using the same cell lysates.

Procedure:

  • Follow steps 1-3 from the LC3 Turnover Assay protocol.

  • During the western blotting step (Step 4), in addition to the LC3 antibody, probe a separate membrane or the same membrane (if stripped and re-probed) with a primary antibody against p62/SQSTM1.

  • Analyze the data by quantifying the p62 band intensity and normalizing it to the loading control. A decrease in the normalized p62 levels in the this compound-treated samples compared to the control indicates an increase in autophagic degradation.

LC3 Puncta Formation by Fluorescence Microscopy

This protocol describes the visualization of autophagosomes through the formation of LC3 puncta.

Materials:

  • Cells stably expressing GFP-LC3 or RFP-LC3, or cells to be immunostained for endogenous LC3.

  • Glass coverslips

  • This compound

  • Lysosomal inhibitor (optional, for flux measurement)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against LC3 (if not using fluorescently-tagged LC3)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips. Treat with this compound and optionally with a lysosomal inhibitor as described in the LC3 turnover assay.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining (if applicable):

    • Block with blocking solution for 30 minutes.

    • Incubate with primary LC3 antibody for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • Mounting and Imaging:

    • Stain nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade medium.

    • Visualize the cells using a fluorescence microscope and capture images.

  • Data Analysis: Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta in this compound-treated cells indicates an induction of autophagosome formation. To measure flux, compare the number of puncta in the presence and absence of a lysosomal inhibitor.

Visualizing the Molecular Pathways and Experimental Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the this compound-induced autophagy pathway and the LC3 turnover assay workflow.

Sirolimus_Autophagy_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Activates Autophagosome_formation Autophagosome Formation Beclin1_complex->Autophagosome_formation Initiates Autophagy Autophagy Autophagosome_formation->Autophagy

Caption: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and subsequent induction of autophagy.

LC3_Turnover_Workflow start Cell Culture treatment Treatment Groups: - Control - this compound - Lysosomal Inhibitor - this compound + Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for LC3-I/II lysis->western_blot analysis Densitometric Analysis western_blot->analysis flux Calculate Autophagic Flux analysis->flux

Caption: Workflow of the LC3 turnover assay to quantify autophagic flux.

By employing these robust methodologies and understanding their principles, advantages, and limitations, researchers can confidently validate and quantify this compound-induced autophagy, paving the way for a deeper understanding of its therapeutic potential.

References

A Comparative Analysis of the Metabolic Effects of Sirolimus and Everolimus

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic consequences of two widely used mTOR inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data.

Sirolimus (also known as rapamycin) and its derivative everolimus are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that governs cell growth, proliferation, and metabolism. While both drugs share a common mechanism of action, subtle structural differences lead to distinct pharmacokinetic and pharmacodynamic profiles, which in turn may contribute to varying metabolic side effects. This guide provides a detailed comparison of the metabolic effects of this compound and everolimus, supported by experimental data from clinical and preclinical studies.

Impact on Lipid Metabolism

Alterations in lipid profiles are a well-documented side effect of mTOR inhibitors. However, studies suggest that the extent and nature of these changes may differ between this compound and everolimus.

A retrospective analysis of heart transplant recipients provides direct comparative data on the effects of these two drugs on lipid profiles. The study revealed that this compound treatment was associated with a significant increase in serum triglyceride and total cholesterol levels. In contrast, patients receiving everolimus did not show a significant rise in these parameters and, notably, exhibited an increase in high-density lipoprotein (HDL) cholesterol levels.[1]

ParameterThis compound (SRL) Group (n=28)Everolimus (EVL) Group (n=27)p-value
Triglycerides (mg/dL)
Baseline159 ± 62168 ± 71NS
Follow-up230 ± 115186 ± 80<0.05
Total Cholesterol (mg/dL)
Baseline193 ± 46201 ± 50NS
Follow-up224 ± 54209 ± 46<0.05
HDL Cholesterol (mg/dL)
Baseline42 ± 1241 ± 11NS
Follow-up43 ± 1348 ± 14<0.05
LDL Cholesterol (mg/dL)
Baseline119 ± 38126 ± 42NS
Follow-up135 ± 42128 ± 39NS

Table 1: Comparison of lipid profiles in heart transplant recipients treated with this compound or everolimus. Data are presented as mean ± standard deviation. Adapted from Tenderich et al., Clinical Transplantation, 2007.[1]

Effects on Glucose Homeostasis and Insulin Sensitivity

Both this compound and everolimus have been associated with impaired glucose metabolism, including hyperglycemia and the development of new-onset diabetes after transplantation (NODAT).[2] The underlying mechanisms are complex and involve both insulin resistance and impaired insulin secretion.

While direct head-to-head clinical trials comparing the diabetogenic potential of this compound and everolimus are scarce, some studies suggest that this compound may be associated with a higher risk of NODAT.[3] Preclinical studies offer further insights into the distinct effects of these drugs on glucose metabolism. For instance, a study in high-fat diet-fed mice demonstrated that everolimus treatment led to impaired glucose tolerance despite an increase in serum insulin levels, suggesting a state of insulin resistance.[4]

In vitro evidence also points to a direct effect of everolimus on pancreatic beta-cells, leading to a suppression of glucose-stimulated insulin secretion. This effect appears to be independent of the drug's antiproliferative properties.

Mechanistic Differences: The Role of mTORC1 and mTORC2

The differential metabolic effects of this compound and everolimus may be explained by their varying inhibitory activity towards the two distinct mTOR complexes, mTORC1 and mTORC2. Both drugs, in complex with FKBP12, are potent allosteric inhibitors of mTORC1. However, everolimus has been shown to be a more potent inhibitor of mTORC2 compared to this compound.

mTORC1 is a key regulator of cell growth and proliferation, and its inhibition is the primary mechanism of the immunosuppressive and anticancer effects of these drugs. mTORC2, on the other hand, plays a crucial role in regulating glucose and lipid metabolism, in part by phosphorylating and activating Akt, a key component of the insulin signaling pathway. The stronger inhibition of mTORC2 by everolimus could, therefore, contribute to its distinct metabolic profile.

mTOR_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Nutrients Nutrients TSC1/2 TSC1/2 Nutrients->TSC1/2 Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Lipin1 Lipin1 mTORC1->Lipin1 SREBP1 SREBP1 mTORC1->SREBP1 mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Lipid Synthesis Lipid Synthesis Lipin1->Lipid Synthesis SREBP1->Lipid Synthesis This compound This compound FKBP12 FKBP12 This compound->FKBP12 Everolimus Everolimus Everolimus->mTORC2 Stronger Inhibition Everolimus->FKBP12 FKBP12->mTORC1 This compound/ Everolimus Cell Growth Cell Growth Protein Synthesis->Cell Growth

References

A Comparative Statistical Analysis of Sirolimus for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Sirolimus, Tacrolimus, and Everolimus in Immunosuppression

This guide provides a comprehensive statistical analysis and comparison of this compound with other key immunosuppressants, namely tacrolimus and everolimus. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous comparative studies to offer an objective overview of the performance and mechanistic underpinnings of these drugs. The following sections present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Immunosuppressive Agents

The following tables summarize key efficacy and safety outcomes from meta-analyses and randomized controlled trials comparing this compound with tacrolimus and everolimus in renal transplant recipients.

This compound vs. Tacrolimus in Renal Transplantation

A meta-analysis of eight randomized controlled trials including 1,189 patients revealed key differences in the efficacy and safety profiles of this compound and tacrolimus.[1][2] Tacrolimus was associated with a lower risk of acute rejection.[1][2] Conversely, this compound treatment was linked to a lower incidence of infection.[1]

OutcomeThis compound GroupTacrolimus GroupRelative Risk (95% CI)P-value
Acute RejectionHigher IncidenceLower Incidence2.08 (1.47-2.95)<0.0001
Patient WithdrawalHigher RateLower Rate1.89 (1.30-2.75)0.0008
InfectionLower IncidenceHigher Incidence0.43 (0.26-0.72)0.001
Graft LossNo Significant DifferenceNo Significant Difference1.15 (0.71-1.86)0.57
MortalityNo Significant DifferenceNo Significant Difference0.88 (0.50-1.56)0.65

Table 1: Comparison of clinical outcomes between this compound and tacrolimus in renal transplant recipients. Data synthesized from a meta-analysis of randomized controlled trials.

This compound vs. Everolimus in Renal Transplantation

A network meta-analysis of 20 randomized controlled trials involving 7,465 patients evaluated the impact of this compound and everolimus on the incidence of malignancies after kidney transplantation. Both mTOR inhibitors, alone or in combination with a calcineurin inhibitor (CNI), significantly reduced the risk of malignancies compared to CNI treatment alone. A combination of this compound and a CNI appeared to be the most potent regimen in reducing malignancy risk.

Immunosuppressive RegimenRelative Risk (RR) for Malignancies vs. CNI95% Confidence Interval (CI)P-value
This compound + CNI0.230.09–0.550.001
This compound Monotherapy0.64--
Everolimus Monotherapy0.66--
Everolimus + CNI0.71--

Table 2: Relative risk of malignancies for different mTOR inhibitor-based regimens compared to calcineurin inhibitor (CNI) treatment in renal transplant recipients.

Key Signaling Pathway

This compound and its analogs exert their immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. The diagram below illustrates the core components of this pathway and the points of intervention for these drugs.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition released This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 this compound-FKBP12 complex inhibits

Figure 1. Simplified mTOR signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound comparative studies are provided below. These protocols are synthesized from multiple sources to represent standard laboratory practices.

Western Blot Analysis of mTOR Pathway Activation

This protocol describes the detection of total and phosphorylated proteins in the mTOR signaling pathway by Western blotting.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with this compound or control vehicle for the specified time.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Figure 2. Experimental workflow for Western blot analysis of mTOR pathway proteins.
Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the inhibition of lymphocyte proliferation by immunosuppressive drugs using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

1. Cell Preparation and Staining:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding five volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

  • Wash the cells twice with complete medium.

2. Cell Culture and Stimulation:

  • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.

  • Add serial dilutions of this compound, tacrolimus, or everolimus to the wells.

  • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads.

  • Include unstimulated (negative control) and stimulated (positive control) wells without any drug.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS containing 2% FBS.

  • Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) if specific lymphocyte populations are to be analyzed.

  • Acquire the samples on a flow cytometer equipped with a 488 nm laser.

  • Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

4. Data Analysis:

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.

  • Calculate the IC50 (half-maximal inhibitory concentration) for each drug.

Quantification of this compound in Whole Blood by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in whole blood samples, a critical component of therapeutic drug monitoring.

1. Sample Preparation:

  • To 50 µL of whole blood, add an internal standard (e.g., ascomycin or a stable isotope-labeled this compound).

  • Precipitate proteins by adding 100 µL of a solution of zinc sulfate in methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of ammonium acetate in water and methanol.

  • Mass Spectrometry:

    • Perform detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 931.6 → 864.5) and the internal standard.

3. Quantification:

  • Generate a calibration curve using standards of known this compound concentrations in whole blood.

  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This comprehensive guide serves as a valuable resource for understanding the comparative efficacy, mechanisms, and analytical methodologies associated with this compound and its alternatives. The provided data and protocols can aid in the design of new studies and the development of novel therapeutic strategies in the field of immunosuppression.

References

Safety Operating Guide

Proper Disposal of Sirolimus: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of sirolimus, a potent immunosuppressant and mTOR inhibitor, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic and hazardous nature, this compound and any materials contaminated with it must be handled and disposed of following strict regulatory guidelines. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research setting.

I. Understanding the Hazard Classification of this compound

This compound is classified as a cytotoxic and/or cytostatic agent, meaning it is toxic to cells and can inhibit cell growth[1][2]. As such, it is considered a hazardous substance and its waste is regulated as hazardous waste. It is also recognized as a reproductive toxin and is very toxic to aquatic life[3][4]. Therefore, it is imperative that this compound is not disposed of in standard trash or down the drain[5].

II. Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:

  • Gloves: Two pairs of chemotherapy-grade gloves are recommended.

  • Gown: A disposable, lint-free gown with closed front and cuffs.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher may be necessary when handling powders or creating aerosols.

III. Segregation and Collection of this compound Waste

Proper segregation of this compound waste at the point of generation is crucial for safe and compliant disposal.

Step 1: Identify this compound Waste Streams this compound waste can be categorized as follows:

  • Grossly Contaminated Waste: Unused or expired this compound, bulk powders, concentrated solutions, and heavily contaminated items (e.g., from a spill).

  • Trace Contaminated Waste: Items with minimal residual amounts of this compound, such as empty vials, syringes, pipette tips, culture plates, and contaminated PPE.

  • Sharps Waste: Needles, syringes with attached needles, and other sharp objects contaminated with this compound.

Step 2: Use Designated Waste Containers All this compound waste must be collected in clearly labeled, leak-proof containers designated for cytotoxic/hazardous waste.

Waste TypeContainer TypeLabeling
Grossly Contaminated Rigid, leak-proof container with a secure lid. Often color-coded purple."Hazardous Waste," "Cytotoxic," and the chemical name (this compound).
Trace Contaminated Yellow or red biohazard bags placed within a rigid secondary container."Trace Chemotherapy Waste" or as per institutional policy.
Sharps Puncture-resistant sharps container with a purple lid or clearly marked as "Cytotoxic Sharps.""Cytotoxic Sharps," "Biohazard."

IV. Disposal Procedures

The ultimate disposal method for this compound waste is high-temperature incineration.

Step 1: Container Management

  • Keep waste containers closed when not in use.

  • Do not overfill containers.

  • Store filled containers in a designated, secure area away from general laboratory traffic.

Step 2: Final Disposal

  • All this compound waste, regardless of the level of contamination, must be disposed of through a licensed hazardous waste management vendor.

  • The only acceptable method for the destruction of cytotoxic waste is high-temperature incineration . This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Never dispose of this compound waste via autoclaving, as this can aerosolize the drug.

V. Spill Management

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Step 1: Alert Personnel and Secure the Area

  • Immediately alert others in the vicinity.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Wear the full PPE as described in Section II.

Step 3: Contain and Clean the Spill

  • For liquid spills, cover with an absorbent material.

  • For powder spills, gently cover with damp absorbent material to avoid generating dust.

  • Carefully collect all contaminated materials using scoops or other tools and place them into a designated cytotoxic waste container.

  • Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

VI. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

SirolimusDisposalWorkflow Start Material Potentially Contaminated with this compound IsContaminated Is the material contaminated with this compound? Start->IsContaminated IsSharp Is it a sharp? IsContaminated->IsSharp Yes RegularTrash Dispose in Regular Trash IsContaminated->RegularTrash No IsGrosslyContaminated Is it grossly contaminated (bulk powder, concentrated solution)? IsSharp->IsGrosslyContaminated No CytotoxicSharpsContainer Place in Cytotoxic Sharps Container IsSharp->CytotoxicSharpsContainer Yes GrosslyContaminatedContainer Place in Grossly Contaminated (Purple) Waste Container IsGrosslyContaminated->GrosslyContaminatedContainer Yes TraceContaminatedContainer Place in Trace Contaminated (Yellow/Red) Waste Container IsGrosslyContaminated->TraceContaminatedContainer No Incineration Dispose via High-Temperature Incineration through a Licensed Vendor CytotoxicSharpsContainer->Incineration GrosslyContaminatedContainer->Incineration TraceContaminatedContainer->Incineration

Caption: Decision workflow for the segregation and disposal of this compound-contaminated materials.

VII. Regulatory Compliance

It is the responsibility of the waste generator to ensure that all this compound waste is managed in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sirolimus

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe laboratory handling, spill containment, and disposal of Sirolimus, ensuring the well-being of researchers and the integrity of their work.

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like this compound is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment. Adherence to these guidelines is critical for personal safety and regulatory compliance.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls, such as the use of a chemical fume hood or a Class II biosafety cabinet, are the primary means of controlling exposure to this compound, particularly when handling the powdered form or creating solutions.[1][2] All weighing, preparation, and reconstitution activities should take place within these ventilated enclosures.[2] When engineering controls are not sufficient to maintain exposure below occupational exposure limits, appropriate personal protective equipment must be used.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is crucial for minimizing dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationStandard/Certification
Hand Protection GlovesDouble gloving with nitrile or latex gloves is recommended.[1]Tested in accordance with ASTM D6978-05 for resistance to chemotherapy drugs.[3]
Body Protection Gown/Lab CoatImpervious, disposable protective clothing or a lab coat should be worn.Should meet standards such as EN13982 or ANSI 103.
Eye Protection Safety Glasses/GogglesSafety glasses or goggles are necessary if there is a possibility of eye contact.Must meet standards in accordance with EN166 or ANSI Z87.1.
Respiratory Protection RespiratorAn N100 or P3 filter respirator should be used if engineering controls are not available or are insufficient to control exposure.Must meet standards in accordance with EN136, EN143, or ASTM F2704-10.
Glove Selection and Breakthrough Times

The following table provides representative breakthrough times for various chemotherapy drugs, tested according to the ASTM D6978-05 standard. This data can serve as a guide for selecting appropriate gloves for handling this compound. It is crucial to note that these are not specific to this compound and glove performance can vary by manufacturer and specific product.

Chemotherapy DrugGlove MaterialAverage Breakthrough Time (minutes)
CarmustineNitrile< 30
CisplatinNitrile> 240
CyclophosphamideNitrile> 240
Doxorubicin HClNitrile> 240
EtoposideNitrile> 240
FluorouracilNitrile> 240
PaclitaxelNitrile> 240
ThiotepaNitrile< 30

Note: This data is for illustrative purposes. Always consult the glove manufacturer's specific chemical resistance data.

Procedural Guidance for Handling and Disposal

Standard Operating Procedure for Handling this compound

Adherence to a strict protocol is essential when working with this compound to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don appropriate PPE: - Double gloves (nitrile/latex) - Impervious gown - Safety glasses/goggles - N100/P3 respirator (if needed) prep_workspace Prepare workspace in a chemical fume hood or BSC prep_ppe->prep_workspace weigh_this compound Weigh powdered this compound prep_workspace->weigh_this compound prepare_solution Prepare this compound solution weigh_this compound->prepare_solution decontaminate Decontaminate all surfaces and equipment prepare_solution->decontaminate dispose_waste Dispose of all waste as 'hazardous' or 'medical' waste decontaminate->dispose_waste remove_ppe Remove PPE in the reverse order it was put on dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Standard Operating Procedure for Handling this compound
Spill Management Protocol

In the event of a this compound spill, a prompt and organized response is critical to contain the contamination and ensure the safety of laboratory personnel. The following protocol outlines the necessary steps for both small and large spills.

Spill Kit Contents: A dedicated spill kit for hazardous drugs should be readily available in all areas where this compound is handled. The kit should contain the following items:

ItemQuantity
Chemotherapy-tested gloves2 pairs
Impermeable gown and shoe covers1 set
Face shield or splash goggles1
N100 or P3 respirator1
Absorbent, plastic-backed sheets or padsSufficient quantity
Disposable scoop and scraper1 set
Sealable, thick plastic hazardous waste disposal bags2
Puncture-resistant container for broken glass1
Warning signs to restrict access2

Spill Cleanup Procedure:

cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_final Final Steps alert Alert others in the area secure Secure the area and post warning signs alert->secure don_ppe Don full PPE from the spill kit secure->don_ppe contain Contain the spill: - Liquids: Cover with absorbent pads - Powders: Gently cover with damp cloths don_ppe->contain collect Collect spill debris using a scoop and scraper contain->collect dispose_debris Place all contaminated materials in a hazardous waste bag collect->dispose_debris clean_area Clean the spill area twice with a detergent solution dispose_debris->clean_area rinse_area Rinse the area with 70% isopropyl alcohol clean_area->rinse_area dispose_cleaning Dispose of all cleaning materials in the hazardous waste bag rinse_area->dispose_cleaning remove_ppe Remove and dispose of PPE dispose_cleaning->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

This compound Spill Cleanup Workflow

For spills larger than 5 ml or 5 g, it is recommended to evacuate the area and contact the institution's environmental health and safety department for assistance.

Waste Disposal Plan

All materials contaminated with this compound, including gloves, gowns, labware, and spill cleanup debris, must be disposed of as hazardous or medical waste in accordance with local, state, and federal regulations. Contaminated waste should be placed in clearly labeled, sealed containers. Sharps, such as needles and broken glass, must be disposed of in a designated puncture-resistant sharps container. Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent before disposal, with the rinsate collected as hazardous waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.